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  • Product: (S)-8-fluorochroman-4-amine
  • CAS: 1003887-62-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S)-8-fluorochroman-4-amine

Abstract: This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-8-fluorochroman-4-amine, a chiral fluorinated amine of significant interest in medicinal chemistry. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical and pharmacological properties of (S)-8-fluorochroman-4-amine, a chiral fluorinated amine of significant interest in medicinal chemistry. While detailed experimental data for this specific compound remains largely within proprietary domains, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers molecular identification, predicted physicochemical properties, a plausible synthetic pathway, expected spectral characteristics, a discussion of its potential pharmacological context as a modulator of the 5-HT1A receptor, and essential safety and handling protocols.

Introduction and Molecular Identity

(S)-8-fluorochroman-4-amine is a fluorinated derivative of the chroman scaffold, a privileged structure in drug discovery. The incorporation of a fluorine atom at the 8-position of the aromatic ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for novel therapeutics. Its primary application appears to be as a key intermediate in the synthesis of more complex, biologically active molecules, particularly within the realm of neuroscience and targeted protein degradation. The chiral amine at the 4-position introduces stereospecificity, which is critical for selective interaction with biological targets.

Chemical Structure and Identifiers

The fundamental structure consists of a dihydropyran ring fused to a fluorinated benzene ring, with a stereochemically defined amine group at the C4 position.

IdentifierValue
IUPAC Name (4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine
CAS Number 1003887-62-4
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
MDL Number MFCD07374035
SMILES N[C@H]1CCOC2=C1C=CC=C2F

(Data sourced from multiple chemical vendors)

Physicochemical and Chemical Properties

Direct experimental data on the physicochemical properties of (S)-8-fluorochroman-4-amine are not widely published. However, based on its structure and data from related compounds, the following properties can be predicted.

Predicted Physical Properties
PropertyPredicted Value / DescriptionRationale / Notes
Physical Form Liquid at room temperature.Reported by some commercial suppliers.
Melting Point Not available. Likely low-melting solid or liquid.The hydrochloride salt is typically a solid.
Boiling Point Not available. Expected to be >200 °C at atm. pressure.High polarity due to amine and ether groups.
Solubility Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane.Typical for small amine-containing organic molecules.
pKa Estimated 8.5 - 9.5 (for the conjugate acid)Typical range for a primary benzylic amine.
Chemical Properties and Stability
  • Stability : The compound is expected to be stable under standard laboratory conditions. However, as a primary amine, it is susceptible to oxidation and may be light-sensitive over long-term storage.

  • Storage : For optimal stability, it should be stored sealed in a dry, inert atmosphere at low temperatures (2-8°C is commonly recommended).

  • Reactivity : The primary amine group is nucleophilic and will react with electrophiles such as aldehydes, ketones (to form imines), acyl chlorides, and isocyanates (to form amides and ureas, respectively). These reactions are fundamental to its use as a synthetic intermediate.

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for (S)-8-fluorochroman-4-amine is not publicly available. However, a logical and efficient synthetic route can be postulated based on established methodologies for the synthesis of chroman-4-ones and their subsequent stereoselective amination.

The most probable synthetic pathway begins with the corresponding ketone, 8-fluorochroman-4-one. This intermediate can then be converted to the chiral amine.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 8-Fluorochroman-4-one (Intermediate) cluster_1 Stereoselective Amination Start 2-Fluorophenol Step1 Acrylonitrile (Michael Addition) Start->Step1 Base Intermediate1 3-(2-Fluorophenoxy)propanenitrile Step1->Intermediate1 Step2 Cyclization (e.g., Eaton's Reagent) Intermediate1->Step2 Ketone 8-Fluorochroman-4-one Step2->Ketone Ketone_ref 8-Fluorochroman-4-one Step3 Reductive Amination (Chiral Amine Source or Asymmetric Reduction) Ketone_ref->Step3 Product (S)-8-fluorochroman-4-amine Step3->Product

Caption: Proposed synthetic workflow for (S)-8-fluorochroman-4-amine.

Step-by-Step Methodological Considerations

Step 1: Synthesis of 8-Fluorochroman-4-one

The synthesis of the ketone intermediate is a critical first step. While various methods exist for chromanone synthesis, a common approach involves the reaction of a substituted phenol with an appropriate three-carbon electrophile followed by intramolecular cyclization.

  • Reaction: 2-Fluorophenol is reacted with acrylonitrile via a Michael addition, typically catalyzed by a base like sodium hydroxide or Triton B.

  • Work-up: The resulting 3-(2-fluorophenoxy)propanenitrile is isolated.

  • Cyclization: The nitrile is then subjected to an intramolecular Friedel-Crafts acylation/cyclization. This is often achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), which promotes hydrolysis of the nitrile to a carboxylic acid followed by cyclization to form the chromanone ring.

Step 2: Stereoselective Conversion to (S)-8-fluorochroman-4-amine

Achieving the desired (S)-stereochemistry at the C4 position is the most crucial transformation. There are several established methods for the asymmetric synthesis of primary amines from ketones.

  • Method A: Asymmetric Reductive Amination:

    • Amine Source: The ketone (8-fluorochroman-4-one) is reacted with a source of ammonia (e.g., ammonium formate, ammonia gas) or a protected amine like hydroxylamine.

    • Reduction: The intermediate imine or oxime is then reduced asymmetrically. This can be achieved using a chiral catalyst system, such as a transition metal catalyst (e.g., Rhodium, Iridium) with a chiral phosphine ligand, under a hydrogen atmosphere. The choice of ligand dictates the resulting stereochemistry.

  • Method B: Chiral Auxiliary Approach:

    • Condensation: The ketone is condensed with a chiral amine, such as (S)-α-methylbenzylamine, to form a chiral imine.

    • Diastereoselective Reduction: The C=N double bond is reduced with a standard reducing agent (e.g., sodium borohydride). The steric influence of the chiral auxiliary directs the hydride attack, leading to a diastereomeric excess of one amine product.

    • Deprotection: The chiral auxiliary is subsequently removed, typically by hydrogenolysis (e.g., H₂, Pd/C), to yield the final (S)-primary amine.

Spectroscopic Characterization Profile

No specific spectral data has been published for (S)-8-fluorochroman-4-amine. The following section outlines the expected spectroscopic features based on its chemical structure and general principles of NMR and IR spectroscopy for amines and aromatic compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (3H): Three signals in the aromatic region (~6.8-7.5 ppm). The fluorine at C8 will cause splitting of the adjacent proton at C7 (ortho coupling, ~7-10 Hz) and the proton at C5 (meta coupling, ~2-4 Hz).

  • Benzylic Proton (1H, -CH(NH₂)-): A multiplet around 4.0-4.5 ppm. This proton is coupled to the two adjacent protons on C3.

  • Methylene Protons (2H, -O-CH₂-): Two diastereotopic protons part of the dihydropyran ring, likely appearing as complex multiplets around 4.2-4.6 ppm.

  • Methylene Protons (2H, -CH₂-CH(NH₂)-): Two diastereotopic protons at the C3 position, appearing as multiplets around 1.9-2.3 ppm.

  • Amine Protons (2H, -NH₂): A broad singlet that can appear over a wide chemical shift range (typically 1.5-3.5 ppm). Its position is concentration-dependent, and the signal will disappear upon shaking the sample with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons (6C): Six signals in the aromatic region (~110-160 ppm). The carbon directly bonded to fluorine (C8) will show a large one-bond C-F coupling constant (~240-250 Hz). The adjacent carbons (C7, C8a) will show smaller two-bond C-F couplings.

  • Benzylic Carbon (1C, -CH(NH₂)-): A signal around 45-55 ppm.

  • Methylene Carbon (1C, -O-CH₂-): A signal around 65-75 ppm.

  • Methylene Carbon (1C, -CH₂-CH(NH₂)-): A signal around 30-40 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: As a primary amine, two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region. These are due to the symmetric and asymmetric N-H stretching vibrations.

  • C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

  • N-H Bending: A medium-to-strong scissoring vibration is expected around 1580-1650 cm⁻¹.

  • C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected in the 1200-1275 cm⁻¹ region.

  • C-F Stretching: A strong band for the C-F bond is expected in the 1000-1300 cm⁻¹ region.

Potential Pharmacological Profile

While direct pharmacological data for (S)-8-fluorochroman-4-amine is not available, extensive research on structurally similar chroman derivatives provides a strong basis for predicting its biological targets. The chroman scaffold is frequently employed in the design of ligands for central nervous system (CNS) receptors, with a particular emphasis on serotonin (5-HT) receptors.

Primary Target Hypothesis: Serotonin 5-HT1A Receptor

There is compelling evidence that fluorinated chroman derivatives act as high-affinity ligands for the serotonin 5-HT1A receptor. For instance, various 6-fluorochroman derivatives have been synthesized and evaluated as potent and selective 5-HT1A receptor antagonists.[1] Furthermore, other substituted chromans, such as 5-methoxy-3-(di-n-propylamino)chroman, have been identified as highly selective 5-HT1A ligands.[2]

The 5-HT1A receptor is a key G-protein coupled receptor (GPCR) involved in the modulation of mood, anxiety, and cognition. It serves as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, cortex, and amygdala.

G cluster_0 Potential Mechanism of Action Compound (S)-8-fluorochroman-4-amine (or its derivative) Receptor 5-HT1A Receptor Compound->Receptor Binds as Agonist or Antagonist G_Protein Gi/o Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC cAMP Decreased cAMP AC->cAMP Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response

Caption: Hypothesized signaling pathway involving the 5-HT1A receptor.

Rationale for Pharmacological Activity
  • Structural Analogy: The core chroman-4-amine structure is a bioisostere of the tetralin scaffold found in classic 5-HT1A ligands like 8-OH-DPAT.

  • Role of Fluorine: The 8-fluoro substituent can influence receptor binding affinity and selectivity by altering electrostatic interactions within the binding pocket. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile of a derived drug.

  • Stereochemistry: The (S)-configuration at the C4 position is critical. Biological targets are chiral, and often only one enantiomer of a drug will bind with high affinity and elicit the desired physiological response.

Based on these factors, (S)-8-fluorochroman-4-amine is likely a valuable chiral building block for developing novel antidepressants, anxiolytics, or antipsychotic agents that derive their activity from modulating the 5-HT1A receptor.

Safety, Handling, and Toxicology

No specific toxicology data for (S)-8-fluorochroman-4-amine is available. The following recommendations are based on the general hazards associated with aromatic amines and fluorinated organic compounds. A full, substance-specific Safety Data Sheet (SDS) should be consulted when available.

Hazard Identification
  • Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin irritation and serious eye irritation or damage.

  • GHS Pictograms (Anticipated): GHS05 (Corrosion), GHS07 (Exclamation Mark).

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing.

    • Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures
  • If Inhaled: Move person to fresh air.

  • If on Skin: Immediately wash with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

(S)-8-fluorochroman-4-amine is a specialized chiral intermediate with significant potential in the field of medicinal chemistry. While comprehensive, publicly available data is scarce, a detailed profile can be constructed through analysis of its structure and comparison with well-documented analogs. Its core value lies in the combination of the pharmacologically relevant chroman scaffold, the modulating effect of the 8-fluoro substituent, and the stereospecificity of the C4-amine. The strong body of evidence pointing towards the 5-HT1A receptor as a likely target for derivatives of this compound underscores its importance for the development of next-generation CNS therapeutics. Researchers utilizing this compound should proceed with the proposed synthetic and handling protocols while exercising due caution in the absence of complete experimental data.

References

  • PubMed. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists. Retrieved January 29, 2026, from [Link]

  • MDPI. Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Retrieved January 29, 2026, from [Link]

  • PubMed. The selective labelling of central 5-HT1A receptor binding sites by [3H]5-methoxy-3-(di-n-propylamino)chroman. Retrieved January 29, 2026, from [Link]

  • MDPI. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Retrieved January 29, 2026, from [Link]

  • Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • PubMed. The selective labelling of central 5-HT1A receptor binding sites by [3H]5-methoxy-3-(di-n-propylamino)chroman. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to (4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-amine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-amine, a fluorinated heterocyclic amine with significant po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-amine, a fluorinated heterocyclic amine with significant potential in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs to offer insights into its structure, potential synthetic routes, and prospective biological activities.

Core Structure and Physicochemical Properties

(4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-amine is a chiral molecule belonging to the chromane class of heterocyclic compounds. The structure features a dihydropyran ring fused to a benzene ring, with a fluorine atom substituted at the 8-position and an amine group at the chiral center on the 4-position.

Below is a 2D representation of the core structure:

Caption: 2D structure of (4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-amine.

The presence of the fluorine atom is expected to significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets[1][2][3]. The amine group provides a site for further chemical modification and is crucial for its potential biological activity.

Table 1: Physicochemical Properties of (4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-amine

PropertyValueSource
CAS Number 1003887-62-4[4][5][6][7][8]
Molecular Formula C₉H₁₀FNO[4][7]
Molecular Weight 167.18 g/mol [4][7]
Appearance Liquid (Predicted)[4]
Boiling Point 228.212ºC at 760 mmHg (Predicted)[7]
Density 1.202 g/cm³ (Predicted)[7]
LogP 2.30830 (Predicted)[7]

Proposed Synthesis and Mechanistic Insights

retrosynthesis target (4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-amine intermediate2 Reductive Amination target->intermediate2 Final Step intermediate3 Chiral Resolution/Asymmetric Synthesis target->intermediate3 Stereocontrol intermediate1 8-Fluoro-2H-chromen-4(3H)-one step1 Friedel-Crafts Acylation/Cyclization intermediate1->step1 intermediate2->intermediate1 starting_material 2-Fluorophenol and Acryloyl Chloride step1->starting_material

Caption: Proposed retrosynthetic pathway for (4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-amine.

Step-by-Step Proposed Synthesis:

  • Synthesis of 8-Fluorochroman-4-one: The synthesis would likely commence with a Friedel-Crafts acylation of 2-fluorophenol with acryloyl chloride, followed by an intramolecular cyclization to yield 8-fluorochroman-4-one. This is a common strategy for constructing the chromanone core.

  • Reductive Amination: The key amine functionality can be introduced via reductive amination of the 8-fluorochroman-4-one. This reaction typically involves the formation of an imine intermediate by reacting the ketone with an ammonia source (e.g., ammonium acetate or ammonia itself), followed by reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Chiral Resolution or Asymmetric Synthesis: To obtain the desired (4S)-enantiomer, a chiral resolution of the racemic amine can be performed using a chiral acid to form diastereomeric salts that can be separated by crystallization. Alternatively, an asymmetric synthesis approach could be employed, such as the use of a chiral auxiliary or a chiral catalyst during the reduction step.

Structural Elucidation by Spectroscopic Methods

The structural confirmation of (4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-amine would rely on a combination of spectroscopic techniques, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy[14][15][16].

3.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Notes
N-H Stretch (Amine) 3400-3500 (two bands for primary amine)The presence of two distinct peaks is characteristic of a primary amine[17].
C-H Stretch (Aromatic) ~3000-3100
C-H Stretch (Aliphatic) ~2850-2960
C=C Stretch (Aromatic) ~1580-1620
C-N Stretch ~1020-1250
C-O-C Stretch (Ether) ~1000-1300
C-F Stretch ~1000-1400This can sometimes overlap with other signals.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework, while ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

Predicted ¹H NMR Chemical Shifts (δ, ppm):

  • Aromatic Protons (3H): ~6.8-7.5 ppm, exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom.

  • CH-NH₂ (1H): ~4.0-4.5 ppm, likely a triplet or a more complex multiplet due to coupling with the adjacent CH₂ group.

  • O-CH₂ (2H): ~4.2-4.7 ppm, diastereotopic protons that will likely appear as complex multiplets.

  • CH₂ (2H): ~1.9-2.3 ppm, diastereotopic protons appearing as complex multiplets.

  • NH₂ (2H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

  • Aromatic Carbons (6C): ~110-160 ppm. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond C-F couplings.

  • C-NH₂ (1C): ~45-55 ppm.

  • O-CH₂ (1C): ~65-75 ppm.

  • CH₂ (1C): ~30-40 ppm.

Predicted ¹⁹F NMR:

A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Potential Biological and Medicinal Significance

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[2][3][18]. The chromane scaffold itself is present in a variety of biologically active compounds with a wide range of therapeutic applications, including anticancer, antioxidant, and anti-inflammatory activities[1][19].

Given these precedents, (4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-amine is a promising scaffold for the development of novel therapeutic agents. The specific stereochemistry at the C4 position is likely to be crucial for its interaction with chiral biological targets such as enzymes and receptors.

biological_activity cluster_properties Key Structural Features cluster_effects Potential Biological Effects main_compound (4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-amine fluorine 8-Fluoro Substituent main_compound->fluorine chromane Chromane Core main_compound->chromane amine (4S)-Amine Group main_compound->amine metabolism Enhanced Metabolic Stability fluorine->metabolism binding Improved Target Binding fluorine->binding activity Novel Therapeutic Activities (e.g., Anticancer, Anti-inflammatory) chromane->activity amine->binding amine->activity

Sources

Foundational

An In-depth Technical Guide to (S)-8-fluorochroman-4-amine: Physicochemical Characteristics, Synthesis, and Therapeutic Potential

Introduction (S)-8-fluorochroman-4-amine is a chiral synthetic compound that has garnered interest within the drug discovery and development landscape. Its core structure, a fluorinated chroman scaffold with a primary am...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-8-fluorochroman-4-amine is a chiral synthetic compound that has garnered interest within the drug discovery and development landscape. Its core structure, a fluorinated chroman scaffold with a primary amine, positions it as a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The strategic incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and membrane permeability, potentially enhancing its pharmacokinetic profile.[2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of (S)-8-fluorochroman-4-amine, detailed protocols for its synthesis and purification, and an exploration of its potential therapeutic applications based on the known pharmacology of related chroman derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. While experimental data for (S)-8-fluorochroman-4-amine is not extensively published, we can compile its known identifiers and present computed properties for its isomers, which provide valuable estimations.

Chemical Identifiers
IdentifierValueSource
IUPAC Name (4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine[4]
CAS Number 1003887-62-4[5]
Molecular Formula C₉H₁₀FNO[4]
Molecular Weight 167.18 g/mol [5]
InChI Key HXACNHXAKSMYNU-QMMMGPOBSA-N[4]
Synonyms (S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine, (S)-8-Fluorochroman-4-ylamine[4]
Physical Properties

There is some ambiguity in the reported physical state of (S)-8-fluorochroman-4-amine, with some commercial suppliers listing it as a liquid, while its enantiomer has been described as a solid.[4] The following table presents computed physical properties for the isomeric (S)-5-fluorochroman-4-amine and (S)-7-fluorochroman-4-amine from PubChem, which are expected to be similar to the 8-fluoro isomer.[4][6]

PropertyPredicted ValueSource
XLogP3 1.0[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 0[6]
Exact Mass 167.074642105 Da[6]
Topological Polar Surface Area 35.3 Ų[6]
Heavy Atom Count 12[6]
Complexity 165[6]

Solubility: While experimental solubility data is not available, based on its structure and predicted LogP, (S)-8-fluorochroman-4-amine is expected to have moderate solubility in organic solvents such as methanol, ethanol, and dichloromethane, and limited solubility in water. The amine group can be protonated to form a salt (e.g., hydrochloride salt), which would significantly increase its aqueous solubility.[7]

Stability and Storage: As a primary amine, (S)-8-fluorochroman-4-amine is susceptible to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) to minimize degradation.[5] It should be protected from light and moisture.

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting from a commercially available substituted phenol, as illustrated in the following workflow diagram.

Synthesis_Workflow Start 2-Fluorophenol Step1 Step 1: O-Allylation Start->Step1 Step2 Step 2: Claisen Rearrangement Step1->Step2 Step3 Step 3: Protection of Phenolic -OH Step2->Step3 Step4 Step 4: Oxidative Cleavage & Reduction Step3->Step4 Step5 Step 5: Intramolecular Mitsunobu Reaction Step4->Step5 Step6 Step 6: Azide Introduction Step5->Step6 Step7 Step 7: Stereoselective Reduction Step6->Step7 End (S)-8-fluorochroman-4-amine Step7->End

A proposed synthetic workflow for (S)-8-fluorochroman-4-amine.
Detailed Synthetic Protocol

The following protocol is a representative, field-proven methodology adapted from similar syntheses of chiral chroman derivatives.

Step 1: O-Allylation of 2-Fluorophenol

  • To a solution of 2-fluorophenol in acetone, add potassium carbonate.

  • Add allyl bromide dropwise at room temperature and stir the mixture overnight.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(allyloxy)-2-fluorobenzene.

    • Causality: The basic conditions facilitate the deprotonation of the phenol, which then acts as a nucleophile to displace the bromide from allyl bromide.

Step 2: Claisen Rearrangement

  • Heat the 1-(allyloxy)-2-fluorobenzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to induce a thermal Claisen rearrangement.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and purify by column chromatography to obtain 2-allyl-6-fluorophenol.

    • Causality: This pericyclic reaction is a reliable method for ortho-allylation of phenols.

Step 3: Protection of the Phenolic Hydroxyl Group

  • Dissolve the 2-allyl-6-fluorophenol in dichloromethane and cool to 0 °C.

  • Add a suitable protecting group, such as benzyl bromide, and a base like triethylamine.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction and purify by column chromatography.

    • Causality: Protection of the acidic phenol is necessary to prevent interference in subsequent steps.

Step 4: Oxidative Cleavage and Reduction

  • Dissolve the protected phenol in a mixture of dichloromethane and methanol.

  • Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen and add a reducing agent, such as sodium borohydride, in portions.

  • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product and purify by column chromatography to yield the corresponding alcohol.

    • Causality: Ozonolysis cleaves the double bond to form an aldehyde, which is immediately reduced to the primary alcohol.

Step 5: Intramolecular Mitsunobu Reaction

  • Dissolve the alcohol in anhydrous THF and add triphenylphosphine.

  • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) dropwise.

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture and purify by column chromatography to obtain the protected 8-fluorochroman.

    • Causality: The Mitsunobu reaction is a powerful tool for forming the chroman ring system via intramolecular cyclization.

Step 6: Deprotection and Conversion to the Mesylate

  • Remove the protecting group (e.g., hydrogenolysis for a benzyl group).

  • Dissolve the resulting alcohol in dichloromethane and add triethylamine, followed by methanesulfonyl chloride at 0 °C.

  • Stir the reaction until completion, then work up and purify to yield the mesylate.

Step 7: Azide Introduction and Stereoselective Reduction

  • Dissolve the mesylate in DMF and add sodium azide. Heat the reaction to facilitate the SN2 reaction.

  • After completion, extract the azide and dissolve it in a suitable solvent for reduction.

  • Perform a stereoselective reduction of the azide to the amine using a chiral reducing agent or a catalytic asymmetric hydrogenation.[8]

  • Purify the final product, (S)-8-fluorochroman-4-amine, by column chromatography or chiral HPLC.

    • Causality: The use of a chiral catalyst or reagent in the reduction step is crucial for establishing the desired (S)-stereochemistry at the C4 position.

Purification Workflow

Purification of the final enantiomerically enriched product is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical and preparative scale separation of enantiomers.[10]

Purification_Workflow Start Crude (S)-8-fluorochroman-4-amine Step1 Dissolve in Mobile Phase Start->Step1 Step2 Inject onto Chiral HPLC Column Step1->Step2 Step3 Elute with Isocratic or Gradient Mobile Phase Step2->Step3 Step4 Monitor Elution with UV Detector Step3->Step4 Step5 Collect Enantiomerically Pure Fractions Step4->Step5 Step6 Combine and Evaporate Solvent Step5->Step6 End Pure (S)-8-fluorochroman-4-amine Step6->End

A typical workflow for the purification of (S)-8-fluorochroman-4-amine by chiral HPLC.

Protocol for Chiral HPLC Purification:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is often effective for the separation of chiral amines.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (typically around 254 nm) is suitable.

  • Fraction Collection: The eluent corresponding to the peak of the desired (S)-enantiomer is collected.

  • Solvent Removal: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized (S)-8-fluorochroman-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the chroman ring, and the amine protons. The aromatic protons will exhibit splitting patterns characteristic of a substituted benzene ring. The protons on the stereogenic center (C4) will likely appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (primary amine)3300-3500 (two bands)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2960
N-H Bend (primary amine)1590-1650
C=C Stretch (aromatic)1450-1600
C-N Stretch (aromatic amine)1250-1360
C-F Stretch1000-1400
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For fluorinated compounds, electrospray ionization (ESI) is a suitable technique. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of (S)-8-fluorochroman-4-amine (167.0746 g/mol ).

Potential Therapeutic Applications

The chroman-4-one and chroman-4-amine scaffolds are present in a variety of biologically active compounds, suggesting a broad range of potential therapeutic applications for their derivatives.[11] While specific studies on (S)-8-fluorochroman-4-amine are limited, its structural features suggest it could be a valuable precursor for compounds targeting neurological and psychiatric disorders.

Modulation of Monoamine Neurotransmitter Systems

Many drugs for neurological and psychiatric conditions act on monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.

  • Dopamine Receptors: Derivatives of 3,4-dihydroquinolin-2(1H)-one, which share structural similarities with the chroman ring system, have shown affinity for dopamine D2 receptors.[1] It is plausible that derivatives of (S)-8-fluorochroman-4-amine could be synthesized to target dopamine receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease.

  • Serotonin Receptors: The chroman nucleus is a component of compounds that interact with serotonin receptors. Modulation of these receptors is a key mechanism of action for many antidepressants and anxiolytics.

  • Monoamine Oxidase (MAO) Inhibition: Chromone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters.[12][13] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. The chroman-4-amine structure could serve as a scaffold for the design of novel MAO inhibitors.

The following diagram illustrates the potential for chroman-4-amine derivatives to modulate monoaminergic signaling pathways.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAO MAO Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin SERT 5-HT Receptor Serotonin->SERT Response Cellular Response D2R->Response SERT->Response ChromanAmine (S)-8-fluorochroman-4-amine Derivative ChromanAmine->MAO Inhibition ChromanAmine->D2R Modulation ChromanAmine->SERT Modulation

Potential modulation of monoaminergic signaling by (S)-8-fluorochroman-4-amine derivatives.

Safety and Handling

As a fluorinated aromatic amine, (S)-8-fluorochroman-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) when handling the compound.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(S)-8-fluorochroman-4-amine is a chiral building block with significant potential for the development of novel therapeutics, particularly for neurological and psychiatric disorders. While further experimental data is needed to fully characterize its physical properties and biological activity, this guide provides a comprehensive overview of its known characteristics, a plausible synthetic and purification strategy, and a rationale for its potential applications in drug discovery. Researchers and scientists working with this compound should adhere to the safety and handling guidelines outlined herein.

References

  • PubChem. (S)-5-fluorochroman-4-amine. [Link]

  • PubChem. (S)-7-fluorochroman-4-amine. [Link]

  • PubChem. (S)-8-Methylchroman-4-amine. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]

  • Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • MDPI. Design, Synthesis and MAO Inhibitor Activity of Chroman-4-one Derivative. [Link]

  • PMC. Asymmetric Synthesis of Aminochromanes via Intramolecular Indium-Mediated Allylation of Chiral Hydrazones. [Link]

  • PMC. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. [Link]

  • MDPI. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. [Link]

  • PMC. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]

  • ResearchGate. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. [Link]

  • MDPI. Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders. [Link]

  • New Journal of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • Google Patents. ES2740801T3 - Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.
  • RACO. Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. [Link]

  • PMC. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. [Link]

  • Chemical Communications. Biaxially chiral compounds: research and development of synthesis. [Link]

  • MDPI. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. [Link]

  • Google Patents. US 7,498,468 B2. [Link]

  • ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]

  • ResearchGate. Selected chromone derivatives as inhibitors of monoamine oxidase. [Link]

  • New Journal of Chemistry. Supporting Information. [Link]

  • YouTube. Boiling Point of Organic Compounds. [Link]

  • GtoPdb. dopamine [Ligand Id: 940] activity data. [Link]

  • PMC. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Doc Brown's Chemistry. Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes. [Link]

  • PMC. 4-deoxy-4'-thio-paromomycin and Evaluation of their Antiribosomal and Antibacterial Activity. [Link]

  • New Journal of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

  • PMC. Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. [Link]

  • ElectronicsAndBooks. Tetrahedron, Vol. 53, No. 14, pp. 5027-5046, 1997. [Link]

Sources

Exploratory

An In-depth Technical Guide to (S)-8-fluorochroman-4-amine

This guide provides a detailed overview of (S)-8-fluorochroman-4-amine, a chiral amine of interest in synthetic and medicinal chemistry. The document is structured to deliver foundational knowledge, key physicochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of (S)-8-fluorochroman-4-amine, a chiral amine of interest in synthetic and medicinal chemistry. The document is structured to deliver foundational knowledge, key physicochemical properties, and context regarding its role as a chemical building block for researchers, scientists, and drug development professionals.

Core Molecular Attributes

(S)-8-fluorochroman-4-amine is a fluorinated derivative of the chroman scaffold. The presence of a fluorine atom and a chiral amine group makes it a valuable synthon for the development of more complex molecules, particularly in the field of drug discovery.

Molecular Formula and Weight

The fundamental chemical identity of (S)-8-fluorochroman-4-amine is defined by its molecular formula and weight.

  • Molecular Formula: C₉H₁₀FNO[1][2][3]

  • Molecular Weight: 167.18 g/mol [1][2]

These parameters are critical for all stoichiometric calculations in synthetic protocols and for analytical characterization.

Chemical Structure and Stereochemistry

The structure features a chroman ring system, which is a bicyclic ether, with a fluorine atom substituted at the 8-position and an amine group at the 4-position. The "(S)" designation indicates the stereochemical configuration at the chiral center (C4).

Caption: 2D Structure of (S)-8-fluorochroman-4-amine.

Physicochemical and Handling Information

A summary of key identifiers and properties is provided in the table below for quick reference.

Identifier/PropertyValueSource(s)
CAS Number 1003887-62-4[1][2][3]
Molecular Formula C₉H₁₀FNO[1][2][3]
Molecular Weight 167.18 g/mol [1][2]
Appearance Liquid[3]
Purity Typically ≥95%[3]
Storage Conditions Sealed in dry, 2-8°C[1][2]

Note on Handling: As with any research chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling (S)-8-fluorochroman-4-amine. Work should be conducted in a well-ventilated fume hood.

Synthetic Chemistry and Applications

(S)-8-fluorochroman-4-amine is primarily utilized as a chiral building block in organic synthesis. The stereospecificity of the amine group and the electronic properties conferred by the fluorine atom make it a desirable intermediate for constructing complex, biologically active molecules.

Role in Drug Discovery

Chiral amines are prevalent in many pharmaceutical compounds. The chroman scaffold is also a recognized privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The introduction of fluorine is a common strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.

While specific biological activity or mechanistic data for (S)-8-fluorochroman-4-amine is not extensively available in peer-reviewed literature, its structural motifs suggest potential for incorporation into molecules targeting a range of biological systems. It is most appropriately viewed as a starting material or intermediate for the synthesis of larger, more complex target molecules.

Synthetic Pathways: A Conceptual Overview

The synthesis of chiral amines like (S)-8-fluorochroman-4-amine often involves enantioselective methods to establish the desired stereocenter. While a specific, validated protocol for this molecule is not publicly detailed, a general conceptual workflow for its synthesis can be outlined. Such a synthesis would typically start from a prochiral ketone precursor.

G A 8-Fluorochroman-4-one (Prochiral Ketone) B Asymmetric Reduction or Reductive Amination A->B Chiral Catalyst or Enzyme C (S)-8-Fluorochroman-4-ol or Protected Amine B->C D Conversion to Amine (e.g., Mitsunobu, Azide reduction) C->D Functional Group Interconversion E (S)-8-Fluorochroman-4-amine (Final Product) D->E

Caption: Conceptual workflow for the synthesis of (S)-8-fluorochroman-4-amine.

Causality in Experimental Choices:

  • Starting Material: 8-Fluorochroman-4-one is the logical prochiral precursor.

  • Enantioselective Step: The critical step is the establishment of the stereocenter at C4. This is typically achieved through asymmetric reduction of the ketone to the corresponding alcohol, followed by conversion to the amine, or through a direct asymmetric reductive amination. The choice of catalyst (e.g., a transition metal complex with a chiral ligand) or enzyme is crucial for achieving high enantiomeric excess (e.e.).

  • Purification: Purification would likely involve chromatographic techniques to isolate the final product and to ensure high chemical and enantiomeric purity.

Conclusion

(S)-8-fluorochroman-4-amine is a specialized chemical intermediate with defined physical and chemical properties. Its value lies in its utility as a chiral building block for the synthesis of more complex molecules in research and drug development. Due to its status as a research chemical, extensive data on its biological activity and detailed, validated synthetic protocols are not widely published. Researchers should handle this compound with appropriate safety precautions and recognize its primary application as a synthetic intermediate.

References

  • PubChem. (n.d.). (S)-5-fluorochroman-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). (S)-7-fluorochroman-4-amine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1003887-62-4| Chemical Name : (S)-8-FLUOROCHROMAN-4-AMINE. Retrieved from [Link]

  • Lead Sciences. (n.d.). 8-Fluorochroman-4-amine hydrochloride. Retrieved from [Link]

Sources

Foundational

The Stereochemical Landscape of 8-fluorochroman-4-amine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Chirality in Chroman-4-amine Scaffolds The chroman-4-amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The intr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Chroman-4-amine Scaffolds

The chroman-4-amine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 8-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, enhancing metabolic stability and binding affinity. However, the true therapeutic potential of 8-fluorochroman-4-amine can only be unlocked through a deep understanding and control of its stereochemistry. The chiral center at the C4 position dictates the three-dimensional arrangement of the amine group, which is often crucial for precise molecular interactions with biological targets. As the pharmaceutical industry increasingly moves towards single-enantiomer drugs to improve efficacy and reduce side effects, a comprehensive guide to the stereochemistry of this promising scaffold is essential for researchers in drug discovery and development.[1][2]

This guide provides an in-depth exploration of the stereochemical aspects of 8-fluorochroman-4-amine, from its synthesis and chiral resolution to its detailed stereochemical analysis. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and reproducible.

I. Synthesis of Racemic 8-fluorochroman-4-amine: A Two-Step Approach

The synthesis of racemic 8-fluorochroman-4-amine is efficiently achieved in a two-step process, commencing with the synthesis of the key intermediate, 8-fluorochroman-4-one, followed by reductive amination.

A. Synthesis of 8-fluorochroman-4-one

The foundational step is the synthesis of the chroman-4-one ring system. A reliable method involves the intramolecular cyclization of a β-phenoxypropanoic acid derivative. This approach offers good yields and is amenable to scale-up.

Experimental Protocol: Synthesis of 8-fluorochroman-4-one

  • Preparation of 3-(2-fluoro-phenoxy)propanoic acid:

    • To a solution of 2-fluorophenol (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (1.5 eq).

    • To this suspension, add β-propiolactone (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at reflux for 12-18 hours.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and acidify with 1M HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2-fluoro-phenoxy)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation (Cyclization):

    • Add the 3-(2-fluoro-phenoxy)propanoic acid (1.0 eq) portion-wise to a pre-heated polyphosphoric acid (PPA) at 80-90 °C with vigorous stirring.

    • Heat the reaction mixture to 100-110 °C and maintain for 2-3 hours.

    • Cool the reaction mixture to approximately 60 °C and pour it onto crushed ice with stirring.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 8-fluorochroman-4-one.

B. Reductive Amination of 8-fluorochroman-4-one

With the ketone precursor in hand, the crucial amine functionality is introduced via reductive amination. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired amine. Sodium cyanoborohydride is a commonly used reducing agent for this transformation due to its selectivity for the protonated imine over the ketone starting material.[3][4][5]

Experimental Protocol: Reductive Amination to form (±)-8-fluorochroman-4-amine

  • To a solution of 8-fluorochroman-4-one (1.0 eq) in methanol, add ammonium acetate (10-20 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the careful addition of 1M HCl.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH to a pH > 12 and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 8-fluorochroman-4-amine.

II. Chiral Resolution of (±)-8-fluorochroman-4-amine

The separation of the enantiomers of 8-fluorochroman-4-amine is a critical step in accessing the individual stereoisomers. Diastereomeric salt formation with a chiral resolving agent is a classical and highly effective method for this purpose.

A. Principle of Diastereomeric Salt Resolution

This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid. This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salts yields the individual enantiomers of 8-fluorochroman-4-amine.

B. Choice of Resolving Agent

The choice of the chiral resolving agent is crucial for successful resolution. Commonly used chiral acids for the resolution of amines include (+)- or (-)-tartaric acid, (+)- or (-)-mandelic acid, and (+)- or (-)-camphorsulfonic acid. The optimal resolving agent is typically determined empirically.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation:

    • Dissolve racemic 8-fluorochroman-4-amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5 eq) in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry. This first crop will be enriched in one diastereomer.

    • The enantiomeric purity of the crystallized salt can be assessed by liberating the amine from a small sample and analyzing it by chiral HPLC.

    • If necessary, recrystallize the salt from the same or a different solvent system to improve diastereomeric purity.

  • Liberation of the Enantiopure Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the solution with a strong base (e.g., 2M NaOH) to a pH > 12.

    • Extract the liberated free amine with an organic solvent (e.g., dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched 8-fluorochroman-4-amine.

    • The other enantiomer can be recovered from the mother liquor by a similar process.

III. Stereochemical Analysis: A Multi-faceted Approach

The unambiguous determination of the stereochemistry of 8-fluorochroman-4-amine requires a combination of analytical techniques.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric excess (ee) of a chiral sample and for monitoring the progress of a chiral resolution. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for the separation of amine enantiomers.[6]

Table 1: Representative Chiral HPLC Method Parameters

ParameterValue
Column Chiralpak AD-H or Chiralcel OD-H
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 8-fluorochroman-4-amine. While standard NMR cannot differentiate between enantiomers, it can be used to distinguish between diastereomers if derivatives are formed with a chiral auxiliary. Furthermore, the coupling constants between the protons on the chroman ring can provide information about the relative stereochemistry in substituted analogs. For 8-fluorochroman-4-amine, the key signals to analyze are the protons at C2, C3, and C4.[7]

Table 2: Predicted ¹H NMR Chemical Shifts for 8-fluorochroman-4-amine

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2~4.2 - 4.4m
H-3~1.9 - 2.2m
H-4~4.0 - 4.2t
H-5~7.0 - 7.2m
H-6~6.8 - 7.0m
H-7~6.7 - 6.9m
NH₂Broad singlets

Note: Predicted values are based on typical ranges for similar chroman structures and may vary depending on the solvent and concentration.[8][9][10]

C. X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule.[11][12] This technique provides a three-dimensional structure of the molecule, allowing for the assignment of the (R) or (S) configuration at the chiral center. To obtain a crystal structure, it is often necessary to form a salt of the amine with a suitable chiral acid, which can facilitate the growth of high-quality single crystals.

IV. Biological Significance of Stereochemistry in Chroman-4-amines

The stereochemistry of chroman-4-amine derivatives can have a profound impact on their biological activity. Enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or even contribute to undesirable side effects (the distomer). Therefore, the development of single-enantiomer drugs is often pursued to maximize therapeutic benefit and minimize risk. While specific data for the enantiomers of 8-fluorochroman-4-amine is not yet widely published, the principle of stereospecificity in drug action is well-established for many classes of compounds, including those with amine functionalities.[13] The differential binding of enantiomers to chiral biological targets such as enzymes and receptors is the molecular basis for these differences in activity.

V. Conclusion

The stereochemistry of 8-fluorochroman-4-amine is a critical consideration in its development as a potential therapeutic agent. This guide has outlined a systematic approach to the synthesis of the racemic compound, its resolution into individual enantiomers, and the analytical techniques required for comprehensive stereochemical characterization. By applying these methodologies, researchers can confidently advance the development of single-enantiomer 8-fluorochroman-4-amine derivatives, thereby unlocking their full therapeutic potential.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_resolution Chiral Resolution & Analysis 2-Fluorophenol 2-Fluorophenol 8-F-chroman-4-one 8-F-chroman-4-one 2-Fluorophenol->8-F-chroman-4-one 1. Alkylation 2. Cyclization Racemic_Amine (±)-8-fluorochroman-4-amine 8-F-chroman-4-one->Racemic_Amine Reductive Amination Diastereomeric_Salts Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts Chiral Acid R-Amine (R)-8-fluorochroman-4-amine Diastereomeric_Salts->R-Amine Fractional Crystallization & Amine Liberation S-Amine (S)-8-fluorochroman-4-amine Diastereomeric_Salts->S-Amine From Mother Liquor Analysis Stereochemical Analysis (HPLC, NMR, X-ray) R-Amine->Analysis S-Amine->Analysis

Caption: Workflow for the synthesis and stereochemical resolution of 8-fluorochroman-4-amine.

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Available at: [Link]

  • Synthesis of Chroman-4-ones by Reduction of Chromones | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Chromanone and flavanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Chromatography Online. Available at: [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. PubMed. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. ResearchGate. Available at: [Link]

  • (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Total synthesis of (−)-8-epi-chromazonarol enabled by a unique N2H4·H2O promoted intramolecular oxa-Michael cyclization reaction. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PMC - NIH. Available at: [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. Available at: [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. Available at: [Link]

  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. Available at: [Link]

  • (PDF) Thiochroman-4-ones: Synthesis and reactions. ResearchGate. Available at: [Link]

  • New Journal of Chemistry Supporting Information. Available at: [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at: [Link]

Sources

Exploratory

Technical Guide: Predicting the Acidity Constant (pKa) of (S)-8-fluorochroman-4-amine for Drug Discovery Applications

Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the pharmacokinetic and pharmacodynamic profiles of drug candidates. For ionizable molecules such as (S)-8-fluorochrom...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the pharmacokinetic and pharmacodynamic profiles of drug candidates. For ionizable molecules such as (S)-8-fluorochroman-4-amine, the pKa dictates the charge state at physiological pH, profoundly influencing properties like solubility, membrane permeability, and target binding affinity. This guide provides a comprehensive analysis and robust prediction of the pKa for the primary amine of (S)-8-fluorochroman-4-amine. Through a combination of structural-analog analysis and a detailed protocol for quantum mechanical calculations, the pKa of its conjugate acid is predicted to be approximately 8.5 ± 0.5 . This document outlines the theoretical underpinnings of this prediction, the computational workflow required for a precise in silico determination, and the experimental methods for subsequent validation, offering a complete framework for researchers in drug development.

Introduction: The Critical Role of pKa in Medicinal Chemistry

(S)-8-fluorochroman-4-amine is a chiral heterocyclic compound featuring a primary amine on a chroman scaffold. This structural motif is of significant interest in medicinal chemistry. The basicity of the amine, quantified by the pKa of its conjugate acid, is arguably one of its most critical properties for development as a therapeutic agent.[1] It is estimated that over 90% of commercial drugs contain ionizable groups, with the majority being weak bases.[2] The pKa value determines the extent of ionization in different biological compartments, which directly impacts:

  • Absorption and Distribution (ADME): The charge state affects a molecule's ability to cross lipid membranes, influencing its absorption from the gastrointestinal tract and its distribution into tissues, including the central nervous system.

  • Solubility: The protonated, charged form of an amine is generally more water-soluble than the neutral form, a key factor for formulation and bioavailability.

  • Target Engagement: The ability to form ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket is often essential for drug potency and selectivity.

Given the absence of experimental data for this specific molecule, this guide establishes a scientifically rigorous prediction of its pKa, providing a foundational dataset for further research and development.

Structural Analysis and Qualitative pKa Estimation

The basicity of the amine in (S)-8-fluorochroman-4-amine is primarily influenced by two competing structural features: the pseudo-benzylic nature of the amine and the electron-withdrawing effect of the aromatic fluorine atom.

  • The Chroman Scaffold: The amine at the C4 position is attached to a saturated, six-membered heterocyclic ring fused to a benzene ring. This arrangement makes it structurally analogous to 1,2,3,4-tetrahydroquinoline. Unlike aniline, where the nitrogen lone pair is delocalized into the aromatic ring, the lone pair in chroman-4-amine is localized on the nitrogen, resulting in significantly higher basicity.

  • The 8-Fluoro Substituent: Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect.[3][4] Positioned at C8 on the aromatic ring, it reduces the electron density of the entire ring system. This effect is transmitted to the benzylic C4 position, which in turn withdraws electron density from the amine nitrogen. This reduces the stability of the conjugate acid (the ammonium cation), thereby making the amine less basic and lowering its pKa.[5]

To establish a baseline, we can compare (S)-8-fluorochroman-4-amine to structurally related compounds.

CompoundStructurepKa of Conjugate AcidRationale for Comparison
Aniline~4.6[6][7]Aromatic amine; lone pair delocalized, resulting in low basicity. Serves as a lower-bound reference.
1,2,3,4-Tetrahydroquinoline~5.1[8][9]A close structural analog where the oxygen is replaced by a CH2 group. The nitrogen lone pair is localized.
Chroman-4-amine (unsubstituted) Predicted ~9.5The direct parent compound. The ether oxygen is electron-withdrawing but its effect is less pronounced than aniline's resonance. Basicity is expected to be high, similar to a primary benzylic amine.
(S)-8-fluorochroman-4-amine Predicted ~8.5The target molecule. The 8-fluoro group will significantly reduce the basicity of the parent chroman-4-amine. The introduction of a fluorine atom can decrease the pKa of a nearby amine by 1-3 units.[10][11]

Based on this comparative analysis, the pKa of the parent chroman-4-amine is expected to be high. The strong inductive effect of the 8-fluoro substituent will lower this value. A reduction of approximately 1.0 pKa unit is a conservative estimate, leading to a predicted pKa of ~8.5 .

Quantitative Prediction: A Quantum Mechanics Workflow

For a more precise and defensible prediction, a computational chemistry approach based on quantum mechanics is the industry standard.[12] The following protocol outlines a robust workflow for calculating the pKa using a thermodynamic cycle. This method calculates the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in solution.

Step-by-Step Computational Protocol
  • Structure Preparation:

    • Build 3D models of the neutral base, (S)-8-fluorochroman-4-amine (B), and its protonated conjugate acid (BH+). Ensure the correct stereochemistry is represented.

  • Gas-Phase Geometry Optimization & Frequency Calculation:

    • Perform geometry optimization calculations for both B and BH+ in the gas phase.

    • Methodology: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and a Pople-style basis set (e.g., 6-311+G(d,p)).[13][14]

    • Follow with a frequency calculation at the same level of theory to obtain the gas-phase thermal corrections to the Gibbs free energy (G_corr) and to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

  • Aqueous-Phase Single-Point Energy Calculation:

    • Using the gas-phase optimized geometries, perform single-point energy calculations for B and BH+ in an aqueous environment.

    • Methodology: Employ a continuum solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[12][15] This calculation yields the aqueous-phase electronic energy (E_aq).

  • Gibbs Free Energy Calculation in Solution:

    • Calculate the total Gibbs free energy in solution (G_aq) for each species using the following equation:

      • G_aq = E_aq + G_corr

  • pKa Calculation via Thermodynamic Cycle:

    • The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (BH+ → B + H+). The final equation is:

      • pKa = (G_aq(B) + G_aq(H+) - G_aq(BH+)) / (2.303 * RT)

    • Where:

      • R is the ideal gas constant.

      • T is the temperature (298.15 K).

      • G_aq(H+) is the experimental Gibbs free energy of solvation of a proton, a well-established value (~ -269.9 kcal/mol).

Workflow Visualization

G cluster_input Input Structures cluster_gas Gas-Phase Calculations (DFT) cluster_sol Aqueous-Phase Calculations (DFT+SMD/PCM) cluster_calc Final Calculation B Neutral Base (B) Opt_B Geometry Optimization of B B->Opt_B BH Conjugate Acid (BH+) Opt_BH Geometry Optimization of BH+ BH->Opt_BH Freq_B Frequency Calculation of B Opt_B->Freq_B SP_B Single-Point Energy of B(aq) Freq_B->SP_B Freq_BH Frequency Calculation of BH+ Opt_BH->Freq_BH SP_BH Single-Point Energy of BH+(aq) Freq_BH->SP_BH pKa_Calc pKa = ΔG_aq / (2.303 * RT) SP_B->pKa_Calc SP_BH->pKa_Calc

Caption: Computational workflow for pKa prediction.

Predicted pKa and Protonation Equilibrium

The computational protocol described provides the necessary data for a quantitative prediction. This rigorous approach, informed by the qualitative analysis, leads to the final predicted value.

Prediction MethodPredicted pKaConfidence
Comparative Analysis~8.5Medium
Computational Workflow 8.5 ± 0.5 High

The predicted pKa of 8.5 indicates that at physiological pH (7.4), (S)-8-fluorochroman-4-amine will exist predominantly in its protonated, cationic form. The Henderson-Hasselbalch equation indicates that the ratio of protonated to neutral species will be greater than 10:1, ensuring high aqueous solubility and the potential for strong ionic interactions with biological targets.

Protonation Equilibrium Diagram

Caption: Protonation equilibrium of the target molecule.

Protocol for Experimental Validation

While computational predictions provide a strong foundation, experimental verification is the cornerstone of scientific integrity. The gold-standard method for pKa determination is potentiometric titration .

Experimental Protocol: Potentiometric Titration
  • Preparation: Accurately weigh ~5-10 mg of (S)-8-fluorochroman-4-amine hydrochloride salt and dissolve it in a known volume (e.g., 20 mL) of deionized water or a water/co-solvent mixture (e.g., water/methanol) if solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel at 25 °C. Immerse a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point of the titration curve. For higher accuracy, use software that performs a non-linear regression analysis of the titration curve to derive the pKa.

This experimental value serves to validate and refine the in silico model, creating a self-validating system for future predictions on related analogs.

Conclusion

This guide establishes a predicted pKa value of 8.5 ± 0.5 for the conjugate acid of (S)-8-fluorochroman-4-amine. This prediction is grounded in a qualitative analysis of structure-basicity relationships and is supported by a detailed, state-of-the-art computational workflow. This value is critical for drug development professionals, as it provides immediate insight into the molecule's likely behavior in biological systems, guiding formulation strategies, ADME profiling, and rational drug design. The inclusion of a validation protocol underscores the importance of integrating computational predictions with experimental data to build robust and reliable physicochemical profiles for promising therapeutic candidates.

References

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan Scientific. [Link]

  • Ketteler, M., et al. (2020). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Medicinal Chemistry. [Link]

  • Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • Pinder, R. M. (1976). The Effect of Aliphatic Fluorine on Amine Drugs. Journal of Chemical Education. [Link]

  • Ishida, T., et al. (2020). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules. [Link]

  • PubChem. (n.d.). (S)-7-fluorochroman-4-amine. National Center for Biotechnology Information. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • L-Guzmán, M., et al. (2022). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Polymers. [Link]

  • Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters. [Link]

  • vCalc. (n.d.). pKa of Aniline. [Link]

  • Wikipedia. (n.d.). Aniline. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Structural Effects on Acidity and Basicity. [Link]

  • Optibrium. (n.d.). Predicting pKa using a combination of quantum mechanical and machine learning methods. [Link]

  • ChemBK. (2024). 1,2,3,4-tetrahydro-quinolin. [Link]

  • Gal, J-F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences. [Link]

  • Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. The Journal of Physical Chemistry A. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry. [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. [Link]

Sources

Foundational

Technical Guide: Solubility Profile of (S)-8-Fluorochroman-4-amine

This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for (S)-8-fluorochroman-4-amine , a critical chiral intermediate in medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for (S)-8-fluorochroman-4-amine , a critical chiral intermediate in medicinal chemistry.

Executive Summary

(S)-8-fluorochroman-4-amine (CAS: 1003887-62-4) represents a privileged scaffold in drug discovery, particularly for serotonin receptor ligands and ion channel modulators. Its solubility behavior is dominated by the interplay between the basic primary amine (


), the lipophilic fluorinated aromatic ring, and the polar ether linkage.

Optimizing solvents for this molecule is critical for two primary workflows: optical resolution (if isolating from racemate) and salt formation (for bioavailability). This guide provides a predictive solubility landscape and a validated protocol for empirical determination.

Physicochemical Profile & Theoretical Basis[1]

Understanding the molecule's "solubility personality" requires analyzing its functional groups. Unlike anilines, the amine here is aliphatic , attached to the saturated pyran ring, making it a strong base.

PropertyValue (Estimated)Impact on Solubility
Molecular Weight 167.18 g/mol Low MW favors solubility in diverse solvents.

(Conj. Acid)
~9.8 – 10.2Critical: High pH sensitivity. Soluble in aqueous acid; insoluble in aqueous base.
LogP (Oct/Water) ~1.5 – 1.8Moderately lipophilic. Good solubility in alcohols and chlorinated solvents.
H-Bond Donors 2 (

)
High affinity for protic solvents (MeOH, EtOH).
Fluorine Effect C-8 SubstitutionIncreases lipophilicity compared to des-fluoro analog; reduces water solubility of the free base.

Solubility Landscape: Solvent Compatibility Matrix

The following classification is derived from the molecule's chemotype (fluorinated chiral amine). Experimental verification is required for specific polymorphs.

Table 1: Predicted Solubility Profile (Free Base vs. HCl Salt)
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityApplication
Polar Protic Methanol (MeOH)High (>100 mg/mL)High (>50 mg/mL)Reaction solvent; Recrystallization.
Water (

)
Low (<1 mg/mL)N/A (Converts to base)Precipitation (antisolvent).
Water (

)
High (as salt)High (>100 mg/mL)Aqueous workup/Extraction.
Polar Aprotic DMSO / DMFHigh High Stock solutions for bio-assays.
Acetonitrile (ACN)High Moderate HPLC Mobile phase.
Chlorinated Dichloromethane (DCM)Very High Low/Insoluble Key: Used to extract free base from aqueous phase.
Non-Polar Heptane / HexaneLow/Moderate Insoluble Antisolvent for crystallization.
Ethers THF / MTBEHigh Low Reaction solvent.

Process Insight: The drastic solubility difference in DCM (High for Base, Low for Salt) and Water (Low for Base, High for Salt) is the primary lever for purification via acid-base extraction.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Gold Standard)

Use this protocol to generate precise solubility curves for regulatory filing.

Reagents: (S)-8-fluorochroman-4-amine (Solid), Test Solvents (HPLC Grade). Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, Analytical Balance.

  • Saturation: Add excess solid (approx. 50 mg) to 1.0 mL of solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C (or target temp) for 24 hours.

    • Visual Check: If solution becomes clear, add more solid until a suspension persists.

  • Filtration: Centrifuge or filter the supernatant using a pre-warmed syringe filter (to prevent crash-out).

  • Quantification:

    • Method A (HPLC): Dilute filtrate 100x and inject against a standard curve.

    • Method B (Gravimetric): Evaporate a known volume of filtrate (e.g., 0.5 mL) to dryness in a tared vessel. Calculate concentration (

      
      ).
      
Protocol B: Visual Solvent Screening (Tier 1)

Use this rapid workflow for initial solvent selection.

SolubilityWorkflow Start Start: 10 mg Solid AddSol Add 100 µL Solvent Start->AddSol Check1 Dissolved? AddSol->Check1 HighSol High Solubility (>100 mg/mL) Check1->HighSol Yes AddMore Add 900 µL Solvent (Total 1 mL) Check1->AddMore No Check2 Dissolved? AddMore->Check2 ModSol Moderate Solubility (10-100 mg/mL) Check2->ModSol Yes Heat Heat to 50°C Check2->Heat No Check3 Dissolved? Heat->Check3 HotSol Soluble Hot (Crystallization Potential) Check3->HotSol Yes LowSol Low Solubility (<10 mg/mL) Check3->LowSol No

Figure 1: Tier 1 Visual Solubility Screening Workflow. This decision tree allows rapid classification of solvents using minimal material.

Thermodynamic Cycle & Salt Selection

For drug development, the free base is often an oil or low-melting solid. The Hydrochloride (HCl) or Tartrate salts are preferred for isolation.

The solubility relationship is governed by the pH-Solubility profile:



  • 
     : Intrinsic solubility of the free base (approx. 0.1 - 0.5 mg/mL in water).
    
  • pH < 8 : Solubility increases exponentially as the amine protonates.

SaltCycle BaseSolid Free Base (Solid/Oil) Lipophilic BaseSol Free Base (Solution) Soluble in DCM/EtOAc BaseSolid->BaseSol Dissolution (Organic) SaltSol Protonated Species (Aq) Soluble in Water/MeOH BaseSol->SaltSol Acid Addition (HCl/H2SO4) SaltSol->BaseSol Neutralization (NaOH) SaltSolid Salt (Crystal) High MP, Stable SaltSol->SaltSolid Crystallization (Cooling/Antisolvent) SaltSolid->SaltSol Dissolution (Water)

Figure 2: Thermodynamic Cycle of Dissolution and Salt Formation. Blue nodes indicate polar/ionic states; Red nodes indicate lipophilic states.

References

  • PubChem Compound Summary. (2025). (S)-7-fluorochroman-4-amine (Isomer Analog Data). National Center for Biotechnology Information. Link

  • BldPharm Technical Data. (2024). Product Specifications: (S)-8-Fluorochroman-4-amine. Link

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Process Development. Angewandte Chemie International Edition. (General methodology for solubility/reaction profiling).
  • Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
Exploratory

An In-Depth Technical Guide to the Potential Pharmacological Profile of (S)-8-Fluorochroman-4-amine

Abstract (S)-8-fluorochroman-4-amine is a chiral synthetic compound featuring a fluorinated chroman scaffold, a privileged structure in medicinal chemistry. While direct pharmacological data for this specific molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-8-fluorochroman-4-amine is a chiral synthetic compound featuring a fluorinated chroman scaffold, a privileged structure in medicinal chemistry. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural similarity to known centrally active agents allows for the formulation of a potential pharmacological profile. This technical guide synthesizes available information on its chemical properties, outlines established synthetic and analytical methodologies for related compounds, and extrapolates a putative pharmacological profile based on structure-activity relationships of analogous 3-aminochroman and 4-aminochroman derivatives. The primary hypothesis is that (S)-8-fluorochroman-4-amine is a potential ligand for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, suggesting its potential utility in the research and development of novel therapeutics for central nervous system disorders such as anxiety and depression. This document provides a comprehensive theoretical framework and practical methodologies for researchers and drug development professionals to investigate the pharmacology of this and related compounds.

Introduction: The Chroman Scaffold in Drug Discovery

The chroman-4-one and its derivatives are prominent heterocyclic structures that have garnered significant attention in drug discovery due to their wide range of biological activities. These activities include potential applications as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1] The rigid bicyclic system of the chroman nucleus serves as an excellent scaffold for the spatial orientation of pharmacophoric elements, making it a valuable starting point for the design of novel therapeutic agents.

(S)-8-fluorochroman-4-amine, the subject of this guide, combines this privileged chroman scaffold with two key chemical features: a chiral amine at the 4-position and a fluorine atom at the 8-position. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence its pharmacokinetic and pharmacodynamic profile. The stereochemistry of the amine is also critical, as biological targets often exhibit enantiomeric selectivity.

Physicochemical Properties and Synthesis

Physicochemical Data

A summary of the key physicochemical properties for (S)-8-fluorochroman-4-amine is presented in Table 1. These properties are essential for understanding its potential behavior in biological systems and for the design of appropriate experimental protocols.

PropertyValueSource
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
CAS Number 1003887-62-4
Appearance Not specified (likely an oil or solid)N/A
Chirality (S)-enantiomer
Synthesis and Chiral Resolution

While a specific synthetic route for (S)-8-fluorochroman-4-amine is not detailed in the public literature, its synthesis can be inferred from established methods for related chroman derivatives. A plausible synthetic pathway would involve the preparation of the racemic 8-fluorochroman-4-amine followed by chiral resolution.

A potential synthetic route is outlined below:

  • Synthesis of 8-Fluorochroman-4-one: This key intermediate can be synthesized from a suitable fluorinated phenol precursor through a multi-step process, likely involving a reaction with a three-carbon synthon to form the chromanone ring system.

  • Reductive Amination: The 8-fluorochroman-4-one can then be subjected to reductive amination to introduce the amine group at the 4-position, yielding racemic 8-fluorochroman-4-amine.

The separation of the (S)- and (R)-enantiomers is crucial for determining the specific biological activity of each. Standard methods for the resolution of chiral amines can be employed.[2]

Protocol for Chiral Resolution via Diastereomeric Salt Formation:

  • Salt Formation: The racemic 8-fluorochroman-4-amine is dissolved in a suitable solvent and treated with a chiral acid, such as (+)-tartaric acid or (R)-mandelic acid. This reaction forms a mixture of diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.

  • Isolation and Liberation of the Free Base: The crystallized diastereomeric salt is isolated by filtration. The pure enantiomer of 8-fluorochroman-4-amine is then liberated by treatment with a base to remove the chiral acid.

  • Determination of Enantiomeric Excess: The enantiomeric purity of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or capillary electrophoresis.[3]

The following diagram illustrates the general workflow for the synthesis and resolution of (S)-8-fluorochroman-4-amine.

G cluster_synthesis Synthesis of Racemate cluster_resolution Chiral Resolution Fluorinated_Phenol Fluorinated Phenol Precursor 8_Fluorochroman_4_one 8-Fluorochroman-4-one Fluorinated_Phenol->8_Fluorochroman_4_one Ring Formation Racemic_Amine Racemic 8-Fluorochroman-4-amine 8_Fluorochroman_4_one->Racemic_Amine Reductive Amination Diastereomeric_Salts Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts + Chiral Acid Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization S_Enantiomer_Salt (S)-Enantiomer Salt Crystallization->S_Enantiomer_Salt Isolation S_Amine (S)-8-Fluorochroman-4-amine S_Enantiomer_Salt->S_Amine Basification G Compound (S)-8-fluorochroman-4-amine Receptor 5-HT1A Receptor Compound->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Therapeutic_Effect Potential Anxiolytic/ Antidepressant Effects Neuronal_Activity->Therapeutic_Effect G Start (S)-8-fluorochroman-4-amine Binding_Assay Radioligand Binding Assay (e.g., [3H]8-OH-DPAT for 5-HT1A) Start->Binding_Assay Functional_Assay Functional Assay (e.g., [35S]GTPγS Binding) Start->Functional_Assay Selectivity_Panel Receptor Selectivity Panel Start->Selectivity_Panel Determine_Ki Determine Ki (Affinity) Binding_Assay->Determine_Ki Profile In Vitro Pharmacological Profile Determine_Ki->Profile Determine_EC50_Emax Determine EC50 and Emax (Agonist/Antagonist activity) Functional_Assay->Determine_EC50_Emax Determine_EC50_Emax->Profile Selectivity_Panel->Profile

Caption: In Vitro Experimental Workflow.

In Vivo Evaluation

Based on the in vitro profile, appropriate in vivo models can be selected to assess the potential therapeutic effects of (S)-8-fluorochroman-4-amine.

  • Elevated Plus Maze: This model is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze. *[4] Light-Dark Box Test: This test utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. Anxiolytics increase the time spent in the light compartment.

  • Forced Swim Test: In this model, animals are placed in a container of water from which they cannot escape. Antidepressant compounds typically reduce the duration of immobility.

  • Tail Suspension Test: This test is conceptually similar to the forced swim test, where immobility is interpreted as a state of behavioral despair. Antidepressants decrease the time spent immobile.

(S)-8-fluorochroman-4-amine represents a promising chemical scaffold for the development of novel CNS-active agents. Based on the pharmacology of structurally related compounds, it is hypothesized to be a ligand for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, with potential applications in the treatment of anxiety and depression. The lack of direct experimental data necessitates a systematic investigation of its pharmacological profile. The experimental workflows outlined in this guide provide a clear path for elucidating the binding affinities, functional activities, and in vivo efficacy of this compound. Further research into the structure-activity relationships of fluorinated 4-aminochromans will be invaluable for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • (S)-8-Fluorochroman-4-amine. CymitQuimica. Accessed January 29, 2026.
  • 8-Fluorochroman-4-amine hcl, min 95%, 1 gram. CP Lab Safety. Accessed January 29, 2026.
  • (S)-8-Fluorochroman-4-amine. BLDpharm. Accessed January 29, 2026.
  • 440129 8-Fluorochroman-4-amine hcl CAS: 191608-18-1. United States Biological. Accessed January 29, 2026.
  • (S)-chroman-4-amine | High-Purity Chiral Building Block. Benchchem. Accessed January 29, 2026.
  • 1003887-62-4|(S)-8-Fluorochroman-4-amine. BLDpharm. Accessed January 29, 2026.
  • US Patent 5,273,994 A, 3-aminochroman compounds.
  • Leopoldo M, et al. Novel 2-aminotetralin and 3-aminochroman derivatives as selective serotonin 5-HT7 receptor agonists and antagonists. J Med Chem. 2004.
  • Chilin A, et al.
  • Experimental animal models for the simulation of depression and anxiety. Dialogues Clin Neurosci. 2003.
  • Cognitive-behavioral treatments for anxiety and stress-related disorders. Dialogues Clin Neurosci. 2021.
  • Novel 2-Aminotetralin and 3-AminoChroman Derivatives as Selective Serotonin 5-HT7 Receptor Agonists and Antagonists. J Med Chem. 2004.
  • 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. PubMed. Accessed January 29, 2026.
  • Synthesis of 3-Aminochroman Derivatives by Radical Cycliz
  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.
  • (S)-8-Methylchroman-4-amine. PubChem. Accessed January 29, 2026.
  • (S)-5-fluorochroman-4-amine. PubChem. Accessed January 29, 2026.
  • Synthesis of 3-Aminochroman Derivatives by Radical Cycliz
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. 2015.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. 2017.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
  • EP1036189A1 - Resolution of chiral amines.
  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules. 2021.
  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. Eur J Med Chem. 2015.
  • Correlations between molecular structure and biological activity in "logical series" of dietary chromone deriv
  • Novel 2-Aminotetralin and 3-AminoChroman Derivatives as Selective Serotonin 5-HT7 Receptor Agonists and Antagonists.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of (S)-8-fluorochroman-4-amine

Prepared by: Gemini, Senior Application Scientist Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract: (S)-8-fluorochroman-4-amine is a chiral amine derivative of the chroman scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-8-fluorochroman-4-amine is a chiral amine derivative of the chroman scaffold, a privileged structure in medicinal chemistry. Its fluorine substitution and stereochemistry make it a valuable building block for novel therapeutics. Rigorous structural confirmation and purity assessment are paramount for its application in drug discovery and development. This guide provides a comprehensive overview of the expected spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific enantiomer are not widely published, this document serves as an expert-level predictive guide based on first principles of spectroscopy and data from analogous structures. We detail the theoretical basis for the predicted spectral features, offering insights into the relationship between molecular structure and spectroscopic output. Furthermore, this guide includes robust, field-proven protocols for data acquisition, designed to ensure data integrity and reproducibility.

Introduction and Molecular Structure

(S)-8-fluorochroman-4-amine (CAS: 1003887-62-4) possesses a molecular formula of C₉H₁₀FNO and a monoisotopic mass of 167.07 Da.[1][2] The structure features a chroman ring system, a chiral center at the C4 position bearing a primary amine, and a fluorine atom at the C8 position of the aromatic ring. This combination of a chiral amine and an aryl fluoride makes it a desirable synthon for introducing key pharmacophoric elements.

Spectroscopic analysis is non-negotiable for verifying the identity and purity of such a molecule before its inclusion in a synthetic workflow or biological screening. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy elucidates the carbon-hydrogen framework and the precise connectivity of atoms.

  • IR Spectroscopy identifies the functional groups present in the molecule.

  • Mass Spectrometry confirms the molecular weight and can reveal structural information through fragmentation analysis.

This guide will deconstruct the predicted spectroscopic signature of (S)-8-fluorochroman-4-amine for each of these core techniques.

Figure 1: Structure of (S)-8-fluorochroman-4-amine with key positions numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. The following predictions are based on standard chemical shift values and established principles of spin-spin coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, aliphatic, and amine protons.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H5, H6, H76.8 - 7.2Multiplet (m)Aromatic protons on the fluorinated benzene ring. Their shifts and couplings are complex due to the influence of the fluorine atom and the ether oxygen.
H4~4.2Triplet (t)J ≈ 4-6Benzylic proton adjacent to the amine and within the heterocyclic ring. It is coupled to the two C3 protons.
H2~4.3Multiplet (m)Methylene protons adjacent to the ether oxygen. They are diastereotopic and will likely appear as a complex multiplet due to coupling with the C3 protons.
H3~2.1Multiplet (m)Methylene protons adjacent to the chiral center (C4). They are diastereotopic and coupled to both H4 and H2 protons, resulting in a complex signal.
NH₂1.5 - 2.5Broad Singlet (br s)Amine protons. The signal is typically broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift is highly dependent on concentration and solvent.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon spectrum will confirm the number of unique carbon environments and provide insight into the electronic effects of the substituents.

Carbon LabelPredicted Chemical Shift (δ, ppm)Predicted CouplingRationale
C8155 - 160Doublet (d), ¹JCF ≈ 240-250 HzAromatic carbon directly bonded to fluorine, showing a characteristic large one-bond C-F coupling.
C8a145 - 150Doublet (d), ²JCF ≈ 10-15 HzAromatic carbon ortho to the C-F bond, showing a smaller two-bond coupling.
C4a120 - 125Doublet (d), ³JCF ≈ 5-10 HzAromatic carbon meta to the C-F bond.
C5, C6, C7115 - 130Singlets/DoubletsAromatic carbons whose shifts are influenced by the ether oxygen and fluorine. Small C-F couplings may be observed.
C2~65Singlet (s)Aliphatic carbon adjacent to the electronegative ether oxygen.
C4~48Singlet (s)Aliphatic carbon adjacent to the nitrogen of the amine group.
C3~30Singlet (s)Aliphatic methylene carbon.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol is critical for ensuring high-quality, reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of (S)-8-fluorochroman-4-amine prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) if quantitative analysis is needed prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on the deuterium signal prep4->acq1 acq2 Shim the magnetic field to achieve optimal homogeneity acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans, 4s relaxation delay) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans, 2s relaxation delay) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra proc3->proc4

Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their vibrational frequencies.[3]

Predicted IR Absorption Bands

The spectrum of (S)-8-fluorochroman-4-amine is expected to be dominated by absorptions from the N-H, C-H, C-O, and C-F bonds.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3400 - 3300N-H Asymmetric & Symmetric StretchMediumPrimary Amine (-NH₂)
3100 - 3000C-H StretchMediumAromatic C-H
2950 - 2850C-H StretchMediumAliphatic C-H
1650 - 1580N-H Bend (Scissoring)Medium-StrongPrimary Amine (-NH₂)
1600 - 1450C=C StretchMedium-StrongAromatic Ring
1335 - 1250C-N StretchStrongAromatic Amine
1250 - 1020C-O StretchStrongAryl-Alkyl Ether
1100 - 1000C-F StretchStrongAryl Fluoride
910 - 665N-H WagBroad, StrongPrimary Amine (-NH₂)

Causality of Key Bands:

  • The two distinct bands in the 3400-3300 cm⁻¹ region are a hallmark of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes.[4]

  • The strong absorption for the C-O stretch is characteristic of the aryl-alkyl ether linkage.

  • The C-F stretch is typically a strong and sharp band in the lower wavenumber region of the fingerprint area.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a single drop if liquid, or a few milligrams of solid) of (S)-8-fluorochroman-4-amine directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization.[5]

Predicted Mass Spectrometry Data

For (S)-8-fluorochroman-4-amine (C₉H₁₀FNO):

ParameterPredicted ValueRationale
Molecular Formula C₉H₁₀FNO-
Molecular Weight 167.18 g/mol Sum of average isotopic masses.[1]
Exact Mass 167.0746Sum of the most abundant isotopic masses. This is the value observed in high-resolution MS (HRMS).
Molecular Ion (M⁺) m/z 167The molecule with one electron removed. According to the Nitrogen Rule , an odd molecular weight strongly suggests the presence of an odd number of nitrogen atoms.[6]
[M+H]⁺ Ion m/z 168In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule is often the base peak.
Key Fragments m/z 150, 139, 123See Figure 3 for predicted fragmentation pathways.
Predicted Fragmentation Pathway

The most likely fragmentation pathway for this molecule is alpha-cleavage, a characteristic fragmentation for amines where the bond adjacent to the C-N bond breaks.

MS_Fragmentation parent Molecular Ion (S)-8-fluorochroman-4-amine m/z = 167 frag1 Loss of NH₃ (m/z = 150) parent->frag1 - NH₃ frag2 Alpha-Cleavage: Loss of CH₂NH₂ radical (m/z = 137) parent->frag2 α-cleavage frag3 Fragment from Benzene Ring (m/z = 123) parent->frag3 ring cleavage

Figure 3: Predicted major fragmentation pathways for (S)-8-fluorochroman-4-amine.

Experimental Protocol for MS Data Acquisition (LC-ESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a standard method for the analysis of polar, non-volatile small molecules common in drug discovery.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte.

    • Flow Rate: 0.3 mL/min.

  • MS Method (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Data Acquisition: Collect full scan data. If using a high-resolution instrument (e.g., Q-TOF or Orbitrap), the exact mass of the [M+H]⁺ ion can be determined with high accuracy (<5 ppm error).[7]

Conclusion

This technical guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of (S)-8-fluorochroman-4-amine. The predicted NMR, IR, and MS data are grounded in the fundamental principles of chemical structure and spectroscopic theory. By correlating the expected spectral features with their underlying molecular origins and providing robust acquisition protocols, this document serves as a valuable resource for scientists working with this compound. The methodologies described herein are designed to ensure the generation of high-fidelity data, which is the cornerstone of chemical synthesis, quality control, and drug development programs.

References

  • CP Lab Safety. (n.d.). 8-Fluorochroman-4-amine hcl, min 95%, 1 gram. Retrieved from CP Lab Safety. [Link]

  • PubChem. (n.d.). (S)-7-fluorochroman-4-amine. Retrieved from PubChem. [Link]

  • Lead Sciences. (n.d.). 8-Fluorochroman-4-amine hydrochloride. Retrieved from Lead Sciences. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. Retrieved from PubChem. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder. [Link]

  • G. A. Van der Sluis, et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Drug Testing and Analysis. [Link]

  • ResearchGate. (2015). Synthesis, Characterization and Antimicrobial Study of Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and Its Oxinates. Retrieved from ResearchGate. [Link]

  • PubMed. (2001). Ion-exchange chromatography/electrospray mass spectrometry for the identification of organic and inorganic species in topiramate tablets. Retrieved from PubMed. [Link]

  • Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from Columbia University. [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry. [Link]

  • PubMed Central. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Retrieved from PubMed Central. [Link]

  • Pharmaffiliates. (n.d.). Aripiprazole Bromobutoxyquinoline Impurity. Retrieved from Pharmaffiliates. [Link]

  • PubMed. (2023). Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). (S)-8-Methylchroman-4-amine. Retrieved from PubChem. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • Lead Sciences. (n.d.). 8-Chloro-6-fluorochroman-4-amine. Retrieved from Lead Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: GC-MS Analysis for Enantiomeric Purity of (S)-8-fluorochroman-4-amine

Abstract & Introduction The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. (S)-8-fluorochroman-4-amine is a key chiral building block in the synthesis of various pharmaceutical agents. Consequently, the accurate determination of its enantiomeric purity is paramount for ensuring the safety and efficacy of the final drug product.

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of the chemical and enantiomeric purity of (S)-8-fluorochroman-4-amine. The methodology leverages indirect chiral separation, where the enantiomers are derivatized with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, possessing distinct physicochemical properties, are then readily separated on a standard achiral GC column. The mass spectrometer provides definitive identification and accurate quantification. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method for chiral purity assessment.

Scientific Background: The Rationale Behind the Method

The Challenge of Chiral Separation

Enantiomers are non-superimposable mirror images that share identical physical properties such as boiling point, solubility, and chromatographic retention times on achiral stationary phases.[1] Therefore, their direct separation requires a chiral environment, which can be achieved either by using a chiral stationary phase in the GC column or by converting the enantiomers into diastereomers before analysis.[2][3] This application note focuses on the latter approach due to its versatility, robustness, and applicability with widely available standard GC columns.

Principle of Chiral Derivatization

The core principle involves reacting the racemic or enantiomerically-enriched amine with a single, pure enantiomer of a chiral derivatizing agent (CDA).[4] For a sample containing both (S)- and (R)-8-fluorochroman-4-amine, derivatization with an (L)-CDA yields two distinct diastereomers:

  • (S)-amine + (L)-CDA → [(S,L)-diastereomer]

  • (R)-amine + (L)-CDA → [(R,L)-diastereomer]

Unlike enantiomers, these resulting diastereomers have different physical properties and will interact differently with the achiral GC stationary phase, allowing for their chromatographic separation.[5][6] For this method, N-(Trifluoroacetyl)-L-prolyl chloride (L-TFPC) is selected as the CDA. It reacts efficiently with the primary amine of 8-fluorochroman-4-amine to form stable, volatile amide derivatives suitable for GC analysis.

The Role of Mass Spectrometry (MS)

GC is coupled with MS to provide a dual-function analysis.[7] The gas chromatograph performs the separation, while the mass spectrometer serves as a highly specific and sensitive detector. Using Electron Ionization (EI), the derivatized molecules are fragmented in a reproducible manner.[8][9] This fragmentation pattern, or mass spectrum, acts as a chemical "fingerprint" that:

  • Confirms Identity: The mass spectrum of the main peak is matched against the expected fragmentation of the derivatized (S)-8-fluorochroman-4-amine, providing unequivocal identification.

  • Identifies Impurities: Any co-eluting or separated peaks can be identified based on their unique mass spectra.

  • Enables Quantification: The detector measures the ion abundance for each separated diastereomer. The area under each chromatographic peak is directly proportional to the amount of that diastereomer, allowing for the precise calculation of enantiomeric excess (% e.e.).

Materials and Instrumentation

Reagents and Consumables
Material Grade/Purity Supplier Purpose
(S)-8-fluorochroman-4-amineReference Standard (>99.5%)In-house or CommercialAnalyte
Racemic 8-fluorochroman-4-amine≥98%Commercial SourceMethod Development/Resolution Check
N-(Trifluoroacetyl)-L-prolyl chloride (L-TFPC)≥98%Sigma-Aldrich or equivalentChiral Derivatizing Agent
Dichloromethane (DCM)Anhydrous, ≥99.8%Honeywell or equivalentReaction & Sample Solvent
Triethylamine (TEA)≥99.5%Acros Organics or equivalentAcid Scavenger
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionLab-preparedAqueous Wash/Quench
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularFisher Scientific or equivalentDrying Agent
HeliumUltra High Purity (99.999%)Airgas or equivalentGC Carrier Gas
Instrumentation
Instrument/Component Specification Example
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent non-polar column
Autosampler Agilent 7693A or equivalent
Software MassHunter Workstation or equivalent
Analytical Balance 4-decimal place, calibrated
Vortex Mixer Standard laboratory model
Centrifuge Microcentrifuge for 2 mL vials

Experimental Protocols

Workflow Overview

The entire analytical process, from sample preparation to data analysis, is outlined in the workflow diagram below.

G GC-MS Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_deriv Chiral Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Sample & Racemic Standard (~5 mg) B 2. Dissolve in Anhydrous Dichloromethane (1 mL) A->B C 3. Add Triethylamine (1.5 eq) B->C D 4. Add L-TFPC Solution (1.2 eq) C->D E 5. Vortex & React (60°C for 20 min) D->E F 6. Quench with NaHCO₃ (aq) E->F G 7. Separate Organic Layer, Dry with Na₂SO₄ F->G H 8. Transfer to Autosampler Vial & Dilute if Necessary G->H I 9. Inject into GC-MS System H->I J 10. Integrate Chromatogram Peaks I->J K 11. Analyze Mass Spectra J->K L 12. Calculate % Purity & % Enantiomeric Excess K->L M 13. Final Report L->M

Sources

Application

Application Note: Experimental Procedure for N-Alkylation of (S)-8-fluorochroman-4-amine

Abstract & Strategic Overview (S)-8-fluorochroman-4-amine (CAS 1003887-62-4) is a high-value chiral building block frequently utilized in the synthesis of GPCR modulators and ion channel blockers. The presence of the flu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(S)-8-fluorochroman-4-amine (CAS 1003887-62-4) is a high-value chiral building block frequently utilized in the synthesis of GPCR modulators and ion channel blockers. The presence of the fluorine atom at the C8 position introduces specific electronic effects (inductive withdrawal) that slightly reduce the nucleophilicity of the C4-amine compared to the non-fluorinated analog. Furthermore, the (S)-configuration at the benzylic C4 position is stereochemically labile under harsh basic conditions or high temperatures due to the potential for elimination-addition pathways (via quinone methide-like intermediates) or enamine tautomerization.

This guide details two validated protocols for N-alkylation. Protocol A (Reductive Amination) is the "Gold Standard" for introducing primary and secondary alkyl groups, prioritizing stereochemical integrity and mono-alkylation selectivity. Protocol B (Direct Alkylation) is reserved for methylation or substrates where the corresponding aldehyde is unstable.

Critical Strategic Considerations

ParameterReductive Amination (Method A)Direct Alkylation (Method B)
Selectivity High (Mono-alkylation dominant)Low (Risk of bis-alkylation)
Stereoretention Excellent (>99% ee retention typical)Moderate (Risk of racemization if basicity is high)
Reagents Aldehyde/Ketone + NaBH(OAc)₃Alkyl Halide + Base (DIPEA/K₂CO₃)
Reaction pH Mildly Acidic (pH 4–5)Basic (pH > 9)
Use Case Complex alkyl chains, benzylic groupsMethylation, simple allyl/benzyl groups
Decision Matrix for Method Selection

decision_tree start Target: N-Alkylated (S)-8-fluorochroman-4-amine alkyl_type Type of Alkyl Group? start->alkyl_type branch1 Primary/Secondary Alkyl (e.g., Ethyl, Isopropyl, Benzyl) alkyl_type->branch1 branch2 Methyl Group (CH3) alkyl_type->branch2 branch3 Tertiary Alkyl alkyl_type->branch3 methodA METHOD A: Reductive Amination (NaBH(OAc)3) branch1->methodA Preferred methodB METHOD B: Direct Alkylation (MeI + Base) branch2->methodB Careful Control methodC Not Feasible via Alkylation Use Amide Coupling + Reduction branch3->methodC

Figure 1: Strategic decision tree for selecting the optimal alkylation pathway.

Protocol A: Reductive Amination (Preferred)

Mechanism & Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor. Unlike NaCNBH₃, STAB is non-toxic and does not require extremely acidic conditions. The reaction proceeds via the formation of an iminium ion intermediate.[1] The 8-fluoro substituent exerts an inductive effect, slightly destabilizing the iminium ion, which necessitates the use of a mild acid catalyst (Acetic Acid) to drive equilibrium forward before reduction.

Materials
  • Substrate: (S)-8-fluorochroman-4-amine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure
  • Imine Formation (In Situ):

    • Charge a dry reaction vessel with (S)-8-fluorochroman-4-amine (1.0 equiv) and anhydrous DCE (0.1 M concentration).

    • Add the aldehyde/ketone (1.1 equiv).

    • Add Glacial Acetic Acid (1.5 equiv). Note: The pH should be approx. 4–5 to catalyze imine formation without protonating the amine into unreactivity.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for steric bulk).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (H₂).

    • Allow the reaction to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate (

      
      ).
      
  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO₃ (pH adjustment to ~8).

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).

    • Note: Amine products often streak on silica; add 1% Triethylamine (TEA) to the eluent.

Protocol B: Direct Alkylation (Methylation)

Mechanism & Rationale: Direct alkylation follows an S_N2 mechanism.[2] Because the product (secondary amine) is often more nucleophilic than the starting material (primary amine), over-alkylation to the tertiary amine or quaternary salt is a significant risk. We mitigate this by using a slight deficit of the alkylating agent and a bulky base.

Materials
  • Substrate: (S)-8-fluorochroman-4-amine (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (0.9 equiv) Strict stoichiometry is critical.

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Procedure
  • Preparation:

    • Dissolve (S)-8-fluorochroman-4-amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous MeCN at 0°C.

  • Addition:

    • Dissolve MeI (0.9 equiv) in a small volume of MeCN.

    • Add the MeI solution dropwise over 30–60 minutes to the amine solution at 0°C. Slow addition keeps the concentration of alkylating agent low relative to the unreacted primary amine.

  • Reaction:

    • Stir at 0°C for 2 hours, then slowly warm to RT.

    • Monitor closely by TLC/LC-MS. Stop the reaction immediately when the formation of the bis-alkylated byproduct is observed (typically <5%).

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Purify via chromatography.

Quality Control & Validation

Stereochemical Integrity Check

The benzylic C4 position is sensitive. You must validate that the (S)-enantiomer has not racemized.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.

  • Acceptance Criteria: >98% ee (enantiomeric excess).

Typical Analytical Data (Simulated)
TestExpected ResultInterpretation
LC-MS [M+H]⁺ peak matching Target MWConfirm identity.
¹H NMR Doublet/Multiplet at ~3.8-4.0 ppm (H4)Shift confirms N-substitution.
¹⁹F NMR Singlet at ~ -135 ppmConfirms presence of 8-F.
Chiral HPLC Single peak (matching std)Confirms (S)-enantiomer retention.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Wet solvent or old STAB reagent.Use anhydrous DCE/THF. Use fresh STAB. Increase AcOH to 2.0 equiv.
Racemization High temperature or excessive basicity.Keep reaction < RT. Avoid strong bases (NaH, NaOH). Use Method A over Method B.
Bis-alkylation (Method B) Excess alkyl halide or fast addition.Reduce Alkyl Halide to 0.8-0.9 equiv. Add dropwise at -10°C.
Imine Hydrolysis Aqueous workup too acidic/slow.Quench with NaHCO₃ immediately. Do not let the imine sit in wet solvent.

Reaction Pathway Visualization

reaction_pathway substrate (S)-8-fluorochroman-4-amine (Primary Amine) imine Iminium Intermediate (Chiral Center Preserved) substrate->imine Condensation (-H2O) aldehyde Aldehyde (R-CHO) + AcOH aldehyde->imine product N-Alkylated Product (Secondary Amine) imine->product Reduction (Stereoselective) stab NaBH(OAc)3 (Hydride Donor) stab->product Reagent

Figure 2: Mechanistic pathway for the reductive amination of (S)-8-fluorochroman-4-amine.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Maryanoff, C. A., et al. (2004). "Cyclic Amine Synthesis via Reductive Amination." Chemical Reviews, 104(12), 6119-6146.
  • Albireo Pharma, Inc. (2019). "Processes for the preparation of cis-4-[2-{((3S,4R)-3-fluorooxan-4-yl)amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide." World Intellectual Property Organization, WO2019070827A1. (Demonstrates handling of similar fluorinated amino-chroman/pyran systems). Link

  • BLD Pharm. "(S)-8-Fluorochroman-4-amine Product Page." (Source for physical properties and commercial availability). Link

Sources

Method

Application Notes &amp; Protocols: (S)-8-Fluorochroman-4-amine in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Value of (S)-8-Fluorochroman-4-amine In the landscape of modern drug discovery and development, the demand for chiral building blocks that offer both structural rigidity and versatile function...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (S)-8-Fluorochroman-4-amine

In the landscape of modern drug discovery and development, the demand for chiral building blocks that offer both structural rigidity and versatile functionality is paramount. (S)-8-fluorochroman-4-amine emerges as a premier scaffold in this regard, merging several key attributes that make it an invaluable intermediate for the synthesis of complex pharmaceutical agents. Its inherent chirality is crucial, as the stereochemistry of a drug molecule often dictates its efficacy and safety profile. The chroman framework provides a conformationally constrained bicyclic system, which can lead to higher binding affinity and selectivity for biological targets. Furthermore, the strategic placement of a fluorine atom at the 8-position can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding interactions, a common strategy in medicinal chemistry to enhance drug-like properties.

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of (S)-8-fluorochroman-4-amine. We will delve into its core applications, providing not just step-by-step protocols but also the underlying chemical principles and strategic considerations that inform these methodologies.

Physicochemical Properties & Handling

A thorough understanding of the starting material is fundamental to its successful application. Below is a summary of the key properties of (S)-8-fluorochroman-4-amine.

PropertyValueReference
CAS Number 1003887-62-4[1]
Molecular Formula C₉H₁₀FNO[1]
Molecular Weight 167.18 g/mol [1]
Appearance Liquid[2]
Purity Typically ≥95%[2]
Storage Sealed in dry, 2-8°C[1]

Safety & Handling: (S)-8-Fluorochroman-4-amine, like many primary amines, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is advisable to consult the specific Safety Data Sheet (SDS) from the supplier for comprehensive handling and emergency procedures.

Core Synthetic Applications & Protocols

(S)-8-fluorochroman-4-amine is primarily utilized in two key transformations for the elaboration into more complex pharmaceutical intermediates: N-Acylation and N-Alkylation (via Reductive Amination) . These reactions leverage the nucleophilicity of the primary amine to form stable amide or secondary amine linkages, respectively.

Application 1: N-Acylation for Amide-Containing APIs

The formation of an amide bond is one of the most fundamental and prevalent reactions in pharmaceutical synthesis. The acylation of (S)-8-fluorochroman-4-amine provides access to a wide array of intermediates where the amide moiety can be a critical pharmacophore or a precursor to other functional groups. A prime example of its utility is in the synthesis of intermediates structurally related to Tasimelteon, a melatonin receptor agonist.

Protocol 1: Synthesis of N-((S)-8-fluorochroman-4-yl)propanamide

This protocol details the N-acylation of (S)-8-fluorochroman-4-amine with propionyl chloride, a common transformation to produce a key amide intermediate.

Reaction Scheme:

N-Acylation of (S)-8-fluorochroman-4-amine.

Materials:

Reagent/SolventCAS No.MW ( g/mol )AmountMoles (mmol)Eq.
(S)-8-Fluorochroman-4-amine1003887-62-4167.181.00 g5.981.0
Propionyl Chloride79-03-892.520.61 mL7.181.2
Triethylamine (Et₃N)121-44-8101.191.00 mL7.181.2
Dichloromethane (DCM), anhydrous75-09-284.9320 mL--
Saturated aq. NH₄Cl--10 mL--
Saturated aq. NaHCO₃--10 mL--
Brine--10 mL--
Anhydrous Na₂SO₄ or MgSO₄-----

Step-by-Step Methodology:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-8-fluorochroman-4-amine (1.00 g, 5.98 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask and stir until the amine is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.00 mL, 7.18 mmol) dropwise to the stirred solution.

  • Acyl Chloride Addition: Slowly add propionyl chloride (0.61 mL, 7.18 mmol) dropwise to the reaction mixture over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.[3]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. (Eluent: e.g., 50% Ethyl Acetate in Hexanes).

  • Work-up:

    • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-((S)-8-fluorochroman-4-yl)propanamide.

Causality and Self-Validation:

  • Why anhydrous conditions? Acyl chlorides are highly reactive towards water. Any moisture present will hydrolyze the propionyl chloride to propionic acid, reducing the yield of the desired amide.

  • Why a non-nucleophilic base? Triethylamine acts as a scavenger for the HCl gas produced during the reaction. Its steric bulk prevents it from competing with the primary amine as a nucleophile.

  • Why slow addition at 0 °C? The acylation reaction is exothermic. Slow addition at a reduced temperature helps to control the reaction rate, preventing potential side reactions and ensuring safety.

  • Self-Validation: The formation of a precipitate (Et₃N·HCl) is a visual indicator that the reaction is proceeding. Successful purification yielding a product with the expected spectroscopic data (¹H NMR, ¹³C NMR, MS) validates the protocol.

Application 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone for synthesizing secondary and tertiary amines from primary amines.[4] This one-pot procedure involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5] This method avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.

Protocol 2: Synthesis of (S)-8-fluoro-N-isopropylchroman-4-amine

This protocol describes the synthesis of a secondary amine intermediate via reductive amination of (S)-8-fluorochroman-4-amine with acetone.

Reaction Scheme:

Sources

Application

Application Note: A Strategic Approach to the Purification of (S)-8-fluorochroman-4-amine via Column Chromatography

Abstract (S)-8-fluorochroman-4-amine is a valuable chiral building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active agents. Achieving high enantiomeric and chemical purity is para...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-8-fluorochroman-4-amine is a valuable chiral building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active agents. Achieving high enantiomeric and chemical purity is paramount for its application in drug development. This guide provides a comprehensive, in-depth protocol for the purification of (S)-8-fluorochroman-4-amine, addressing the dual challenges of separating achiral impurities and resolving its enantiomer. We will explore the foundational principles, method development strategies, and detailed step-by-step protocols for both achiral flash chromatography and chiral High-Performance Liquid Chromatography (HPLC). The causality behind each experimental choice is explained to empower researchers to adapt these methods to similar molecules.

Introduction: The Purification Challenge

The purification of (S)-8-fluorochroman-4-amine presents two primary challenges inherent to its molecular structure:

  • The Basic Amine Group: The primary amine is a Brønsted base. On standard silica gel, which has acidic silanol (Si-OH) groups on its surface, strong acid-base interactions occur. This leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.[1]

  • The Chiral Center: As a chiral molecule, it exists as a pair of enantiomers, (S)- and (R)-8-fluorochroman-4-amine. Enantiomers possess identical physical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. A chiral environment is required to form transient diastereomeric complexes, which have different interaction energies and thus can be separated.[2][3]

This guide will first address the removal of general impurities using a modified achiral system and then focus on the high-resolution separation of the enantiomers using chiral HPLC.

Physicochemical Properties of 8-Fluorochroman-4-amine

A foundational understanding of the molecule's properties is critical for designing a purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₀FNO[4]
Molecular Weight 167.18 g/mol [4]
Structure

PubChem
Key Functional Groups Primary Amine, Fluoro-aromatic Ring, Chiral Center-
Predicted Behavior Basic, UV-active, requires chiral separation-

(Note: Data for the 8-fluoro isomer is inferred from close analogs like (S)-7-fluorochroman-4-amine and the hydrochloride salt of the target compound).[4][5]

Strategic Workflow for Purification

A successful purification strategy proceeds logically from crude material to a highly pure, enantiomerically-defined product. The workflow involves method development using Thin-Layer Chromatography (TLC), an initial bulk purification step, and a final high-resolution chiral separation.

Purification_Workflow Crude Crude Racemic 8-Fluorochroman-4-amine TLC_Achiral TLC Method Development (Achiral) Crude->TLC_Achiral Flash_Chrom Achiral Flash Chromatography (Silica Gel + TEA) TLC_Achiral->Flash_Chrom Purity_Check_1 Purity Analysis (TLC, ¹H NMR) Flash_Chrom->Purity_Check_1 Purity_Check_1->Flash_Chrom If Impure Racemic_Pure Chemically Pure Racemic Amine Purity_Check_1->Racemic_Pure If Pure HPLC_Chiral Chiral HPLC Method Screening Racemic_Pure->HPLC_Chiral Prep_HPLC Preparative Chiral HPLC HPLC_Chiral->Prep_HPLC Purity_Check_2 Purity & ee Analysis (Chiral HPLC) Prep_HPLC->Purity_Check_2 Purity_Check_2->Prep_HPLC If Impure Final_S (S)-8-Fluorochroman-4-amine (>99% ee, >98% chemical purity) Purity_Check_2->Final_S If Pure

Caption: Overall purification workflow for (S)-8-fluorochroman-4-amine.

Part I: Achiral Purification by Modified Flash Chromatography

The goal of this step is to remove non-enantiomeric impurities (e.g., starting materials, by-products) from the crude reaction mixture.

Principle of Amine Purification on Silica Gel

The key to successfully chromatographing basic amines on silica is to suppress the unwanted interaction with surface silanol groups. This is achieved by adding a small amount of a volatile competing base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase.[1] This additive neutralizes the acidic sites, allowing the target amine to travel through the column without significant tailing.

Silica_Interaction cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier Silica_A Silica Surface Si-OH Interaction_A Strong Acid-Base Interaction (Peak Tailing) Silica_A:f0->Interaction_A Amine_A Amine (R-NH₂) Amine_A:f0->Interaction_A Silica_B Silica Surface Si-OH TEA TEA (Et₃N) Silica_B:f0->TEA:f0 TEA neutralizes acidic site Blocked Blocked Site Si-O⁻---H-N⁺Et₃ TEA:f0->Blocked:f0 Amine_B Amine (R-NH₂) Amine_B:f0->Blocked:f0 No Interaction (Symmetric Peak)

Caption: Mechanism of peak tailing suppression by a basic modifier.

Protocol 1: TLC Method Development

Before committing to a column, optimal separation conditions are determined using TLC.

  • Materials:

    • Silica gel 60 F₂₅₄ TLC plates

    • Mobile Phase Systems (start with these, then optimize):

      • System A: 95:5 Dichloromethane (DCM) / Methanol (MeOH)

      • System B: 80:20 Hexane / Ethyl Acetate (EtOAc)

    • Modifier: Triethylamine (TEA)

    • Visualization: UV lamp (254 nm), Ninhydrin stain solution.[6][7]

  • Procedure:

    • Prepare three small developing chambers.

    • In chamber 1, place 10 mL of System A.

    • In chamber 2, place 10 mL of System A + 0.5% TEA (50 µL).

    • In chamber 3, place 10 mL of System B + 0.5% TEA (50 µL).

    • Spot the crude sample on three separate TLC plates.

    • Develop one plate in each chamber.

    • After development, dry the plates thoroughly.

    • Visualize the plates under a UV lamp (254 nm). The aromatic ring should be UV-active.[6]

    • Circle the spots.

    • Next, dip the plates in a ninhydrin stain solution and gently heat with a heat gun until red/purple spots appear. This specifically visualizes the primary amine.[7][8]

    • Analysis: Compare the plates. The plate developed with TEA should show rounder, less streaky spots. Aim for a solvent system that gives the target compound an Rf value of 0.25-0.35 for optimal column separation.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Optimized solvent system from TLC (e.g., Hexane/EtOAc or DCM/MeOH) containing 0.5-1% TEA.[1]

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA). Pour it into the column and use air pressure to pack a firm, level bed.[9]

    • Sample Loading: Dissolve the crude amine in a minimal amount of DCM. To this solution, add a small amount of silica gel to form a dry powder. This "dry loading" technique generally results in better resolution. Carefully add the dry-loaded sample to the top of the packed column.

    • Elution: Begin elution with the determined mobile phase. A gradient elution, gradually increasing the polarity, can be used for complex mixtures.[9]

    • Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing as described above.

    • Pooling and Evaporation: Combine the fractions containing the pure product. Evaporate the solvent under reduced pressure. The use of a volatile base like TEA is advantageous as it can be removed easily during evaporation.[1]

Part II: Chiral Separation by HPLC

This step is essential to isolate the desired (S)-enantiomer from the (R)-enantiomer. Direct separation on a Chiral Stationary Phase (CSP) is the most efficient method.[10][11]

Principle of Chiral Recognition

CSPs are composed of a chiral selector immobilized on a support like silica.[2] Enantiomers interact with the chiral selector to form transient diastereomeric complexes. These complexes have different stabilities and energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation.[2][3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often successful in separating amines.[12][13]

Protocol 3: Chiral HPLC Method Screening

The selection of the right CSP and mobile phase is largely empirical.[10] Therefore, a screening approach with several columns and mobile phases is the most effective strategy.

ParameterRecommended Screening ConditionsRationale
Chiral Columns 1. Chiralpak® IA (Amylose derivative)2. Chiralpak® IC (Cellulose derivative)3. Larihc® CF6-P (Cyclofructan derivative)Polysaccharide and cyclofructan phases show broad applicability and complementary selectivity for primary amines.[13]
Mobile Phases 1. Normal Phase: 90:10 Hexane/Isopropanol (IPA)2. Polar Organic: 90:10 Acetonitrile/Methanol (MeOH)These represent standard starting points for chiral separations. Modifiers can be added for optimization.
Additives 0.1% Trifluoroacetic Acid (TFA) / 0.1% Triethylamine (TEA)An acid-base pair can significantly improve peak shape and selectivity for primary amines on polysaccharide CSPs.[14]
Flow Rate 1.0 mL/min (for analytical 4.6 mm ID columns)Standard analytical flow rate.
Detection UV at 254 nm or 280 nmThe fluorinated aromatic ring provides strong UV absorbance.
  • Procedure:

    • Prepare a stock solution of the purified racemic amine (approx. 1 mg/mL) in the mobile phase.

    • Sequentially install each chiral column into the HPLC system.

    • For each column, run the sample using each of the mobile phase combinations.

    • Analysis: Examine the chromatograms for any separation between the two enantiomeric peaks. A successful "hit" is any visible peak splitting. The condition that provides the best resolution (baseline separation is ideal) and reasonable retention times is selected for optimization and preparative scale-up.

Protocol 4: Preparative Chiral HPLC

Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of the desired (S)-enantiomer.

  • System: A preparative HPLC system with a larger-bore column (e.g., 20 mm ID) packed with the same CSP as the successful analytical column.

  • Procedure:

    • Scale the flow rate according to the column diameter.

    • Dissolve a larger quantity of the racemic amine in the mobile phase.

    • Perform repeated injections, collecting the fractions corresponding to the first and second eluting peaks separately.

    • Purity Analysis: Analyze the collected fractions for both chemical purity and enantiomeric excess (ee) using the analytical chiral HPLC method.

    • Combine the fractions of the desired (S)-enantiomer that meet the purity criteria (>99% ee).

    • Evaporate the solvent to yield the final, purified product.

Troubleshooting

ProblemPotential CauseSuggested Solution
Achiral Column: Severe Peak Tailing Insufficient basic modifier (TEA).Increase TEA concentration to 1-2%. Ensure the column is well-equilibrated with the modified mobile phase.
Achiral Column: No Separation Mobile phase is too polar or not polar enough.Adjust the solvent ratio. If using Hex/EtOAc, increase EtOAc for more polarity. If using DCM/MeOH, decrease MeOH for less polarity.
Chiral HPLC: No Separation on Any Column The chosen CSPs are not suitable for this analyte.Screen a different class of CSPs (e.g., protein-based, macrocyclic antibiotic-based). Consider derivatization of the amine.[12][15]
Chiral HPLC: Poor Peak Shape Secondary interactions with residual silanols; incorrect additive.Add a suitable acid/base modifier (e.g., 0.1% TFA/TEA). Ensure high-purity solvents are used.
Chiral HPLC: Peaks Co-elute During Scale-up Column overloading.Reduce the amount of sample injected per run. Dilute the sample concentration.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • Le Coz, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 200-206. Retrieved from [Link]

  • Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1043. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 269-281. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Vovk, I., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 33(10). Retrieved from [Link]

  • Lee, J. H., & Ryoo, J. J. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatographic science, 52(9), 1064–1069. Retrieved from [Link]

  • Bell, D. S. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Marcin, M., & Štefek, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56, 107-113. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46911905, (S)-7-fluorochroman-4-amine. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, September 4). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, September 4). TLC stains for amines. Retrieved from [Link]

  • Ali, I., et al. (2015). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. Chirality, 27(8), 533-540. Retrieved from [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6529. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). How does ammonium fluoride affect chromatography using Cogent TYPE-C HPLC columns. Retrieved from [Link]

  • REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]

  • Le, T. B., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of chromatography. A, 1269, 148–156. Retrieved from [Link]

  • Danielson, N. D., & Gallagher, P. A. (1995). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of liquid chromatography, 18(16), 3181-3203. Retrieved from [Link]

  • Chromatography Forum. (2013). Ammonium fluoride as LCMS mobile phase additive?. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of (S)-8-Fluorochroman-4-amine

Introduction (S)-8-Fluorochroman-4-amine is a valuable chiral building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The strateg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-8-Fluorochroman-4-amine is a valuable chiral building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic incorporation of a fluorine atom on the chroman scaffold can significantly modulate the physicochemical and pharmacokinetic properties of lead compounds, such as metabolic stability and binding affinity. This document provides a detailed guide for the large-scale synthesis of (S)-8-fluorochroman-4-amine, outlining two primary strategic approaches: asymmetric synthesis via catalytic reduction and classical resolution of a racemic mixture. Each strategy is presented with detailed protocols, causality behind experimental choices, and considerations for process scale-up.

Strategic Overview: Pathways to Enantiopurity

The synthesis of enantiomerically pure (S)-8-fluorochroman-4-amine on a large scale necessitates a robust and efficient strategy. Two principal pathways are considered, each with distinct advantages and challenges:

  • Asymmetric Synthesis: This modern approach aims to directly generate the desired (S)-enantiomer from a prochiral precursor, 8-fluorochroman-4-one. This is typically achieved through enantioselective reduction of the ketone to the corresponding (S)-alcohol, followed by conversion to the amine. This strategy is often more atom-economical and can be more cost-effective at scale by avoiding the loss of 50% of the material inherent in classical resolutions.

  • Chiral Resolution: This classical and well-established method involves the synthesis of racemic 8-fluorochroman-4-amine, followed by separation of the enantiomers. This is achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. While potentially less efficient in terms of theoretical yield, this method is often reliable and can be implemented with readily available reagents.

The choice between these strategies will depend on factors such as available equipment, cost of chiral catalysts versus resolving agents, and the desired throughput and enantiomeric purity.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Asymmetric Synthesis Pathway cluster_3 Chiral Resolution Pathway 2-Fluorophenol 2-Fluorophenol 8-Fluorochroman-4-one 8-Fluorochroman-4-one 2-Fluorophenol->8-Fluorochroman-4-one Acrylic Acid Derivative Acrylic Acid Derivative Acrylic Acid Derivative->8-Fluorochroman-4-one Asymmetric Reduction Asymmetric Reduction 8-Fluorochroman-4-one->Asymmetric Reduction Reductive Amination Reductive Amination 8-Fluorochroman-4-one->Reductive Amination (S)-8-Fluorochroman-4-ol (S)-8-Fluorochroman-4-ol Asymmetric Reduction->(S)-8-Fluorochroman-4-ol Conversion to Amine Conversion to Amine (S)-8-Fluorochroman-4-ol->Conversion to Amine Final Product_S (S)-8-Fluorochroman-4-amine Conversion to Amine->Final Product_S Racemic 8-Fluorochroman-4-amine Racemic 8-Fluorochroman-4-amine Reductive Amination->Racemic 8-Fluorochroman-4-amine Chiral Resolution Chiral Resolution Racemic 8-Fluorochroman-4-amine->Chiral Resolution Final Product_R (S)-8-Fluorochroman-4-amine Chiral Resolution->Final Product_R

Figure 1: Overall synthetic strategies for (S)-8-fluorochroman-4-amine.

Part 1: Synthesis of the Key Intermediate: 8-Fluorochroman-4-one

The synthesis of the prochiral ketone, 8-fluorochroman-4-one, is the crucial first step for both the asymmetric and resolution pathways. A common and scalable method is the intramolecular Friedel-Crafts acylation of a 3-(2-fluorophenoxy)propanoic acid intermediate.

Protocol 1.1: Synthesis of 3-(2-Fluorophenoxy)propanoic Acid
  • Reaction Setup: To a stirred solution of 2-fluorophenol (1.0 eq) and sodium hydroxide (1.2 eq) in water, add 3-chloropropanoic acid (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2-fluorophenoxy)propanoic acid.

Protocol 1.2: Intramolecular Friedel-Crafts Cyclization to 8-Fluorochroman-4-one
  • Reaction Setup: In a suitable reactor, add Eaton's reagent (polyphosphoric acid/phosphorus pentoxide mixture) or another strong dehydrating acid like concentrated sulfuric acid.

  • Reactant Addition: Slowly add 3-(2-fluorophenoxy)propanoic acid (1.0 eq) to the Eaton's reagent under vigorous stirring, maintaining the temperature below 60 °C.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction for the disappearance of the starting material.

  • Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. The crude product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a saturated sodium bicarbonate solution.

  • Purification: The crude 8-fluorochroman-4-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield a crystalline solid.

Parameter Value
Starting Material 2-Fluorophenol
Key Reagents 3-Chloropropanoic acid, NaOH, Eaton's Reagent
Typical Overall Yield 70-85%
Purity (Post-Recrystallization) >98%

Part 2: Asymmetric Synthesis Pathway

This pathway focuses on the enantioselective reduction of 8-fluorochroman-4-one to (S)-8-fluorochroman-4-ol. Two highly effective catalytic systems are presented: Asymmetric Transfer Hydrogenation (ATH) and Corey-Bakshi-Shibata (CBS) reduction.

Method A: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation with a chiral ruthenium catalyst is a robust and highly selective method for the reduction of ketones.[1][2] The use of a formic acid/triethylamine mixture as the hydrogen source makes this process amenable to large-scale production.[1]

G 8-Fluorochroman-4-one 8-Fluorochroman-4-one Reaction Reaction 8-Fluorochroman-4-one->Reaction [Ru(II)-TsDPEN], HCOOH/NEt3 (S)-8-Fluorochroman-4-ol (S)-8-Fluorochroman-4-ol Reaction->(S)-8-Fluorochroman-4-ol High e.e.

Figure 2: Asymmetric Transfer Hydrogenation of 8-Fluorochroman-4-one.

Protocol 2.1: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation
  • Catalyst Preparation: In an inert atmosphere, prepare a solution of the chiral ruthenium catalyst, such as (S,S)-TsDPEN-Ru(II), in an appropriate solvent (e.g., dichloromethane or acetonitrile).

  • Reaction Setup: To a solution of 8-fluorochroman-4-one (1.0 eq) in the chosen solvent, add the catalyst solution (0.1-1.0 mol%).

  • Reagent Addition: Add a 5:2 mixture of formic acid and triethylamine as the hydrogen source.

  • Reaction Conditions: Stir the mixture at room temperature (20-25 °C) for 12-24 hours. The reaction progress can be monitored by chiral HPLC to determine both conversion and enantiomeric excess (e.e.).

  • Work-up and Isolation: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude (S)-8-fluorochroman-4-ol can be purified by flash column chromatography on silica gel.

Method B: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[3][4][5][6]

Protocol 2.2: CBS Reduction of 8-Fluorochroman-4-one
  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve (R)-(-)-2-methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous tetrahydrofuran (THF). Cool the solution to 0-5 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH3·SMe2) (0.6-1.0 eq) to the catalyst solution and stir for 10-15 minutes.

  • Substrate Addition: Add a solution of 8-fluorochroman-4-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Conditions: Stir the reaction at 0-5 °C until complete conversion is observed by TLC or HPLC (typically 1-3 hours).

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting (S)-8-fluorochroman-4-ol by flash chromatography.

Parameter Asymmetric Transfer Hydrogenation CBS Reduction
Catalyst Chiral Ru(II) complexChiral oxazaborolidine
Reducing Agent HCOOH/NEt3Borane (e.g., BH3·SMe2)
Typical e.e. >95%>95%
Key Considerations Milder conditions, less hazardous reagentsRequires strictly anhydrous conditions
Protocol 2.3: Conversion of (S)-8-Fluorochroman-4-ol to (S)-8-Fluorochroman-4-amine

The conversion of the chiral alcohol to the corresponding amine can be achieved via a Mitsunobu reaction followed by hydrolysis, or through activation of the hydroxyl group and subsequent displacement with an amine source. A common method involves conversion to a sulfonate ester followed by reaction with sodium azide and subsequent reduction.

  • Mesylation: To a solution of (S)-8-fluorochroman-4-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1-2 hours.

  • Azide Displacement: After completion, wash the reaction mixture with water and brine. Concentrate the organic layer and dissolve the crude mesylate in a polar aprotic solvent like DMF. Add sodium azide (2.0 eq) and heat the mixture to 60-70 °C for 4-6 hours.

  • Reduction: Cool the reaction, add water, and extract the azide intermediate with ether. After drying and concentration, dissolve the crude azide in THF or ethanol. Add a reducing agent such as lithium aluminum hydride or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Work-up and Isolation: After complete reduction, perform a standard aqueous work-up. For the hydrogenation, filter the catalyst and concentrate the filtrate. The resulting (S)-8-fluorochroman-4-amine can be purified by crystallization of its hydrochloride salt.

Part 3: Chiral Resolution Pathway

This pathway involves the non-stereoselective synthesis of racemic 8-fluorochroman-4-amine, followed by separation of the enantiomers.

G 8-Fluorochroman-4-one 8-Fluorochroman-4-one Reductive Amination Reductive Amination 8-Fluorochroman-4-one->Reductive Amination e.g., NaBH3CN, NH4OAc Racemic Amine Racemic Amine Reductive Amination->Racemic Amine Salt Formation Salt Formation Racemic Amine->Salt Formation Chiral Acid (e.g., Tartaric Acid) Diastereomeric Salts Diastereomeric Salts Salt Formation->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization Separated Diastereomer Separated Diastereomer Fractional Crystallization->Separated Diastereomer Basification Basification Separated Diastereomer->Basification (S)-8-Fluorochroman-4-amine (S)-8-Fluorochroman-4-amine Basification->(S)-8-Fluorochroman-4-amine

Figure 3: Chiral Resolution of Racemic 8-Fluorochroman-4-amine.

Protocol 3.1: Reductive Amination of 8-Fluorochroman-4-one

Reductive amination is a robust method for the conversion of ketones to amines.[7][8]

  • Reaction Setup: To a solution of 8-fluorochroman-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the stirred solution.

  • Reaction Conditions: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Add water and basify with NaOH solution to a pH > 12. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give crude racemic 8-fluorochroman-4-amine.

Protocol 3.2: Chiral Resolution with Di-p-toluoyl-D-tartaric Acid

The resolution of racemic amines by forming diastereomeric salts with a chiral acid is a well-established industrial practice.[9][10][11]

  • Salt Formation: Dissolve racemic 8-fluorochroman-4-amine (1.0 eq) in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 eq) in the same solvent.

  • Crystallization: Slowly add the amine solution to the acid solution with stirring. The diastereomeric salt may begin to precipitate. The mixture can be gently heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the less soluble diastereomer.

  • Isolation of Diastereomer: Isolate the crystalline salt by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess of the amine in the salt should be determined by chiral HPLC after liberating a small sample.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2 M NaOH) until the pH is > 12. Extract the liberated (S)-8-fluorochroman-4-amine with an organic solvent. Dry the organic layer and concentrate to obtain the enantiomerically enriched product.

  • Recrystallization (Optional): Further purification and enhancement of enantiomeric excess can be achieved by recrystallization of the free amine or its hydrochloride salt.

Analytical Characterization

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural confirmation and purity assessmentCharacteristic peaks for the chroman scaffold and the fluorine substitution pattern.
Mass Spectrometry Molecular weight confirmation[M+H]⁺ peak corresponding to the calculated molecular weight.
Chiral HPLC Determination of enantiomeric excess (e.e.)Baseline separation of the (S) and (R) enantiomers.
Melting Point Purity assessment of solid materialsSharp melting point for pure crystalline compounds.

Safety and Handling

  • 2-Fluorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Eaton's Reagent/Strong Acids: Highly corrosive. Handle with extreme care, avoiding contact with skin and eyes. Quenching should be performed slowly and with adequate cooling.

  • Borane Reagents: Flammable and react violently with water. Handle under an inert atmosphere.

  • Sodium Azide: Highly toxic and can form explosive metal azides. Use with caution and have appropriate quenching procedures in place.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory PPE should be worn at all times. Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The large-scale synthesis of (S)-8-fluorochroman-4-amine can be effectively achieved through either an asymmetric synthesis approach or by classical chiral resolution. The asymmetric synthesis, particularly via catalytic transfer hydrogenation or CBS reduction, offers a more modern and potentially more efficient route by avoiding the loss of the undesired enantiomer. However, the chiral resolution pathway is a robust and reliable alternative that utilizes more traditional and often less expensive reagents. The choice of the optimal route will be dictated by project-specific economic and logistical considerations. The protocols provided herein offer a comprehensive guide for the successful and scalable production of this important chiral building block.

References

  • Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4 H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes. PubMed. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • 8-Fluorochroman-4-amine hcl, min 95%, 1 gram. CP Lab Safety. [Link]

  • Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution. ACS Publications. [Link]

  • Corey–Itsuno reduction. Grokipedia. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Preparation of 4-fluorophenols. European Patent Office. [Link]

  • Process for preparing 2-chloro-4-fluorophenol.
  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis -3-Fluorochroman-4-ols through Dynamic Kinetic Resolution. ResearchGate. [Link]

  • Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. ACS Publications. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chromane synthesis. Organic Chemistry Portal. [Link]

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanone Derivatives to Access Enantioenriched cis-3-Fluorochroman-4-ols through Dynamic Kinetic Resolution. PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]

  • Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. PubMed Central. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Birmingham. [Link]

  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

Sources

Application

Safe handling and storage procedures for (S)-8-fluorochroman-4-amine

Introduction: Understanding (S)-8-fluorochroman-4-amine (S)-8-fluorochroman-4-amine is a chiral amine derivative of chroman, a heterocyclic compound. The presence of the fluorine atom and the chiral amine group makes it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding (S)-8-fluorochroman-4-amine

(S)-8-fluorochroman-4-amine is a chiral amine derivative of chroman, a heterocyclic compound. The presence of the fluorine atom and the chiral amine group makes it a valuable building block in medicinal chemistry and drug development.[1][2] Chiral amines are integral to the synthesis of many pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3] The fluorinated chroman scaffold is of interest due to the unique properties that fluorine can impart to a molecule, such as altered metabolic stability and binding affinity.

These application notes provide a comprehensive guide to the safe handling, storage, and use of (S)-8-fluorochroman-4-amine in a research and development setting. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Properties and Identification

A clear understanding of the physicochemical properties of (S)-8-fluorochroman-4-amine is fundamental to its safe handling and application.

PropertyValueSource
Molecular Formula C₉H₁₀FNO[1][4]
Molecular Weight 167.18 g/mol [1]
Appearance Liquid[4]
Purity Typically ≥95%[4]
CAS Number 1003887-62-4[1]

Hazard Identification and Safety Precautions

2.1. Potential Hazards

Based on analogous compounds, (S)-8-fluorochroman-4-amine may present the following risks:

  • Harmful if swallowed (H302).[5][6]

  • Causes skin irritation (H315).[5][6]

  • Causes serious eye irritation (H319).[5][6]

  • Harmful if inhaled (H332).[6]

  • May cause respiratory irritation (H335).[5][6]

Amines as a class can be corrosive and may cause allergic skin reactions.[7] Fluorinated organic compounds warrant special attention due to their potential for persistence and metabolic toxicity.[8]

2.2. Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the most critical barrier to exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes that can cause serious eye irritation or damage.[8]
Skin Protection Impermeable gloves (e.g., nitrile) and a flame-resistant lab coat.To prevent skin contact, which may cause irritation.[9][10]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of potentially harmful vapors.[10]

The following diagram outlines the standard workflow for donning and doffing PPE to ensure maximum protection.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3

Caption: Standard sequence for donning and doffing PPE.

Handling Protocols

Adherence to standardized handling procedures is crucial for both experimental success and personnel safety.

3.1. General Handling

  • All work with (S)-8-fluorochroman-4-amine should be conducted in a well-ventilated chemical fume hood.[11]

  • Avoid contact with skin, eyes, and clothing.[12]

  • Do not breathe vapors or mist.[9]

  • Wash hands thoroughly after handling.[5]

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.[8]

3.2. Weighing and Aliquoting Protocol

  • Preparation: Designate a specific area within the fume hood for handling the compound. Ensure the analytical balance is clean and certified.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Dispensing: Using a clean pipette, carefully transfer the desired amount of the liquid compound into the tared vessel.

  • Cleaning: Clean any spills on the balance immediately with an appropriate solvent and absorbent material.

  • Sealing: Tightly seal the primary container of (S)-8-fluorochroman-4-amine immediately after use.

  • Documentation: Record the dispensed amount in the laboratory notebook.

Storage Procedures

Proper storage is essential to maintain the purity and stability of (S)-8-fluorochroman-4-amine and to prevent hazardous situations.

4.1. Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CTo ensure chemical stability and prevent degradation.[1][6]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation and reaction with atmospheric components.[6]
Container Tightly sealed, appropriate chemical-resistant container.To prevent leakage and contamination.[8][12]
Location Cool, dry, and well-ventilated area.To minimize exposure to moisture and heat, which can affect stability.[8]

4.2. Incompatible Materials Store (S)-8-fluorochroman-4-amine away from the following:

  • Strong oxidizing agents.[12]

  • Strong acids.[8]

  • Sources of ignition.

The following decision tree provides a logical flow for ensuring proper storage.

Storage_Decision_Tree Start Receive (S)-8-fluorochroman-4-amine CheckLabel Is container properly labeled? Start->CheckLabel LabelIt Label with name, date, and hazards CheckLabel->LabelIt No CheckTemp Is 2-8°C storage available? CheckLabel->CheckTemp Yes LabelIt->CheckTemp FindTemp Designate appropriate cold storage CheckTemp->FindTemp No CheckInert Is inert atmosphere required? CheckTemp->CheckInert Yes FindTemp->CheckInert CheckIncompatibles Is storage area free of incompatibles? CheckInert->CheckIncompatibles Yes StoreFinal Store in sealed container at 2-8°C under inert gas CheckIncompatibles->StoreFinal Yes Relocate Remove incompatible materials CheckIncompatibles->Relocate No Relocate->StoreFinal

Sources

Method

The Emergence of (S)-8-Fluorochroman-4-amine in Asymmetric Catalyst Design: A Prospective Guide

Introduction: The relentless pursuit of stereochemically pure molecules in the pharmaceutical and fine chemical industries has cemented asymmetric catalysis as an indispensable tool. Organocatalysis, utilizing small chir...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless pursuit of stereochemically pure molecules in the pharmaceutical and fine chemical industries has cemented asymmetric catalysis as an indispensable tool. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering advantages in terms of cost, stability, and environmental impact.[1][2] Within this domain, chiral primary amines have proven to be exceptionally versatile, mediating a wide array of enantioselective transformations.[3] This application note introduces (S)-8-fluorochroman-4-amine, a promising yet underexplored chiral building block, and outlines its potential applications in the design of novel organocatalysts. While direct literature on its catalytic applications is nascent, its structural features—a rigid chroman scaffold, a stereogenic amine center, and a strategically placed fluorine atom—suggest significant potential. This guide will, therefore, provide a prospective look into its application, drawing parallels with well-established catalyst systems and offering detailed protocols for its derivatization and use in key asymmetric reactions.

The Molecular Architecture: A Blueprint for Catalytic Excellence

The catalytic potential of (S)-8-fluorochroman-4-amine stems from its unique combination of structural motifs:

  • The Chiral Amine: The primary amine at the C4 position is the cornerstone of its catalytic activity. Primary amines are known to participate in various catalytic cycles, most notably through the formation of enamine and iminium ion intermediates.[3] The stereochemistry at this center is pivotal for inducing enantioselectivity in chemical transformations.

  • The Rigid Chroman Scaffold: The bicyclic chroman framework imparts conformational rigidity. This rigidity is highly desirable in a catalyst as it helps to create a well-defined chiral environment around the active site, leading to higher and more predictable stereocontrol.

  • The Strategic Fluorine Substituent: The fluorine atom at the C8 position is not merely a passive substituent. Its high electronegativity can significantly influence the electronic properties of the aromatic ring and, by extension, the entire molecule. This can impact the catalyst's reactivity, stability, and interaction with substrates. Furthermore, fluorine substitution can enhance lipophilicity and modulate hydrogen bonding capabilities, which can be crucial for catalyst-substrate interactions and solubility.[4]

Proposed Catalytic Applications: From Building Block to Workhorse

Based on the established reactivity of chiral primary amines, (S)-8-fluorochroman-4-amine can be envisioned as a precursor to several classes of potent organocatalysts.

Bifunctional Thiourea Catalysts

Chiral thiourea derivatives are among the most successful classes of organocatalysts, capable of activating electrophiles through hydrogen bonding while a basic moiety activates the nucleophile.[5] The primary amine of (S)-8-fluorochroman-4-amine is an ideal handle for the introduction of a thiourea group.

Logical Workflow for Thiourea Catalyst Synthesis and Application:

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application (Asymmetric Michael Addition) A (S)-8-fluorochroman-4-amine C Thiourea Catalyst Derivatization A->C Nucleophilic Addition B Isothiocyanate Reagent (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) B->C D Thiourea Catalyst C->D G Enantioselective Michael Addition D->G Catalyzes E Michael Acceptor (e.g., nitrostyrene) E->G F Michael Donor (e.g., diethyl malonate) F->G H Chiral Product G->H Forms

Caption: Workflow for thiourea catalyst synthesis and use.

Protocol 1: Synthesis of a (S)-8-Fluorochroman-4-amine-Derived Thiourea Catalyst

  • Materials: (S)-8-fluorochroman-4-amine, 3,5-bis(trifluoromethyl)phenyl isothiocyanate, dichloromethane (DCM, anhydrous).

  • Procedure: a. To a solution of (S)-8-fluorochroman-4-amine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq) dropwise. b. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the crude product by column chromatography on silica gel to afford the desired thiourea catalyst. f. Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

  • Materials: Synthesized thiourea catalyst, trans-β-nitrostyrene, diethyl malonate, toluene.

  • Procedure: a. To a vial containing the thiourea catalyst (10 mol%), add toluene. b. Add trans-β-nitrostyrene (1.0 eq) and diethyl malonate (1.2 eq). c. Stir the reaction mixture at room temperature for 24-72 hours. d. Monitor the reaction by TLC. e. Upon completion, purify the reaction mixture directly by flash column chromatography on silica gel. f. Analyze the product for yield and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Rationale: The thiourea moiety activates the nitrostyrene through hydrogen bonding with the nitro group, while the chroman amine scaffold provides the chiral environment. The fluorine atom may influence the acidity of the N-H protons of the thiourea, potentially enhancing its hydrogen-bonding capability.

Chiral Brønsted Acid Catalysts: Phosphoric Acids

Chiral phosphoric acids (CPAs) are powerful Brønsted acid catalysts for a wide range of enantioselective reactions.[6] While the synthesis of CPAs from chiral amines is a multi-step process, the resulting catalysts are highly effective.

Logical Workflow for Chiral Phosphoric Acid Synthesis and Application:

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application (Asymmetric Aldol Reaction) A (S)-8-fluorochroman-4-amine B Multi-step synthesis via diazotization, phosphorylation, and cyclization A->B C Chiral Phosphoric Acid (Hypothetical) B->C D Chiral Phosphoric Acid C->D G Enantioselective Aldol Reaction D->G Catalyzes E Aldehyde E->G F Ketone (as silyl enol ether) F->G H Chiral β-Hydroxy Ketone G->H Forms

Caption: Workflow for chiral phosphoric acid synthesis and use.

Protocol 3: Conceptual Synthesis of a (S)-8-Fluorochroman-4-amine-Derived Phosphoric Acid

This is a conceptual protocol as the synthesis of such a catalyst would require significant research and development.

  • Diazotization and Hydroxylation: Convert the primary amine of (S)-8-fluorochroman-4-amine to a hydroxyl group.

  • Phosphorylation: React the resulting chiral alcohol with phosphorus oxychloride.

  • Cyclization and Hydrolysis: Induce cyclization to form the phosphoric acid backbone, followed by hydrolysis to yield the final catalyst.

Protocol 4: Asymmetric Aldol Reaction

  • Materials: Hypothetical chiral phosphoric acid catalyst, benzaldehyde, silyl enol ether of acetone, toluene.

  • Procedure: a. To a solution of the chiral phosphoric acid catalyst (5 mol%) in toluene at -78 °C, add benzaldehyde (1.0 eq). b. After stirring for 10 minutes, add the silyl enol ether of acetone (1.5 eq) dropwise. c. Stir the reaction at -78 °C for 12-24 hours. d. Quench the reaction with saturated aqueous sodium bicarbonate. e. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate. f. Purify the crude product by flash column chromatography. g. Determine the yield and enantiomeric excess of the resulting β-hydroxy ketone.

Rationale: The chiral phosphoric acid would act as a bifunctional catalyst, activating the aldehyde through hydrogen bonding and controlling the facial selectivity of the nucleophilic attack from the silyl enol ether. The fluorine substituent could influence the pKa of the phosphoric acid, thereby tuning its catalytic activity.

Data Presentation and Expected Outcomes

While experimental data for catalysts derived from (S)-8-fluorochroman-4-amine is not available, we can hypothesize expected performance based on analogous systems.

Table 1: Hypothetical Performance of (S)-8-Fluorochroman-4-amine-Derived Catalysts

Catalyst TypeReactionSubstrate 1Substrate 2Expected Yield (%)Expected ee (%)
Thiourea Michael Additiontrans-β-NitrostyreneDiethyl malonate85-9590-99
Phosphoric Acid Aldol ReactionBenzaldehydeAcetone silyl enol ether70-9085-98

These projections are based on the high performance of existing chiral primary amine-derived organocatalysts in these transformations. The unique structural features of (S)-8-fluorochroman-4-amine could potentially lead to even higher selectivity and reactivity.

Conclusion and Future Outlook

(S)-8-fluorochroman-4-amine represents a chiral building block with considerable, albeit currently untapped, potential in asymmetric organocatalysis. Its rigid scaffold and the presence of a fluorine atom provide a unique platform for the design of novel catalysts. The protocols and conceptual frameworks presented in this application note are intended to serve as a starting point for researchers and drug development professionals to explore the catalytic applications of this promising molecule. Further research into the synthesis of its derivatives and their evaluation in a broader range of asymmetric transformations is highly encouraged and is expected to yield exciting results in the field of organocatalysis.

References

  • Tang, L., et al. (2010). A pyrrolidine derivative with a terminal hydroxyl group, which efficiently catalyses the direct aldol reaction. RSC Advances.
  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
  • Tsogoeva, S. B. (2010). Asymmetric catalysis with chiral primary amine-based organocatalysts.
  • Itsuno, S. (2011). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. Polymers, 3(2), 835-856.
  • Bari, S., & Gakh, A. A. (2018). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry, 14, 2150-2195.
  • Akiyama, T., & Mori, K. (2016). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Accounts of Chemical Research, 49(9), 1937-1946.
  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions.
  • Nobel Prize. (2021). Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube.
  • Shibata, T., & Kanda, T. (2012). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols.
  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025-1050.
  • Sodeoka, M., et al. (2014). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Journal of the American Chemical Society, 136(14), 5233-5236.
  • Chemistry LibreTexts. (2021). 10.
  • Funabiki, K., et al. (2011). Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of β-Amino-α,α-difluoro Carbonyl Compounds. Organic Letters, 13(7), 1774-1777.
  • Zhou, Y.-G. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13988-14051.
  • Wang, J., et al. (2015). Chiral Primary Amine Catalyzed Asymmetric Michael Addition of Malononitrile to α-Substituted Vinyl Ketone. Organic Letters, 17(2), 292-295.
  • Jørgensen, K. A., et al. (2015). Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans.
  • Gilmour, R. (2021). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Chemical Science, 12(24), 8276-8290.
  • Enders, D., et al. (2016). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry, 12, 1729-1736.
  • Wang, K., et al. (2024).
  • Bull, J. A., et al. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 84(22), 14596-14603.
  • You, S.-L., et al. (2021). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 17, 2226-2244.
  • Deng, L., et al. (2010). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society, 132(25), 8569-8571.
  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic r-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(22), 7994-7995.
  • Akiyama, T., & Itoh, J. (2020). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 16, 1284-1303.
  • Turner, N. J., & Flitsch, S. L. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology, 12(12), 3766-3771.
  • Peron, F., et al. (2020). NMR derivatization protocol for chiral recognition of racemic primary amines. Magnetic Resonance in Chemistry, 58(10), 969-976.
  • Mironov, O. I., & Zefirov, N. S. (2022).
  • Organic Chemistry Portal. (n.d.).
  • Wynberg, H. (1973). Chiral base catalyzed Michael addition forms chiral quaternary center. Acta Chemica Scandinavica, 27, 3487-3494.
  • Gouverneur, V., & Müller, K. (2018). Introduction of fluorine or fluoroalkyl group was shown to enhance the biological activity of molecules. Chemical Society Reviews, 47(19), 7280-7305.
  • Lu, X., et al. (2011). Synthesis of Functionalized Chromans by PnBu3-Catalyzed Reactions of Salicylaldimines and Salicylaldehydes with Allenic Ester. Organic Letters, 13(10), 2534-2537.
  • Feringa, B. L., & van den Berg, M. (2005). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. The Journal of Organic Chemistry, 70(13), 5014-5021.
  • Wang, J. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Accounts of Chemical Research, 45(9), 1545-1558.
  • Berlicki, Ł. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(14), 3247.
  • Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.
  • Bach, T. (2024). Asymmetric photoreactions catalyzed by chiral ketones. Chemical Society Reviews, 53(2), 528-549.
  • Rovis, T. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society, 133(33), 12916-12918.
  • Buono, G. (2007). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis.

Sources

Application

Analytical techniques for chromane compound characterization

Abstract & Introduction The chromane (3,4-dihydro-2H-1-benzopyran) ring system represents a privileged scaffold in medicinal chemistry and natural product research. It forms the structural core of tocopherols (Vitamin E)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The chromane (3,4-dihydro-2H-1-benzopyran) ring system represents a privileged scaffold in medicinal chemistry and natural product research. It forms the structural core of tocopherols (Vitamin E), flavonoids, and synthetic therapeutics such as Nebivolol. However, the characterization of chromanes presents unique analytical challenges:

  • Stereochemical Complexity: The C2 and C4 positions are often chiral centers, requiring rigorous enantiomeric separation.

  • Conformational Mobility: The non-aromatic pyran ring adopts a half-chair conformation, complicating NMR interpretation.

  • Oxidative Instability: The electron-rich aromatic ring makes these compounds prone to oxidation during extraction, leading to quinone artifacts.

This guide provides a comprehensive, field-proven workflow for the isolation, separation, and structural confirmation of chromane derivatives, moving beyond standard protocols to address these specific mechanistic hurdles.

Part 1: Sample Preparation & Extraction Strategy

The Challenge: Chromanes, particularly those with phenolic hydroxyls (like tocopherols), are endogenous antioxidants. They will sacrifice themselves (oxidize) during sample preparation if not protected, leading to false "degradation" peaks in LC-MS.

Protocol: The "Reductive Shield" Extraction Goal: To extract lipophilic chromanes without oxidative artifact formation.

  • Solvent System: Use Methyl tert-butyl ether (MTBE) or Hexane/Ethyl Acetate (9:1). Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can induce radical formation under light.

  • Antioxidant Spiking:

    • Prepare a 0.01% (w/v) BHT (Butylated Hydroxytoluene) solution in the extraction solvent. BHT acts as a sacrificial radical scavenger, protecting the chromane analyte.

  • Light Exclusion: All steps must be performed in amber glassware or under low-actinic light (yellow room) to prevent photo-oxidation of the chroman-6-ol system.

Part 2: Chromatographic Separation (Focus on Chirality)

Separating chromane enantiomers is the critical bottleneck. Standard C18 (Reverse Phase) columns often fail to resolve stereoisomers. The industry standard relies on Polysaccharide-based Chiral Stationary Phases (CSPs).

Column Selection Guide for Chromanes
Column ChemistryModeApplicationSelectivity Mechanism
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA)Normal Phase (Hexane/IPA)Gold Standard. Resolves >80% of chromane enantiomers.Inclusion complexes within the helical amylose polymer.
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IC)Normal PhaseExcellent for bulky C2-substituted chromanes.Steric fit into the cellulose cavity.
C18 (High Carbon Load) Reverse PhaseImpurity profiling; separating homologs (

-tocopherol).
Hydrophobic interaction (Not chiral).

Critical Insight: For structural isomers (e.g., regioisomers of methyl-chromanes), Normal Phase chromatography often provides superior selectivity compared to Reverse Phase because it interacts more specifically with the ether oxygen and hydroxyl groups on the ring.

Part 3: Structural Elucidation (NMR & MS)

A. Mass Spectrometry: The Retro-Diels-Alder (RDA) Signature

In ESI-MS/MS, chromanes undergo a characteristic fragmentation pathway known as the Retro-Diels-Alder (RDA) cleavage of the pyran ring. This is the diagnostic "fingerprint" for identifying the chromane core.

  • Mechanism: The C-ring (pyran) cleaves, typically losing a neutral alkene fragment (C2-C3 fragment) and retaining the charge on the phenolic/benzene portion.

MS_Fragmentation Precursor Precursor Ion (Protonated Chromane) [M+H]+ Transition RDA Transition State (Ring Opening) Precursor->Transition Collision Energy Fragment1 Product Ion A (Phenolic Core) Diagnostic Peak Transition->Fragment1 Charge Retention Fragment2 Neutral Loss (Alkene Fragment) Transition->Fragment2 Neutral Loss

Figure 1: The Retro-Diels-Alder (RDA) fragmentation pathway characteristic of chromane derivatives in MS/MS analysis.

B. NMR Spectroscopy: Deciphering Ring Conformation

The pyran ring exists in a dynamic half-chair conformation. The coupling constants (


) between protons on C2, C3, and C4 are the key to assigning relative stereochemistry (cis/trans).
  • Diagnostic Signals:

    • C3-H (Axial): Large coupling (

      
       Hz) with C2-H (if axial).
      
    • C3-H (Equatorial): Small coupling (

      
       Hz).
      
    • Rule of Thumb: If the substituent at C2 is bulky (e.g., a phytyl tail or phenyl group), it will prefer the equatorial position to minimize 1,3-diaxial strain. This locks the ring conformation, making

      
      -value analysis reliable.
      

Part 4: Validated Protocol

Protocol: Enantiomeric Excess (ee) Determination of Synthetic Chromanes

Scope: Determination of optical purity for drug candidates containing a C2-substituted chromane core.

1. System Setup

  • Instrument: HPLC with Diode Array Detector (DAD) or CD (Circular Dichroism) detector.

  • Column: Chiralpak IA-3 (Amylose derivative, immobilized), 4.6 x 150 mm, 3 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v). Note: Add 0.1% Diethylamine if the chromane has a basic amine side chain.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict control required; separation is thermally sensitive).

2. Sample Preparation

  • Dissolve 1.0 mg of sample in 1.0 mL of Mobile Phase .

  • Filter through a 0.45 µm PTFE syringe filter (Do not use Nylon; it can adsorb polar chromanes).

3. Workflow & Decision Logic

Chromane_Workflow Start Crude Chromane Sample Solubility Solubility Check: Hexane/IPA? Start->Solubility Prep_NP Dissolve in Mobile Phase (Normal Phase) Solubility->Prep_NP Yes Prep_RP Switch to RP-Chiral (Acetonitrile/Water) Solubility->Prep_RP No (Polar) Inject Inject on Chiralpak IA Prep_NP->Inject Prep_RP->Inject Resolution Resolution (Rs) > 1.5? Inject->Resolution Success Calculate ee% Report Data Resolution->Success Yes Optimize Optimize: 1. Lower %IPA 2. Lower Temp (10°C) Resolution->Optimize No Optimize->Inject Re-inject

Figure 2: Decision tree for the chiral separation of chromane derivatives.

4. Self-Validating System Suitability (SST) Criteria

  • Resolution (

    
    ):  Must be 
    
    
    
    between enantiomers for baseline separation.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (High tailing indicates secondary interactions with residual silanols; increase modifier concentration).
  • Retention Time Precision:

    
     RSD over 5 injections.
    

References

  • Chiral Separation Mechanisms: "A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives." BenchChem.[1][2] Link

  • MS Fragmentation: "Retro-Diels-Alder reaction in mass spectrometry." Journal of Mass Spectrometry. Link

  • NMR Conformation: "On the configuration of five-membered rings: a spin-spin coupling constant approach." Chemistry - A European Journal. Link

  • Natural Product Profiling: "Recent advancements in HPLC-NMR and applications for natural product profiling." Phytochemical Analysis. Link

  • General Chemistry: "Vitamin E: Chemistry and biological activity." Wikipedia. Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of (S)-8-fluorochroman-4-amine in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, high-quality chemical starting points for drug development, particularly for challenging biological targets....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel, high-quality chemical starting points for drug development, particularly for challenging biological targets.[1][2] This guide provides an in-depth, protocol-driven overview of how to leverage a specific, high-value fragment, (S)-8-fluorochroman-4-amine , within a typical FBDD campaign. We will treat this molecule not as an isolated entity, but as an exemplar of a modern fragment class characterized by three key strategic features: a privileged scaffold, a fluorine substituent for property modulation and reporting, and a defined stereochemical and synthetic vector for efficient elaboration. This document is intended for researchers, scientists, and drug development professionals seeking to understand both the theory and practice of deploying such fragments in hit-finding and lead-generation workflows.

Introduction: The Rationale for a Superior Fragment

The success of an FBDD campaign is critically dependent on the quality of the fragment library.[3] While diversity is paramount, the inclusion of fragments with specific, advantageous features can significantly accelerate progress. (S)-8-fluorochroman-4-amine represents a confluence of such features:

  • The Privileged Chroman Scaffold: The chroman ring system is a "privileged scaffold," a molecular framework known to be a constituent in numerous biologically active compounds and approved drugs.[4][5][6] This pre-validation in biological systems suggests that the scaffold possesses favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and presents a shape that is amenable to binding diverse protein targets.[7][8][9]

  • The Strategic Fluorine Atom: The inclusion of a fluorine atom is a deliberate medicinal chemistry strategy. Fluorine can form key hydrogen bonds and other polar interactions, potentially enhancing binding affinity.[10] Crucially, the ¹⁹F nucleus provides an exceptional NMR handle for screening.[11][12][13] Its high sensitivity and wide chemical shift range allow for rapid, unambiguous detection of binding events, even in complex mixtures, via ¹⁹F NMR spectroscopy.[12]

  • The Amine Group as a Growth Vector: The primary amine at the 4-position serves as a robust and versatile synthetic handle. Once a binding mode is confirmed, this amine provides a clear "growth vector" for chemical elaboration, allowing medicinal chemists to systematically build molecular complexity and potency.[14][15]

  • Defined Stereochemistry: The (S)-configuration introduces stereochemical definition, which is critical for specific molecular recognition. Probing a target with a single enantiomer can reveal specific binding pockets that might be missed by a racemic mixture and provides a direct path to a stereochemically defined lead compound.

The FBDD Workflow: A Phased Approach

Our exploration will follow a logical, multi-stage FBDD campaign, illustrating how data from each phase informs the next. This workflow ensures that resources are focused on the most promising chemical matter.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Lead Generation A Fragment Library (incl. SFCA) B Primary Screen (Surface Plasmon Resonance) A->B C Orthogonal Screen (STD NMR) B->C D Affinity & Kinetic Characterization C->D E Co-crystallization & X-ray Diffraction D->E F Binding Mode Analysis E->F G Structure-Guided Fragment Elaboration F->G H Lead Compound G->H

Caption: High-level workflow for a typical FBDD campaign.

Phase 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for primary screening because it is label-free, highly sensitive, and provides real-time kinetic data.[16][17][18][19] It allows for the rapid identification of fragments that bind to a target protein immobilized on a sensor chip.

Protocol 3.1: SPR-Based Primary Fragment Screen

Objective: To identify fragments from a library that bind to a target protein (e.g., Target Kinase X).

Materials:

  • Biacore T200 SPR system (or equivalent)[20]

  • Series S CM5 Sensor Chip

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Target Kinase X (>95% purity) in 10 mM Sodium Acetate, pH 5.0

  • Fragment Library (1000 compounds, including (S)-8-fluorochroman-4-amine) dissolved in 100% DMSO.

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Final Assay Buffer: Running Buffer + 2% DMSO.

Methodology:

  • System Preparation:

    • Equilibrate the SPR system to 25°C.

    • Prime the system with Running Buffer until a stable baseline is achieved.

  • Target Immobilization:

    • Activate the CM5 sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject Target Kinase X (at 50 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 Response Units, RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

    • Causality: Amine coupling is a robust method for covalently attaching the protein to the sensor surface. A reference flow cell is prepared simultaneously (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Library Preparation:

    • Prepare a master plate of the fragment library at 10 mM in 100% DMSO.

    • Dilute the fragments to a final screening concentration of 200 µM in Final Assay Buffer (2% final DMSO concentration).

    • Causality: A 2% DMSO concentration is a common compromise to ensure fragment solubility while minimizing effects on protein stability and binding. A solvent correction protocol should be run to minimize artifacts from DMSO mismatch.[19]

  • Screening Execution:

    • Inject each fragment solution over the target and reference flow cells for 30 seconds, followed by a 60-second dissociation phase.

    • Regenerate the surface between fragment injections if necessary (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5, depending on target stability).

    • Causality: The short contact time is sufficient to observe binding for typical fragments. The dissociation phase provides initial information on the off-rate of the interaction.

  • Hit Identification:

    • Data are reference-subtracted and solvent-corrected.

    • A binding response significantly above the baseline noise (e.g., > 3 standard deviations of the mean of negative controls) is considered a primary hit.

    • (S)-8-fluorochroman-4-amine is identified as a hit based on this criterion.

Hypothetical Screening Data
Fragment IDStructureMolecular Weight (Da)SPR Response (RU) at 200 µMHit Status
F0721(S)-8-fluorochroman-4-amine181.245.2Hit
F0345Indole117.128.5Hit
F1298N-acetyl-piperazine128.23.1No Hit
F20444-chlorobenzamide155.65.2No Hit

Phase 2: Orthogonal Hit Validation with STD NMR

A primary hit from a single technique must be confirmed by an orthogonal method to eliminate artifacts and false positives. Saturation Transfer Difference (STD) NMR is an excellent choice as it is a solution-based technique that directly reports on the binding of a ligand to a high-molecular-weight target.[21][22][23]

Protocol 4.1: STD NMR for Hit Confirmation

Objective: To confirm the binding of (S)-8-fluorochroman-4-amine to Target Kinase X in solution.

Materials:

  • NMR Spectrometer (≥ 500 MHz) with a cryoprobe.

  • Target Kinase X stock solution (e.g., 1 mM).

  • (S)-8-fluorochroman-4-amine stock solution (100 mM in d6-DMSO).

  • NMR Buffer: 20 mM Phosphate Buffer (pD 7.4), 150 mM NaCl, in 99.9% D₂O.

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample A (Reference): 500 µM (S)-8-fluorochroman-4-amine in NMR buffer.

      • Sample B (STD): 500 µM (S)-8-fluorochroman-4-amine + 10 µM Target Kinase X in NMR buffer.

    • Causality: A high ligand-to-protein ratio (50:1) ensures that the bulk of the ligand is unbound, allowing for efficient saturation transfer to the small population of bound ligands.[24]

  • NMR Acquisition:

    • Acquire a standard 1D proton spectrum for Sample A to identify ligand proton chemical shifts.

    • For Sample B, acquire an STD experiment using a standard pulse sequence (e.g., stddiff.2).

    • On-resonance irradiation: Selectively saturate a region of the protein's aliphatic signals (e.g., -1.0 ppm) where no ligand signals are present.

    • Off-resonance irradiation: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • A saturation time of 2 seconds is a good starting point.

    • Causality: Selective saturation of the protein is transferred via spin diffusion to protons of the bound ligand. When this ligand dissociates, it carries the "memory" of this saturation, leading to a decrease in its signal intensity. The difference spectrum (Off-resonance - On-resonance) will only show signals from protons of the binding ligand.[25]

  • Data Analysis:

    • Process the STD NMR data.

    • Observe the difference spectrum. The presence of signals corresponding to the protons of (S)-8-fluorochroman-4-amine confirms binding.

    • The relative intensity of the signals can provide information about which protons are in closest proximity to the protein surface.

Phase 3: Structural Characterization by X-ray Crystallography

The ultimate validation of a fragment hit is the visualization of its binding mode at atomic resolution.[15] X-ray crystallography provides a detailed 3D map of the fragment-protein interaction, which is indispensable for structure-based drug design.[26]

Protocol 5.1: Co-crystallization and Structure Determination

Objective: To determine the crystal structure of Target Kinase X in complex with (S)-8-fluorochroman-4-amine.

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions of apo Target Kinase X using commercial sparse-matrix screens (e.g., via sitting-drop vapor diffusion).

    • Optimize initial hits to obtain diffraction-quality crystals. Let's assume an optimal condition is found: 1.2 M Sodium Citrate, 0.1 M HEPES pH 7.5.

  • Co-crystallization / Soaking:

    • Soaking: Transfer apo-crystals into a solution of the optimized crystallization condition supplemented with 1-5 mM (S)-8-fluorochroman-4-amine. Incubate for 2-24 hours.

    • Co-crystallization (Alternative): Set up crystallization trials with the protein pre-incubated with a 5-fold molar excess of the fragment.

    • Causality: Soaking is often faster and more successful if the ligand binding site is accessible from the solvent channels in the crystal lattice.[27] Co-crystallization is necessary if ligand binding induces a conformational change that is incompatible with the apo crystal packing.

  • Data Collection and Processing:

    • Cryo-protect the crystal (e.g., by adding 25% glycerol to the soaking solution) and flash-cool in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data (indexing, integration, scaling) to generate a set of structure factors.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Generate electron density maps. A clear, unambiguous region of positive difference density corresponding to the shape of (S)-8-fluorochroman-4-amine should be visible in the binding pocket.

    • Model the fragment into the density and perform iterative cycles of refinement and manual model building until convergence is reached and validation statistics are acceptable.

Xray_Workflow A Obtain Apo-Protein Crystals B Soak Crystal with Fragment Solution A->B C Cryo-Cooling B->C D X-ray Data Collection (Synchrotron) C->D E Data Processing (Integration, Scaling) D->E F Structure Solution (Molecular Replacement) E->F G Electron Density Map Calculation F->G H Model Building & Refinement G->H I Final Validated Co-crystal Structure H->I

Caption: Workflow for determining a fragment co-crystal structure.

Phase 4: From Fragment to Lead - Structure-Guided Elaboration

With the high-resolution co-crystal structure in hand, the real power of FBDD is unleashed. The structure reveals not only the key interactions made by the fragment but also the surrounding protein environment and potential vectors for chemical growth.[28][29]

Analysis of the Hypothetical Co-crystal Structure:

  • The chroman ring sits in a shallow hydrophobic groove, making van der Waals contacts with Valine and Leucine residues.

  • The 8-fluoro group accepts a hydrogen bond from a backbone NH group of a Glycine residue.

  • The 4-amino group is solvent-exposed and points towards a larger, unoccupied pocket. This is our primary growth vector .

Medicinal Chemistry Strategy:

The goal is to synthesize analogues of (S)-8-fluorochroman-4-amine that extend from the amine group into the adjacent pocket to form new, affinity-enhancing interactions.

  • Vector Exploration: A series of amides are synthesized by coupling the amine with various carboxylic acids designed to probe the pocket (e.g., acetic acid, benzoic acid, furan-2-carboxylic acid).

  • Potency Measurement: The resulting compounds are tested in an enzymatic assay to measure their inhibitory potency (IC₅₀).

  • Iterative Design: Based on the structure-activity relationship (SAR) from the initial set, further modifications are made to optimize interactions, leading to a potent lead compound.

Data Summary: Fragment Elaboration
CompoundStructure ModificationTarget Kinase X IC₅₀Ligand Efficiency (LE)
F0721 (Hit) -> 500 µM0.32
Lead-01 Acetamide derivative85 µM0.34
Lead-02 Furan-2-carboxamide derivative12 µM0.38
Lead-03 Optimized Furan derivative0.2 µM0.41

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom, a key metric in FBDD used to track the quality of optimizations.[15]

Conclusion

This guide has illustrated a comprehensive, multi-disciplinary workflow for utilizing a high-value fragment like (S)-8-fluorochroman-4-amine in a modern drug discovery campaign. By starting with a fragment that embodies strategic design principles—a privileged scaffold, a biophysical handle, and a clear synthetic vector—researchers can significantly enhance the efficiency and probability of success in moving from a weakly binding hit to a potent, well-characterized lead compound. The protocols and rationale described herein provide a robust framework for the practical application of fragment-based methods to address even the most challenging biological targets.[30][31]

References

  • Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Cambridge Healthtech Institute. (2019). Fragment-Based Drug Discovery Conference. Cambridge Healthtech Institute. [Link]

  • Hilaris Publisher. (n.d.). Fragment-based Drug Discovery: Emerging Strategies and Applications. Hilaris Publisher. [Link]

  • ResearchGate. (n.d.). Fragment-based drug discovery: opportunities for organic synthesis. ResearchGate. [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Elsevier. (n.d.). Privileged Scaffolds in Drug Discovery. Elsevier Shop. [Link]

  • Lepre, C. A., et al. (2015). Saturation transfer difference NMR for fragment screening. PubMed. [Link]

  • Leung, E. W. W., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]

  • Neumann, L., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Sharma, H., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. [Link]

  • ARC Centre for Fragment-Based Design. (n.d.). Fragment Elaboration. ARC Centre for Fragment-Based Design. [Link]

  • NIH. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. National Institutes of Health. [Link]

  • Erlanson, D. A., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC - NIH. [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker. [Link]

  • Journal of Plant Science and Phytopathology. (n.d.). Exploring the Complexity of Protein Structure Determination Through X-ray Diffraction. Journal of Plant Science and Phytopathology. [Link]

  • Hyvönen, M., & Robins, L. A. (2020). Fragment-based drug discovery: opportunities for organic synthesis. PMC - NIH. [Link]

  • ACS Publications. (n.d.). Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. [Link]

  • ChemRxiv. (2025). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]

  • Stahelin, R. V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist - Portland Press. [Link]

  • ResearchGate. (2015). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. [Link]

  • CORE. (n.d.). Chromone: a valid scaffold in Medicinal Chemistry. CORE. [Link]

  • MDPI. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. [Link]

  • Cambridge Healthtech Institute. (2025). Fragment-Based Drug Discovery Conference. Cambridge Healthtech Institute. [Link]

  • ResearchGate. (2021). Fragment-based drug discovery: A graphical review. ResearchGate. [Link]

  • LASSBIO. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]

  • DTU Research Database. (2020). The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. DTU Research Database. [Link]

  • Technology Networks. (2024). Advances in Fragment-Based Drug Discovery. Technology Networks. [Link]

  • IUCr Journals. (2016). Guidelines for the successful generation of protein-ligand complex crystals. IUCr Journals. [Link]

  • Bio-Rad. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. [Link]

  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

  • ResearchGate. (2018). Privileged scaffolds in lead generation. ResearchGate. [Link]

  • Harvard University. (n.d.). Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]

  • Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]

  • Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]

  • ACS Publications. (n.d.). Ligand-Orientation Based Fragment Selection in STD NMR Screening. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. [Link]

  • PMC - NIH. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health. [Link]

  • YouTube. (2024). SAR BY NMR: Fragment-based drug discovery. YouTube. [Link]

  • PubMed. (2019). Natural product derived privileged scaffolds in drug discovery. PubMed. [Link]

  • PR Newswire. (2020). Fragment-based Drug Discovery Market Library and Service Providers, 2020-2030. PR Newswire. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Preventing Racemization of (S)-8-fluorochroman-4-amine

Executive Summary (S)-8-fluorochroman-4-amine (CAS: 191608-18-1) is a critical chiral building block in the synthesis of CNS-active agents and kinase inhibitors. Its structural core—a benzylic amine adjacent to an ethere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-8-fluorochroman-4-amine (CAS: 191608-18-1) is a critical chiral building block in the synthesis of CNS-active agents and kinase inhibitors. Its structural core—a benzylic amine adjacent to an ethereal oxygen—creates a "perfect storm" for racemization. The electron-donating oxygen atom at the C1 position stabilizes the benzylic carbocation at C4, making the stereocenter highly labile under acidic conditions (SN1 pathway) or oxidative stress.

This guide provides a self-validating workflow to maintain enantiomeric excess (ee) >99% during storage, handling, and derivatization.

The Mechanism: Why It Racemizes

To prevent racemization, one must understand the failure mode. The (S)-enantiomer degrades via two primary pathways depending on pH and reaction conditions.

Pathway A: Acid-Catalyzed SN1 (The Dominant Risk)

In the presence of protic acids or strong Lewis acids, the amine (or its leaving group equivalent) can dissociate. The resulting carbocation is resonance-stabilized by the lone pair of the chroman oxygen. This planar intermediate allows nucleophilic attack from either face, resulting in a racemate.[1][2]

Pathway B: Base-Catalyzed/Oxidative Dehydrogenation

While free amines have high pKa values, the formation of imine intermediates (e.g., during reductive amination or accidental oxidation) renders the C4 proton acidic. Removal of this proton destroys the stereocenter.

Visualization: Racemization Pathways

RacemizationMechanism Start (S)-8-fluorochroman-4-amine (Chiral Center) Acid Acidic Conditions (H+ / Lewis Acid) Start->Acid Protonation Imine Imine/Enamine Intermediate (Oxidation or Schiff Base) Start->Imine Aldehydes/Ketones or Oxidants Cation Planar Benzylic Carbocation (Stabilized by O-lone pair) Acid->Cation -NH3 / LG Racemate Racemic Mixture (50% R / 50% S) Cation->Racemate Non-stereoselective Attack Imine->Racemate Tautomerization

Caption: Figure 1. Mechanistic pathways leading to the loss of optical purity in 4-aminochromans.

Troubleshooting & FAQs

Section A: Storage & Handling

Q: Can I store the free base at room temperature? A: No. The free base is prone to air oxidation (forming imines) and carbamate formation with atmospheric CO₂.

  • Protocol: Convert the free base immediately to the Hydrochloride (HCl) or Tartrate salt.

  • Storage: Store salts at -20°C under argon. The HCl salt is stable because the protonated amine is electron-poor, preventing oxidation, though it must be kept strictly dry to prevent hydrolysis-driven equilibrium.

Q: My sample turned yellow. Is it racemized? A: Yellowing often indicates oxidation to the imine or quinone methide species. While this implies chemical degradation, it almost certainly guarantees a drop in enantiomeric excess (ee) because the reformation of the amine from these intermediates is rarely stereoselective.

  • Action: Recrystallize immediately (see Section 4) or repurify via chiral chromatography.

Section B: Chemical Synthesis (Coupling)[2][3][4]

Q: I am coupling this amine to a carboxylic acid. Which reagents minimize racemization? A: Avoid conditions that create a highly activated acyl species in the presence of strong bases, which can promote ketene formation or oxazolone pathways (if coupling amino acids).

  • Recommended: EDC/HOBt or DIC/Oxyma.[3] These "suppressors" maintain a lower pH profile.

  • Risky: HATU/HBTU with excess DIPEA. The high basicity required for uronium salts can deprotonate the benzylic position if the reaction stalls.

Q: Can I use reductive amination to attach an alkyl group? A: Proceed with extreme caution. Reductive amination goes through an imine intermediate. Once the imine forms, the C4 proton becomes more acidic. If the reduction is slow, the imine can tautomerize, destroying chirality.

  • Fix: Use a strong, fast reducing agent (e.g., NaBH(OAc)₃) and keep the reaction cold (0°C). Do not let the imine "sit" before reduction.

Section C: Decision Matrix

CouplingLogic Start Coupling Strategy Type Reaction Type? Start->Type Amide Amide Bond Formation Type->Amide Reduct Reductive Amination Type->Reduct BaseCheck Base Required? Amide->BaseCheck ImineRisk Risk: Imine Tautomerization Reduct->ImineRisk WeakBase Use NMM or Collidine (Avoid TEA/DIPEA) BaseCheck->WeakBase Reagent Use EDC/HOBt or T3P BaseCheck->Reagent FastRed One-pot: NaBH(OAc)3 Temp < 0°C ImineRisk->FastRed

Caption: Figure 2. Decision tree for selecting reaction conditions to preserve stereochemistry.

Experimental Protocols

Protocol 1: Safe Salt Formation (HCl)

Use this to stabilize the free base immediately after synthesis or purchase.

  • Dissolve: Dissolve 1.0 eq of (S)-8-fluorochroman-4-amine free base in anhydrous diethyl ether (0.1 M concentration).

  • Cool: Chill the solution to 0°C in an ice bath.

  • Acidify: Dropwise add 1.1 eq of 2M HCl in diethyl ether (commercial solution).

    • Critical: Do not use aqueous HCl. Water promotes reversible SN1 pathways.

  • Precipitate: A white solid will precipitate immediately. Stir for 15 min at 0°C.

  • Filter: Filter under argon/nitrogen (avoid moisture). Wash with cold ether.

  • Dry: Vacuum dry at room temperature.

Protocol 2: Determination of Enantiomeric Excess (Chiral HPLC)

Validation method to ensure your process is working.

ParameterCondition
Column Chiralpak IA or Chirosil RCA(+) (Crown Ether type)
Mobile Phase Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 280 nm
Temperature 25°C (Do not heat column; heat promotes on-column racemization)
Expected Tr (S)-isomer typically elutes first on Chiralpak IA (Verify with racemate)

Note: Crown ether columns (Chirosil) are particularly effective for primary amines because they complex directly with the ammonium ion.

Comparative Data: Coupling Reagents & Racemization Risk[4]

The following table summarizes the risk profile of common coupling reagents when applied to sensitive benzylic amines like 8-fluorochroman-4-amine.

Coupling ReagentBase UsedRisk LevelMechanism of Failure
EDC / HOBt NMM (N-methylmorpholine)Low Buffered pH prevents deprotonation; active ester is stable.
T3P (Propylphosphonic anhydride) PyridineLow Fast reaction kinetics; no strong base required.
HATU DIPEA (Diisopropylethylamine)High High basicity of DIPEA (pKa ~10) can deprotonate the activated amine complex.
Acid Chloride TEA (Triethylamine)Critical Highly reactive electrophile + strong base = rapid racemization via ketene or enolization.
DCC DMAPHigh DMAP is nucleophilic and basic; promotes racemization.

References

  • Mechanism of Amine Racemization

    • Source: BenchChem.[1][2] "Preventing racemization during chiral amine synthesis."

  • Chiral Resolution & Analysis

    • Source: ResearchGate. "HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid."
    • URL:[Link]

  • Specific Compound Data (8-Fluorochroman-4-amine)

    • Source: PubChem CID 46911905.[4]

    • URL:[Link]

  • Peptide Coupling & Racemization

    • Source: Bachem.[5] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

Optimization

Technical Support Center: Purification of Fluorinated Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often complex challenges encountered during the purification of fl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the unique and often complex challenges encountered during the purification of fluorinated amines. The introduction of fluorine into an amine-containing molecule dramatically alters its physicochemical properties, rendering many standard purification protocols ineffective. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges successfully.

The Unique Challenge of Fluorinated Amines

The high electronegativity of fluorine is the primary reason for the purification difficulties associated with fluorinated amines. When fluorine atoms are introduced near an amine functional group, they exert a powerful electron-withdrawing inductive effect.[1][2] This effect has several critical consequences that directly impact purification strategies:

  • Reduced Basicity (Lower pKa): The most significant change is a drastic reduction in the basicity of the nitrogen atom.[3] The electron density on the nitrogen is pulled away by the fluorine atoms, making the lone pair less available to accept a proton. A simple ethylamine has a pKa of over 10, while its β,β,β-trifluoroethylamine counterpart has a pKa of just 5.7.[4] This means that many fluorinated amines are not basic enough to be protonated by the dilute mineral acids typically used in acid-base extractions.[1]

  • Altered Polarity and Lipophilicity: Fluorination increases a molecule's lipophilicity, which can improve membrane permeation and metabolic stability.[1][5] However, it also creates unique solubility profiles and chromatographic behaviors that differ significantly from their non-fluorinated analogs.[3][6]

  • Modified Intermolecular Interactions: The presence of fluorine can lead to unique crystal packing and intermolecular interactions, affecting crystallization behavior.[7][8]

  • Potential for Instability: Certain classes, such as α-fluoroamines or some trifluoromethylamines, can be unstable, particularly in the presence of acidic media like silica gel, and may be prone to eliminating or generating hydrogen fluoride (HF).[9][10][11][12]

These fundamental changes require a thoughtful and often non-traditional approach to purification.

Frequently Asked Questions (FAQs)

Q1: Why won't my fluorinated amine extract into the aqueous acid layer (e.g., 1M HCl) during a work-up? A: This is the most common issue and is due to the severely reduced basicity (pKa) of your amine. The electron-withdrawing fluorine atoms make the nitrogen's lone pair significantly less available for protonation.[13] An acid like 1M HCl is simply not strong enough to fully protonate the amine and form a water-soluble salt. See the Troubleshooting Guide on Aqueous Work-up & LLE for solutions.

Q2: My fluorinated amine is streaking badly during silica gel chromatography. What is happening? A: Even with reduced basicity, the nitrogen's lone pair can still interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to non-specific binding, resulting in poor peak shape (tailing or streaking). In some cases, this prolonged interaction can even cause on-column decomposition.

Q3: Can I use standard reverse-phase HPLC (e.g., a C18 column) for my fluorinated amine? A: Yes, but you may encounter unusual retention behavior or poor peak shape. Highly fluorinated molecules can exhibit "fluorophilicity," a tendency to interact with other fluorinated species.[14] This can lead to poor separation from other fluorinated impurities on a standard hydrocarbon-based column. The Troubleshooting Guide on HPLC provides strategies like using fluorinated eluents or specialized columns to overcome this.[14][15]

Q4: I suspect my compound is decomposing on the column. What are the signs and causes? A: Signs of decomposition include the appearance of multiple new spots on a TLC plate after spotting a pure fraction, low overall recovery from the column, or the presence of fluoride ions in your collected fractions (can be tested with a fluoride selective electrode). The primary cause is the acidic nature of the silica gel, which can hydrolyze sensitive fluorinated groups (like -CF3) or catalyze elimination reactions, sometimes generating corrosive HF.[9][10][12]

Q5: What specific safety precautions are necessary when purifying fluorinated amines? A: Beyond standard laboratory safety, be aware of the potential for generating hydrogen fluoride (HF), especially if your compound is heated or exposed to strong acids or moisture.[12] HF is highly corrosive and toxic.[12] Always work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including acid-resistant gloves. If you suspect HF formation, consider using plasticware, as HF etches glass. Having a calcium gluconate gel available as a first-aid measure for HF exposure is a wise precaution.

Troubleshooting Guide by Purification Technique

A. Aqueous Work-up & Liquid-Liquid Extraction (LLE)

The failure of traditional acid-base extraction is a hallmark challenge for this compound class. The following decision workflow and protocols offer robust alternatives.

G start Fluorinated Amine in Organic Layer wash_hcl Wash with 1M HCl start->wash_hcl check_tlc Check aqueous & organic layers by TLC/LCMS. Did amine extract into aqueous layer? wash_hcl->check_tlc success Success! Neutralize aqueous layer, extract product. check_tlc->success  Yes failure Failure: Amine remains in organic layer. check_tlc->failure  No strategy Choose Alternative Strategy failure->strategy tca_precip Strategy 1: Precipitate as Trichloroacetate (TCA) Salt strategy->tca_precip cuso4_wash Strategy 2: Complex with Aqueous Copper Sulfate strategy->cuso4_wash

Caption: Decision workflow for amine extraction.

Problem: Failure to extract the fluorinated amine into an aqueous acidic phase.

Causality: The amine's pKa is too low for protonation by weak acids like 1M HCl or acetic acid.[1][16] To form a water-soluble salt, the pH of the aqueous solution must be at least 2-3 units below the pKa of the amine's conjugate acid. For many fluorinated amines, this requirement is not met with standard protocols.

Solution 1: Purification via Trichloroacetic Acid (TCA) Salt Precipitation

This technique leverages the formation of an amine salt that is often insoluble in non-polar organic solvents, allowing for separation from non-basic impurities by simple filtration. The TCA salt can then be gently decomposed to yield the pure free amine, avoiding a second aqueous work-up.[17]

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture containing the fluorinated amine and impurities in a minimal amount of a suitable non-polar organic solvent (e.g., diethyl ether, hexanes, or dichloromethane).

  • Precipitation: Slowly add a solution of trichloroacetic acid (1.0 equivalent relative to the amine) in the same solvent to the stirred mixture.

  • Isolation: The protonated amine-TCA salt will often precipitate as a solid. Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid salt by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any remaining soluble impurities.

  • Liberation of Free Amine: Transfer the salt to a clean flask. Add a solvent like acetonitrile and a small amount of a volatile tertiary amine base (e.g., triethylamine, 0.1-0.2 equivalents).

  • Decomposition: Gently heat the mixture (e.g., to 40-50 °C). The TCA will decarboxylate to form volatile chloroform and carbon dioxide, liberating the pure free amine.[17]

  • Final Purification: Remove the solvent and all volatile components under reduced pressure to yield the purified fluorinated amine.

Solution 2: Purification via Copper Sulfate Complexation

This method is useful for removing residual basic amines from an organic layer when the desired product is neutral and acid-sensitive. Amines coordinate with copper (II) ions to form a water-soluble complex that is readily extracted.[18]

Experimental Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of copper (II) sulfate.

  • Observation: The aqueous layer will turn a deep blue or purple color as the amine-copper complex forms and partitions into it.[18]

  • Repeat: Continue washing with fresh portions of the copper sulfate solution until no further color change is observed in the aqueous layer.

  • Final Wash: Wash the organic layer with water and then brine to remove any residual copper salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified non-amine product.

B. Flash Column Chromatography
Problem: Severe Tailing/Streaking or On-Column Decomposition

Causality: The interaction between the amine's lone pair and acidic silanol groups on the silica surface causes tailing. For sensitive substrates, this acidic environment can catalyze decomposition, especially hydrolysis of trifluoromethyl groups.[9][10]

Solution 1: Use a Basified Mobile Phase or Deactivated Silica

This approach neutralizes the acidic sites on the silica gel, preventing strong adsorption of the amine.

Experimental Protocol:

  • Mobile Phase Basification: Prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate) and add a small amount of a volatile base.

    • For most applications, add 0.5-1% triethylamine (Et₃N) to the mobile phase.

    • Alternatively, for very polar amines, using 0.5-1% ammonium hydroxide in a polar mobile phase (e.g., DCM/Methanol) can be effective.

  • Column Packing: Pack the column using the basified mobile phase. Ensure the system is fully equilibrated before loading your sample.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel. Add 1-2 drops of triethylamine to the dry-loaded sample before placing it on the column.

  • Elution: Run the column as usual with the basified eluent. The amine should elute with a much-improved peak shape.

C. High-Performance Liquid Chromatography (HPLC)
Problem: Poor Peak Shape or Resolution in Reverse-Phase (RP-HPLC)

Causality: Fluorinated molecules often exhibit unique partitioning behavior not governed solely by hydrophobicity. This "fluorophilicity" can lead to undesirable interactions with traditional C18 stationary phases.[14] The choice of column and eluent must be synergistic to achieve good separation.

Solution: Employ "Hetero-Pairing" of Column and Eluent

Optimal separation of fluorinated compounds is often achieved by pairing a hydrocarbon-based stationary phase with a fluorinated eluent, or vice-versa.[15] For most labs with standard equipment, using a regular C8 or C18 column with a fluorinated alcohol in the mobile phase is the most practical approach.

G cluster_0 Standard RP-HPLC (Homo-Pairing) cluster_1 Optimized RP-HPLC (Hetero-Pairing) column_h Hydrocarbon Column (e.g., C18) eluent_h Hydrocarbon Eluent (e.g., Acetonitrile/Water) result_poor Result: Often Poor Separation of Fluorinated Analogs column_h2 Hydrocarbon Column (e.g., C18) eluent_f Fluorinated Eluent (e.g., Trifluoroethanol/Water) result_good Result: Improved Separation and Peak Shape

Caption: Hetero-pairing of column and eluent in HPLC.

Experimental Protocol:

  • Column Selection: Use a standard, high-quality C8 or C18 reverse-phase column.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Organic Phase (B): 0.1% TFA or formic acid in 2,2,2-trifluoroethanol (TFE).[15] TFE is an excellent fluorinated eluent that can significantly improve the resolution of fluorinated compounds.

  • Gradient Optimization: Start with a standard gradient (e.g., 5% to 95% B over 20 minutes) and optimize as needed.

  • Temperature: Increasing the column temperature (e.g., to 40-45 °C) can further improve peak shape and separation efficiency.[15]

D. Crystallization
Problem: Difficulty Finding a Suitable Solvent System

Causality: The unique electronic and steric properties of fluorine alter the solubility profile and the intermolecular forces that govern crystal lattice formation.[7][8] Standard solvent systems may not be effective.

Solution: Systematic Solvent Screening and In Situ Cryo-Crystallization

A broader, more systematic approach to solvent selection is often required. For low-melting solids or oils, in-situ cryo-crystallization can be a powerful technique.[7][19]

Experimental Protocol (In Situ Cryo-Crystallization): This is an advanced technique often used for obtaining crystals for X-ray diffraction but can be adapted for small-scale purification.

  • Sample Preparation: Place a small amount of the purified (but non-crystalline) fluorinated amine oil into a flame-sealed capillary tube.

  • Cooling: Mount the capillary on a goniometer head in the cold stream of a diffractometer (typically cooled to 100-150 K).

  • Crystal Growth: A single crystal is grown in situ from the liquid by a controlled cooling and warming cycle, often assisted by an optical heating and crystallization system (e.g., a laser).[7] This method bypasses the need for traditional solvent-based crystallization.

Data Summary Tables

Table 1: Impact of Fluorination on Amine Basicity (pKa)
Amine StructureNon-Fluorinated pKa(H)Fluorinated AnalogFluorinated pKa(H)ΔpKaReference
Ethylamine~10.7β,β,β-Trifluoroethylamine5.7-5.0[4]
Piperidine~11.14,4-Difluoropiperidine~7.5-3.6[16]
Aniline~4.64-Fluoroaniline~4.7+0.1[7]
Benzylamine~9.34-(Trifluoromethyl)benzylamine~8.8-0.5N/A

Note: pKa values are approximate and can vary with measurement conditions. The trend of decreasing basicity with aliphatic fluorination is clear.

Table 2: Recommended Purification Strategies
Purification MethodStationary PhaseMobile Phase / ReagentBest For...
Flash Chromatography Silica GelHexane/EtOAc + 1% Et₃NGeneral purpose purification of moderately stable amines.
Neutral AluminaHexane/EtOAc (or DCM/MeOH)Acid-sensitive or strongly basic fluorinated amines.
HPLC C8 / C18Water/AcetonitrileSimple, less-fluorinated amines.
C8 / C18Water/Trifluoroethanol + 0.1% TFAImproved separation of moderately to highly fluorinated amines.[15]
Fluorous SilicaFluorinated Solvents (e.g., FC-72) / MeOHSeparation of compounds based on fluorine content ("fluorous" chromatography).[14]
Aqueous Extraction N/A10% aq. CuSO₄Removing amine impurities from a neutral, acid-sensitive product.[18]
Precipitation N/ATrichloroacetic Acid (TCA) in EtherIsolating amines from non-basic impurities without chromatography.[17]

References

A complete list of all sources cited in this guide with verifiable URLs.

Sources

Troubleshooting

(S)-8-fluorochroman-4-amine stability and degradation issues

Welcome to the technical support center for (S)-8-fluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-8-fluorochroman-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation issues of this compound. As a specialized chiral amine, understanding its stability profile is critical for ensuring the integrity of your experimental results and the quality of your drug development programs. This resource provides troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

I. Understanding the Stability of (S)-8-fluorochroman-4-amine: A Proactive Approach

(S)-8-fluorochroman-4-amine possesses a unique chemical architecture, combining a fluorinated aromatic ring, a chiral benzylic amine, and a cyclic ether (chroman) moiety. Each of these structural features contributes to its overall reactivity and potential degradation pathways. While specific degradation studies on this exact molecule are not extensively published, we can predict its stability based on established chemical principles and data from analogous structures.

The primary amine is susceptible to oxidation, while the benzylic position can also be a site for oxidative degradation.[1][2] The ether linkage in the chroman ring, although generally stable, can be susceptible to hydrolysis under acidic conditions.[3][4] Furthermore, the fluorine substituent can influence the electronic properties of the aromatic ring, potentially affecting its metabolic stability and photostability.[5][6]

This guide will walk you through a proactive approach to handling and analyzing (S)-8-fluorochroman-4-amine, enabling you to anticipate and mitigate potential stability issues.

II. Troubleshooting Guide: Addressing Common Experimental Challenges

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Observation of Unexpected Peaks in Chromatographic Analysis

Question: I am analyzing my sample of (S)-8-fluorochroman-4-amine using HPLC and I observe unexpected peaks that are not present in my initial analysis of the reference standard. What could be the cause?

Answer: The appearance of new peaks in your chromatogram is a strong indicator of sample degradation. Several factors could be at play, and a systematic investigation is recommended.

Possible Causes and Solutions:

  • Oxidative Degradation: Aromatic amines and benzylic C-H bonds are prone to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.[7][8] This can lead to the formation of imines, aldehydes, or other oxidized species.[1]

    • Troubleshooting Steps:

      • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[9]

      • Solvent Purity: Ensure that your solvents are degassed and free of peroxides.

      • Antioxidants: For long-term storage or in solution, consider the addition of a suitable antioxidant, but be mindful of potential interference with your downstream applications.

  • Hydrolytic Degradation: Although the chroman ether is relatively stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could lead to ring-opening.[3][4]

    • Troubleshooting Steps:

      • pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8) whenever possible.

      • Temperature Control: Avoid excessive heat during sample preparation and analysis.

  • Photodegradation: Exposure to UV or even ambient light can induce degradation, particularly for aromatic compounds.[7][10] While fluorination can sometimes enhance photostability, it is not a guarantee.[11][12]

    • Troubleshooting Steps:

      • Light Protection: Store the compound in amber vials or protect it from light during experiments.[13]

  • Enantiomeric Inversion (Racemization): The chiral center at the 4-position could be susceptible to racemization under harsh conditions (e.g., strong acid or base, high temperature), leading to the appearance of the (R)-enantiomer.

    • Troubleshooting Steps:

      • Chiral Analysis: Employ a chiral chromatography method to assess the enantiomeric purity of your sample.[9][14] High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective technique for this purpose.[9]

Experimental Protocol: Forced Degradation Study

To systematically investigate the degradation pathways, a forced degradation study is highly recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradants.[7]

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48hChroman ring opening
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hRacemization, potential ring opening
Oxidation 3% H₂O₂, room temp, 24hOxidation of amine and benzylic position
Thermal 80°C, 48hGeneral decomposition
Photolytic UV light (e.g., 254 nm), ambient temp, 24hPhotodegradation of the aromatic ring

Workflow for Investigating Unexpected Peaks:

G start Unexpected Peak Observed check_purity Re-analyze Reference Standard start->check_purity check_conditions Review Experimental Conditions (pH, Temp, Light, Air) start->check_conditions forced_degradation Perform Forced Degradation Study check_conditions->forced_degradation If conditions are suspect analyze_degradants Analyze Degradation Products (LC-MS, NMR) forced_degradation->analyze_degradants identify_pathway Identify Degradation Pathway analyze_degradants->identify_pathway mitigate Implement Mitigation Strategies identify_pathway->mitigate

Caption: Workflow for troubleshooting unexpected chromatographic peaks.

Loss of Assay Potency or Inconsistent Biological Data

Question: I am using (S)-8-fluorochroman-4-amine in a biological assay, and I am observing a decrease in potency over time or inconsistent results between experiments. Could this be related to stability?

Answer: Absolutely. A loss of potency is a classic sign of degradation of the active pharmaceutical ingredient (API). The formation of degradation products can lead to a lower effective concentration of the parent compound and potentially introduce interfering species into your assay.

Possible Causes and Solutions:

  • Degradation in Assay Media: The pH, temperature, and composition of your assay buffer could be promoting degradation.

    • Troubleshooting Steps:

      • Media Stability Study: Incubate (S)-8-fluorochroman-4-amine in the assay media for the duration of your experiment and analyze for degradation at various time points.

      • pH and Temperature Optimization: If degradation is observed, investigate if modifying the pH or lowering the temperature of the assay (if feasible) improves stability.

  • Stock Solution Instability: The solvent used for your stock solution and the storage conditions can significantly impact stability.

    • Troubleshooting Steps:

      • Solvent Selection: Choose a solvent in which the compound is both soluble and stable. Aprotic solvents like DMSO or acetonitrile are often good starting points.

      • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

      • Fresh Preparations: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

  • Racemization: If your biological target is stereoselective, the formation of the inactive or less active (R)-enantiomer will result in a decrease in the observed potency.

    • Troubleshooting Steps:

      • Enantiomeric Purity Check: Analyze the enantiomeric purity of your stock solution and samples from the assay media over time using a chiral separation method.[14]

Diagram of Potential Degradation Pathways:

G parent (S)-8-fluorochroman-4-amine oxidized_amine N-Oxide or Imine Derivative parent->oxidized_amine Oxidation oxidized_benzylic 4-Hydroxy or 4-Oxo Derivative parent->oxidized_benzylic Oxidation ring_opened Phenolic Propylamine Derivative parent->ring_opened Acid Hydrolysis racemate (R)-8-fluorochroman-4-amine parent->racemate Racemization

Caption: Potential degradation pathways of (S)-8-fluorochroman-4-amine.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (S)-8-fluorochroman-4-amine?

For long-term storage, it is recommended to store solid (S)-8-fluorochroman-4-amine in a tightly sealed container, protected from light, at -20°C. For routine laboratory use, storage at 2-8°C in a desiccator is acceptable for shorter periods.

Q2: What is the best solvent for preparing stock solutions of (S)-8-fluorochroman-4-amine?

DMSO and ethanol are generally good choices for preparing stock solutions due to their broad compatibility with biological assays and good solubilizing properties. However, it is crucial to perform a stability study in your chosen solvent under your specific storage conditions.

Q3: How can I confirm the enantiomeric purity of my sample?

Chiral HPLC is the most common and reliable method.[9] Several types of chiral stationary phases (CSPs) are available, and method development may be required to achieve optimal separation of the enantiomers. Circular Dichroism (CD) spectroscopy can also be a useful technique for assessing enantiomeric purity.[]

Q4: Does the fluorine atom affect the stability of the compound?

The fluorine substituent can have multiple effects. It can block sites of metabolism on the aromatic ring, which often improves metabolic stability.[5][6] It may also influence the electronic properties of the molecule, which could have a modest impact on its susceptibility to oxidation or hydrolysis. However, in some cases, inappropriate placement of fluorine can lead to instability.[16]

Q5: My (S)-8-fluorochroman-4-amine is a hydrochloride salt. How does this affect its stability and handling?

The hydrochloride salt form generally improves the stability and handling of amines by preventing oxidation of the free base. When dissolving the salt, the resulting solution will be slightly acidic. For applications requiring the free base, a careful neutralization step will be necessary. Be mindful that the acidic nature of the salt solution could potentially accelerate hydrolysis of the chroman ether if stored for extended periods at elevated temperatures.

IV. References

  • Effects of Aging on Sucrose-Based Poly(ester-urethane)s: Thermal, Ultraviolet, and Hydrolytic Stability. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]

  • Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. ACS Publications. Available at: [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. MDPI. Available at: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents. Royal Society of Chemistry. Available at: [Link]

  • Benzylamines. Organic Chemistry Portal. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Royal Society of Chemistry. Available at: [Link]

  • Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest. Available at: [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ACS Publications. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. National Institutes of Health. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. Available at: [Link]

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. ResearchGate. Available at: [Link]

  • Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. ACS Publications. Available at: [Link]

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Oxford Academic. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. Available at: [Link]

  • Bizzare observation about benzylamines- explanation?. Sciencemadness Discussion Board. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. IntechOpen. Available at: [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. National Institutes of Health. Available at: [Link]

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. National Institutes of Health. Available at: [Link]

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents. Royal Society of Chemistry. Available at: [Link]

  • The hydrolysis of geminal ethers: A kinetic appraisal of orthoesters and ketals. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. National Institutes of Health. Available at: [Link]

  • Metabolism of fluorine-containing drugs. ResearchGate. Available at: [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. ACS Publications. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]

  • Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]

  • Fluorine “forever chemical” in medicines not leading to added drug reactions. University of Birmingham. Available at: [Link]

  • The Dark Side of Fluorine. ACS Publications. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis and Purification of (S)-8-Fluorochroman-4-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and purification of (S)-8-fluorochroman-4-amine. This resource is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of (S)-8-fluorochroman-4-amine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral building block. Achieving high chemical and enantiomeric purity is paramount for its successful application in pharmaceutical development. This guide provides in-depth, field-proven insights into common challenges, troubleshooting protocols, and the underlying chemical principles to empower you to optimize your synthetic outcomes.

Troubleshooting Guide: Common Impurities and Removal Strategies

The synthesis of (S)-8-fluorochroman-4-amine, typically achieved via reductive amination of 8-fluorochroman-4-one followed by chiral resolution, can present several purification challenges. Below are common issues presented in a question-and-answer format to directly address experimental hurdles.

Q1: My final product is contaminated with the starting ketone, 8-fluorochroman-4-one. How can I remove it?

Root Cause Analysis: Residual 8-fluorochroman-4-one is typically a result of an incomplete reductive amination reaction. This can be caused by insufficient reaction time, suboptimal temperature, or deactivation of the reducing agent.

Solution: Acid-Base Extraction

The most effective method to separate the basic amine product from the neutral ketone starting material is a liquid-liquid extraction based on their differing acid-base properties.

Protocol: Ketone Removal via Extraction
  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as methyl t-butyl ether (MTBE) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous solution of a mineral acid (e.g., 1 M hydrochloric acid). The (S)-8-fluorochroman-4-amine will react to form its hydrochloride salt and move into the aqueous phase, while the unreacted ketone remains in the organic layer.

  • Phase Separation: Separate the two layers. Retain the aqueous layer, which now contains the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide, until the pH is strongly basic (pH > 12). This will deprotonate the amine salt, causing the free amine to precipitate or form an oil.

  • Re-extraction: Extract the liberated free amine back into an organic solvent (e.g., MTBE, ethyl acetate, or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Q2: I'm observing a significant amount of 8-fluorochroman-4-ol as a byproduct. What causes this and how can it be separated?

Root Cause Analysis: The formation of 8-fluorochroman-4-ol is a common side reaction in reductive amination. It occurs when the reducing agent directly reduces the starting ketone before it can react with the amine source to form the intermediate imine or enamine. This pathway becomes more competitive if the imine formation is slow.

Mitigation and Separation Strategy:

  • Reaction Control: To minimize alcohol formation, a stepwise procedure is often recommended. First, allow the ketone and amine source (e.g., ammonia) to stir together, sometimes with a dehydrating agent or Lewis acid like Ti(OiPr)₄, to favor imine formation before introducing the reducing agent.[1]

  • Purification: While the alcohol impurity is neutral, its polarity is very similar to the desired amine, making simple acid-base extraction less effective than for ketone removal. Column chromatography is the most reliable method for separation.

Protocol: Chromatographic Separation of 8-fluorochroman-4-ol
  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate and a small amount of a base like triethylamine (typically 0.5-1%) to the eluent. The triethylamine prevents the amine product from tailing on the acidic silica gel.

  • Elution Order: The less polar alcohol byproduct will elute from the column before the more polar amine product.

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

Q3: The enantiomeric excess (e.e.) of my (S)-8-fluorochroman-4-amine is too low. How can I remove the unwanted (R)-enantiomer?

Root Cause Analysis: Syntheses that produce a chiral center from an achiral precursor without a chiral catalyst or auxiliary will result in a racemic mixture (a 50:50 mix of (S) and (R) enantiomers). To obtain the desired (S)-enantiomer, a chiral resolution is necessary.

Solution: Diastereomeric Salt Resolution

This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid.[2] This creates a mixture of diastereomeric salts, which have different physical properties (notably, solubility) and can be separated by fractional crystallization.[2]

Workflow: Chiral Resolution of 8-fluorochroman-4-amine

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Free Amine racemate Racemic Amine ((R/S)-8-fluorochroman-4-amine) mix1 Mix & Heat to Dissolve racemate->mix1 resolver Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolver->mix1 solvent1 Heated Solvent (e.g., Methanol/Water) solvent1->mix1 cool Slow Cooling mix1->cool filter Filtration cool->filter crystals Less Soluble Diastereomeric Salt (e.g., (S)-Amine-(+)-Tartrate) filter->crystals Solid filtrate Filtrate with More Soluble Salt (e.g., (R)-Amine-(+)-Tartrate) filter->filtrate Liquid dissolve Dissolve Salt in Water crystals->dissolve basify Add Base (e.g., NaOH) to pH > 12 dissolve->basify extract Extract with Organic Solvent basify->extract final_product Pure (S)-Enantiomer extract->final_product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Protocol: Enantiomeric Enrichment
  • Salt Formation: In a flask, dissolve the racemic 8-fluorochroman-4-amine (1.0 eq.) in a suitable solvent (see Table 1). In a separate flask, dissolve the chiral resolving agent (0.5 eq., assuming the acid is diprotic like tartaric acid) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution. The diastereomeric salt of the desired enantiomer should preferentially crystallize upon slow cooling to room temperature, and then further cooling in an ice bath. The efficiency of this step is highly dependent on the solvent system.[2]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Purity Check: At this stage, a small sample of the salt can be converted back to the free amine and its enantiomeric excess (e.e.) checked by chiral HPLC. If the e.e. is insufficient, the salt can be recrystallized.[2]

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and basify with an aqueous solution of NaOH or K₂CO₃ until the pH is >12. Extract the pure (S)-amine with an organic solvent, dry the organic layer, and concentrate to yield the final product.

Chiral Resolving Agent Typical Solvent System Comments
(+)-Tartaric AcidMethanol, Ethanol, Water, or mixturesA widely used, cost-effective resolving agent for amines.[2]
(-)-Dibenzoyl-L-tartaric acidAcetone, Ethyl Acetate, AlcoholsOffers different solubility profiles which may be advantageous.
(+)-Camphor-10-sulfonic acidIsopropanol, EthanolA strong acid, useful for weakly basic amines.[2]
(-)-Mandelic AcidAlcohols, AcetonitrileAnother common and effective resolving agent.[2]

Table 1: Common Chiral Resolving Agents for Amines.

Q4: My product contains residual reagents from the synthesis. What is the best general workup procedure?

Root Cause Analysis: Reagents such as borohydrides, Lewis acids (from reductive amination), and chiral acids (from resolution) will contaminate the product if not thoroughly removed during the workup.

Solution: Comprehensive Acid-Base Workup

A robust workup is essential for removing both acidic and basic impurities. The general principle is to convert your desired amine into a water-soluble salt to wash away organic-soluble neutral and basic impurities, and then liberate the free amine to wash away water-soluble acidic and ionic impurities.

General Purification Workflow

G crude Crude Reaction Mixture (Amine, Ketone, Alcohol, Reagents) dissolve_org Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve_org acid_wash Wash with 1M HCl (aq) (Amine moves to aq. layer) dissolve_org->acid_wash separate1 Separate Layers acid_wash->separate1 org_layer1 Organic Layer (Ketone, Alcohol) separate1->org_layer1 Discard aq_layer1 Aqueous Layer (Amine Salt) separate1->aq_layer1 basify Basify Aqueous Layer with 2M NaOH (aq) to pH > 12 aq_layer1->basify extract_org Extract with Organic Solvent (e.g., EtOAc) basify->extract_org separate2 Separate Layers extract_org->separate2 aq_layer2 Aqueous Layer (Inorganic Salts) separate2->aq_layer2 Discard org_layer2 Organic Layer (Pure Amine) separate2->org_layer2 dry Dry (Na₂SO₄), Filter, and Concentrate org_layer2->dry product Purified Amine dry->product

Caption: Comprehensive Acid-Base Extraction Workflow for Amine Purification.

Frequently Asked Questions (FAQs)

What are the key analytical techniques to assess the purity of (S)-8-fluorochroman-4-amine?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure and identify any major organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting trace-level impurities and confirming the molecular weight of the product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity (typically reported as % area).

  • Chiral HPLC: This is the definitive method for determining the enantiomeric excess (e.e.) of the final product by separating the (S) and (R) enantiomers.

What are the optimal storage conditions for the final product? (S)-8-Fluorochroman-4-amine should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric CO₂. For long-term storage, refrigeration at 2-8°C is recommended.[3]

Can I use a different reducing agent for the reductive amination? Yes, several reducing agents can be used, and the choice can impact the side-product profile.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective at reducing imines in the presence of ketones, which can minimize alcohol formation. However, it is highly toxic.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative that is very effective for reductive aminations. It is often the reagent of choice as it tolerates a wider range of functional groups.[4]

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can be used, but is more likely to cause the competing reduction of the starting ketone to the alcohol byproduct.[4]

References
  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
  • Resolution of chiral amines. Google Patents.
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]

  • Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. URL: [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. URL: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. URL: [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF - ResearchGate. URL: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. URL: [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. PubMed. URL: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. URL: [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Moisture-Sensitive Amine Protocols

Status: Operational | Lead Scientist: Dr. A. Chen | Version: 2.4 Mission Directive Welcome to the Amine Handling Support Center. You are likely here because your yield is low, your "liquid" amine has turned into a crusty...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Chen | Version: 2.4

Mission Directive

Welcome to the Amine Handling Support Center. You are likely here because your yield is low, your "liquid" amine has turned into a crusty solid, or your cross-coupling catalyst died prematurely.

Working with amines requires managing the "Invisible Triad" : the synergistic reaction between Amines, Atmospheric CO₂, and Moisture . This guide does not just list steps; it explains why your reaction failed and provides self-validating protocols to fix it.

Module 1: Storage & Pre-Reaction Handling

The Core Problem: It’s Not Just Water

Users often assume water is the only enemy. However, amines are potent carbon capture agents. In the presence of trace moisture, amines react with atmospheric CO₂ to form carbamates and ammonium bicarbonate salts.[1]

  • The Mechanism: Water acts as a nucleophile, attacking CO₂ with the catalytic assistance of the amine.[1][2][3] This forms a bicarbonate salt, often visible as a "white crust" on caps or a sticky precipitate in the bottle [1].

  • The Consequence: Your stoichiometry is wrong before you even start. Weighing 100 mg of "amine" might actually be 80 mg of amine and 20 mg of carbamate salt.

Protocol: The "3A Standard" for Solvent & Amine Drying

Do not rely on "anhydrous" solvents from a seal that has been punctured.

Step-by-Step Drying Workflow:

  • Selection: Use 3A Molecular Sieves for drying amine-containing solvents (Methanol, Ethanol, Acetonitrile).

    • Why? 3A sieves have a pore size of ~3 Å.[4] They adsorb water (approx 2.8 Å) but exclude most amines and alcohols, preventing the sieve from sequestering your reagent [2]. 4A sieves can trap small amines (like methylamine), altering concentration.

  • Activation: Heat sieves to 300°C under vacuum for 12 hours.

    • Validation: Hold a few activated beads in a gloved hand and add a drop of water.[5] If they do not generate significant heat (exotherm) instantly, they are dead.

  • Storage: Store liquid amines over KOH pellets (if chemically compatible) or activated 3A sieves in a dark, taped desiccator.

Visual Workflow: The "Dry" Transfer

AmineHandling cluster_storage Storage Phase cluster_transfer Transfer Phase RawAmine Raw Amine (Hygroscopic) DrySolvent Solvent Drying (24-48h Contact) RawAmine->DrySolvent Dissolve Sieves Activated 3A Sieves (300°C / Vacuum) Sieves->DrySolvent Add (20% w/v) Cannula Cannula Transfer (Avoid Syringes for >10mL) DrySolvent->Cannula Supernatant Validation Validation: Karl Fischer < 50ppm DrySolvent->Validation Schlenk Schlenk Line (Ar/N2 Positive Pressure) Cannula->Schlenk Inject

Figure 1: Workflow for preparing and transferring anhydrous amine solutions. Note the validation step using Karl Fischer titration.

Module 2: Reaction Execution (Buchwald-Hartwig & Amide Couplings)

Scenario A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Moisture in these reactions often leads to Protodehalogentaion (reduction of the aryl halide) or Catalyst Poisoning .

Critical Troubleshooting Table: Base Selection The base is often the entry point for moisture.

BaseHygroscopicityMoisture ImpactRecommendation
NaOtBu HighCritical. Hydrolyzes to NaOH + tBuOH. NaOH is insoluble in toluene, killing the reaction.Store in glovebox. Use fresh bottles only.
Cs₂CO₃ ExtremeModerate. Can form clumps that stop stirring. Water can sometimes accelerate Pd(II) reduction [3], but generally unpredictable.Grind to fine powder. Dry at 120°C under vacuum before use.
K₃PO₃ HighHigh. Forms a hydrate that alters basicity.Flame-dry the flask with the base inside (if stable).
LHMDS ModerateLow. Usually supplied as solution.Good alternative for hydrolytically unstable substrates.
Scenario B: Amide Coupling (EDC/HATU)

The Symptom: You see good consumption of the acid, but low yield of the amide. The Cause: Hydrolysis of the Activated Ester.

  • Reagents like EDC/NHS or HATU form a highly reactive intermediate (O-acylisourea or activated ester).

  • If the amine is "wet," water outcompetes the amine for this intermediate, regenerating the carboxylic acid.

  • Self-Validating Step: If using EDC, check the pH. The reaction must remain basic (pH 8-9) to keep the amine nucleophilic (unprotonated). If the pH drops, the amine becomes an ammonium salt (

    
    ) and cannot react.
    

Module 3: Troubleshooting & Diagnostics

Interactive Q&A

Q: My amine salt (HCl/TFA) is sticky and impossible to weigh. How do I dry it? A: Do not put it in an oven; it may melt or decompose.

  • Protocol: Dissolve the sticky salt in a minimum amount of dry methanol. Add dry toluene. Rotovap the mixture. The methanol/toluene azeotrope will carry the water away. Repeat 3x. The result should be a fine, free-flowing powder [4].

Q: My Buchwald reaction turned black immediately. Is it dead? A: Not necessarily. Pd(0) is black. However, if it precipitates as a "palladium mirror" on the glass, the catalyst has aggregated and deactivated (often due to oxidation or lack of ligand stabilization).

  • Fix: Ensure your ligand:metal ratio is correct (usually 1.2:1 to 2:1). Excess ligand protects the metal.

Q: I am using a "water scavenger" like Molecular Sieves in the reaction flask. Is that safe? A: Use with caution.

  • Risk:[6] Sieves are slightly acidic/basic (depending on type) and can catalyze side reactions or grind the stir bar, creating dust that clogs filters.

  • Better: Dry reagents before adding them. If you must add a drying agent to the pot, use anhydrous Magnesium Sulfate (

    
    ) for short durations, then filter.
    
Diagnostic Logic Tree

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material Recovered? Start->CheckSM CheckSide Are Side Products Visible? Start->CheckSide Catalyst Catalyst Deactivation? (Check O2/H2O ingress) CheckSM->Catalyst Yes Stoich Check Mass Balance (Where did it go?) CheckSM->Stoich No (SM Consumed) Hydrolysis Moisture in Solvent or Wet Amine CheckSide->Hydrolysis Hydrolysis Product (Carboxylic Acid reformed?) Homocoupling Oxidative Issue (Degassing failure) CheckSide->Homocoupling Homocoupling (Ar-Ar) Soln1 Re-titrate Solvent Use Fresh Base Hydrolysis->Soln1 Fix Soln2 Switch to Freeze-Pump-Thaw Increase Ligand Load Homocoupling->Soln2 Fix

Figure 2: Diagnostic logic for identifying failure modes in moisture-sensitive amine couplings.

References

  • Mechanism of Amine-CO2-Water Reaction: Didas, S. A., et al. (2015). "Role of Water in the CO2 Capture Mechanism." The Journal of Physical Chemistry C. Link (Validates the water-assisted pathway).

  • Solvent Drying Standards: Williams, D. B. G., & Lawton, M. (2010). "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 75(24), 8351–8354. Link (Establishes 3A sieves as the gold standard for alcohols/amines).

  • Water in Buchwald-Hartwig: Dallas, A. S., & Gothelf, K. V. (2005).[7] "Effect of water on the palladium-catalyzed amidation of aryl bromides." The Journal of Organic Chemistry, 70(8), 3321–3323.[7] Link (Nuanced view on water sometimes assisting Pd-catalysis).

  • Purification of Lab Chemicals: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for azeotropic drying protocols).

Sources

Optimization

How to improve the resolution of chroman enantiomers on a chiral column

Topic: Optimization and Troubleshooting of Chroman Enantiomer Resolution on Polysaccharide Chiral Columns Ticket ID: CHIRAL-OPT-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Group Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Chroman Enantiomer Resolution on Polysaccharide Chiral Columns Ticket ID: CHIRAL-OPT-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Group

Executive Summary & Method Development Strategy

Chroman derivatives (e.g., tocopherols, nebivolol intermediates) possess a bicyclic structure that often exhibits "steric rigidity" but lacks strong functional groups for three-point interaction unless substituted. The industry standard for separating these enantiomers is Polysaccharide-based Stationary Phases (Amylose or Cellulose derivatives).

Successful resolution (


) relies on three critical levers:
  • Selectivity (

    
    ):  Driven by the column chemistry (Amylose vs. Cellulose) and alcohol modifier type.
    
  • Peak Shape (

    
    ):  Controlled by mobile phase additives (suppressing ionization).
    
  • Retention (

    
    ):  Modulated by solvent strength and temperature.
    
Standard Screening Protocol (The "Golden Path")

Do not guess. Follow this systematic screening workflow to identify the correct starting condition.

ChiralScreening Start Start: Chroman Racemate Solubility Check Solubility in Hexane/Alcohol Start->Solubility NP_Mode Normal Phase (NP) Hexane : Alcohol (80:20) Solubility->NP_Mode Soluble PO_Mode Polar Organic Mode (POM) 100% ACN or MeOH Solubility->PO_Mode Insoluble Column_Screen Screen 4 Core Columns: 1. AD/IA (Amylose) 2. OD/IB (Cellulose) 3. IC (Cellulose w/ Dichlorophenyl) 4. IG (Amylose w/ Chloro-methyl) NP_Mode->Column_Screen PO_Mode->Column_Screen Eval Evaluate Resolution (Rs) Column_Screen->Eval Good Rs > 1.5 Validation Eval->Good Success Partial 0.8 < Rs < 1.5 Optimize Eval->Partial Optimization Needed None No Separation Switch Mode/Column Eval->None Fail

Figure 1: Systematic screening workflow for chroman derivatives. Prioritize Normal Phase (NP) unless solubility fails.

Optimization: Improving Resolution ( )

If you have partial separation (


), use the following "levers" in order of impact.
Lever 1: The Alcohol Modifier (Selectivity)

For chromans, the choice between 2-Propanol (IPA) and Ethanol (EtOH) is the most powerful tool for altering selectivity.

  • IPA: Bulky. Often provides higher separation factors (

    
    ) for amylose columns (e.g., Chiralpak AD/IA) because it intercalates into the helical polymer structure, altering the "chiral pocket" size [1].
    
  • Ethanol: Sharper peaks. Reduces retention time.[1][2] If peaks are broad, switch to EtOH.

Lever 2: Temperature (Thermodynamics)

Chiral recognition is enthalpy-driven. Lowering temperature almost always increases the separation factor (


), but at the cost of peak broadening.
  • Protocol: If

    
     at 25°C, lower the column oven to 10°C or 15°C .
    
  • Warning: Do not go below 5°C to avoid high backpressure or phase collapse in some specific mobile phases.

Lever 3: Mobile Phase Additives (Peak Shape)

Chromans often contain amine (basic) or phenol (acidic) moieties. Without additives, these groups interact with residual silanols on the silica support, causing tailing. Tailing reduces effective resolution.

Table 1: Additive Selection Guide

Chroman Functional GroupRecommended AdditiveConcentration (v/v)Mechanism
Basic (e.g., amines)Diethylamine (DEA) or Butylamine0.1%Blocks silanols; suppresses amine ionization.
Acidic (e.g., -COOH, Phenol)Trifluoroacetic Acid (TFA)0.1%Suppresses ionization of the acid.
Amphoteric TFA + DEA (Equimolar)0.1% each"Ion pair" approach for zwitterions.
Neutral None0%Not required.

Critical Note: Always premix additives into the alcohol portion of the mobile phase before mixing with Hexane to ensure miscibility [2].

Troubleshooting Guide

Scenario A: "I have separation, but the peaks are tailing badly."
  • Root Cause: Non-specific interactions between the analyte and the silica matrix (not the chiral selector).

  • Solution:

    • Verify the pKa of your chroman.

    • Add 0.1% DEA (for bases) or 0.1% TFA (for acids) to the mobile phase.

    • If using an Immobilized column (IA, IB, IC), you can try stronger solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to improve solubility and mass transfer, provided the column manual permits it [3].

Scenario B: "The peaks are co-eluting (Single broad peak)."
  • Root Cause: The chiral selector (Amylose/Cellulose) cannot distinguish the enantiomers in the current solvent environment.

  • Solution:

    • Swap Alcohol: If using Hexane/IPA, switch to Hexane/EtOH (or vice versa). The solvation of the polymer changes the 3D shape of the chiral cavity.

    • Swap Column: If AD/IA (Amylose) fails, switch to OD/IB (Cellulose). These have complementary selectivities.

    • Polar Organic Mode: If the molecule is polar, try 100% Acetonitrile or 100% Methanol (only on compatible columns like AD-H, OD-H, or Immobilized series) [1].

Scenario C: "My retention times are shifting between runs."
  • Root Cause: Mobile phase evaporation or temperature fluctuation.

  • Solution:

    • Use a pre-mixed mobile phase (e.g., premix Hexane/IPA 90:10 in one bottle) rather than letting the pump mix them. Hexane is volatile; on-line mixing can be inconsistent at low percentages (e.g., 5%).

    • Ensure the column oven is active and stable.

Advanced Troubleshooting Logic

Use this logic flow to diagnose persistent issues.

Troubleshooting Issue Identify Issue Tailing Peak Tailing Issue->Tailing NoRes No Resolution (Single Peak) Issue->NoRes Broad Broad Peaks (Low Efficiency) Issue->Broad Addit Add 0.1% DEA (Base) or TFA (Acid) Tailing->Addit Surface Interaction SwapCol Switch Column (Amylose <-> Cellulose) NoRes->SwapCol Primary Step SwapAlc Switch Alcohol (IPA <-> EtOH) NoRes->SwapAlc Secondary Step Temp Lower Temp (to 10-15°C) NoRes->Temp Optimization Broad->SwapAlc Viscosity Issue Flow Reduce Flow Rate or Check Solubility Broad->Flow Mass Transfer

Figure 2: Diagnostic logic for common chiral chromatography failures.

Frequently Asked Questions (FAQ)

Q: Can I use Reversed Phase (RP) for Chromans? A: Yes, but Normal Phase (NP) is generally preferred for initial screening because the non-polar nature of chromans often leads to excessive retention in RP. However, if your sample is aqueous biological fluid, use columns like Chiralpak IG-3 or AD-RH with Water/Acetonitrile gradients [4].

Q: I am using a Chiralpak AD-H. Can I use Dichloromethane (DCM) to dissolve my sample? A: NO. DCM will dissolve the coated stationary phase of AD-H/OD-H columns, destroying them permanently. You must use Immobilized columns (IA, IB, IC, ID, IG, IH) if you wish to use "non-standard" solvents like DCM, THF, or Ethyl Acetate [3].

Q: How do I improve the solubility of my chroman in Hexane? A: If your sample precipitates in 90:10 Hexane/IPA:

  • Dissolve the sample in 100% Ethanol or IPA first.

  • Inject a smaller volume (e.g., 5 µL).

  • Switch to Polar Organic Mode (100% Acetonitrile) if using a compatible column (AD-H, OD-H, or Immobilized series).[2]

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H. (Accessed 2024). [Link]

  • YMC Co., Ltd. Method Development for Chiral Separation. (Accessed 2024). [Link]

  • Daicel Chiral Technologies. CHIRALPAK® Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • National Institutes of Health (PMC). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021).[2] [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for the Synthesis of (S)-8-Fluorochroman-4-amine

Welcome to your dedicated resource for navigating the nuances of synthesizing (S)-8-fluorochroman-4-amine. This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your dedicated resource for navigating the nuances of synthesizing (S)-8-fluorochroman-4-amine. This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will delve into the critical parameter of reaction temperature, offering troubleshooting strategies and optimized protocols to enhance both the yield and enantiomeric purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing (S)-8-fluorochroman-4-amine with high enantioselectivity?

The most prevalent and reliable method is the asymmetric reduction of the prochiral ketone, 8-fluorochroman-4-one. Among the various asymmetric reduction methods, the Corey-Bakshi-Shibata (CBS) reduction is highly recommended for its predictability, high enantioselectivity, and broad substrate scope.[1][2][3] This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric reducing agent, typically borane, to the ketone.[4][5]

Q2: Why is reaction temperature so critical in the synthesis of (S)-8-fluorochroman-4-amine?

Reaction temperature is a pivotal parameter that directly influences both the reaction rate and, more importantly, the enantioselectivity of the asymmetric reduction. The difference in the activation energies for the formation of the two enantiomers is often small. Temperature affects the equilibrium and kinetics of the catalyst-substrate complex, and even minor variations can lead to significant changes in the enantiomeric excess (ee) of the final product.[6][7]

Q3: What is the general effect of temperature on the enantioselectivity of the CBS reduction?

Generally, lower reaction temperatures favor higher enantioselectivity.[8] This is because the non-catalytic, non-enantioselective reduction by borane becomes more competitive at higher temperatures.[6][7] However, there is an optimal temperature range for each specific substrate. Excessively low temperatures can drastically reduce the reaction rate, making the process impractical. Conversely, higher temperatures accelerate the reaction but may compromise enantiopurity.[6][7] For many oxazaborolidine-catalyzed reductions, the highest enantioselectivities are achieved between 20 and 30°C.[6][7]

Q4: How does the 8-fluoro substituent potentially influence the reaction?

The electron-withdrawing nature of the fluorine atom at the 8-position can influence the electronic properties of the chromanone ring system. This may affect the Lewis basicity of the carbonyl oxygen, which coordinates to the chiral catalyst. This interaction is central to the stereochemical outcome of the reduction, and thus the fluorine substituent can play a role in determining the optimal reaction conditions, including temperature.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of (S)-8-fluorochroman-4-amine, with a focus on temperature-related solutions.

Issue 1: Low Enantiomeric Excess (ee)

Potential Cause A: Reaction temperature is too high.

  • Explanation: At elevated temperatures, the uncatalyzed reduction of 8-fluorochroman-4-one by borane, which is not stereoselective, becomes more significant, leading to the formation of a racemic mixture and thus a lower ee.[6][7]

  • Solution:

    • Screen Lower Temperatures: Systematically lower the reaction temperature. A good starting point is room temperature (~25°C), followed by experiments at 0°C, -20°C, and even -40°C.[8]

    • Monitor Reaction Progress: At each temperature, monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the time required for completion.

    • Analyze Enantiomeric Excess: Determine the ee of the product at each temperature using chiral HPLC or chiral gas chromatography (GC) to identify the optimal temperature for your system.[9][10]

Potential Cause B: Suboptimal catalyst-substrate interaction.

  • Explanation: The conformation of the catalyst-substrate complex, which dictates the stereochemical outcome, is temperature-dependent. The optimal temperature ensures the most favorable transition state for the formation of the desired (S)-enantiomer.

  • Solution: A temperature screening, as described above, is the most effective way to address this. The data from this screening will reveal the temperature at which the catalyst exhibits its highest stereochemical control.

Issue 2: Incomplete or Slow Reaction

Potential Cause: Reaction temperature is too low.

  • Explanation: While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate. If the temperature is too low, the reaction may not proceed to completion within a practical timeframe.

  • Solution:

    • Incremental Temperature Increase: If a reaction at a low temperature (e.g., -40°C) is too slow, incrementally increase the temperature (e.g., to -20°C, then 0°C) and monitor the reaction rate.

    • Balance Rate and Enantioselectivity: The goal is to find the highest temperature at which an acceptable enantiomeric excess can be achieved within a reasonable reaction time. The data from your temperature screening will be crucial here.

    • Consider Catalyst Loading: A slight increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes accelerate the reaction at lower temperatures without significantly impacting the cost.

Issue 3: Formation of Side Products

Potential Cause: Over-reduction or side reactions at elevated temperatures.

  • Explanation: High temperatures can sometimes promote side reactions. In the context of chromanone reduction, this could potentially involve cleavage of the chroman ring or other undesired transformations, although this is less common with the mild conditions of CBS reduction. A more likely issue is the formation of diastereomeric byproducts if there are other stereocenters present or if the starting material is impure.

  • Solution:

    • Maintain Optimal Temperature: Adhere to the optimal temperature determined during your screening. Avoid unnecessarily high temperatures.

    • Purification: If side products are formed, they will need to be removed during workup and purification. Column chromatography is typically effective. In some cases, the amine product can be converted to its hydrochloride salt to facilitate purification through crystallization.[11]

Experimental Protocol: Temperature Screening for the Asymmetric Reduction of 8-Fluorochroman-4-one

This protocol provides a step-by-step guide for conducting a temperature screening to determine the optimal reaction temperature for your specific laboratory conditions.

Materials:

  • 8-Fluorochroman-4-one

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

  • Standard workup and purification reagents

Procedure:

  • Set up Parallel Reactions: Prepare a series of identical reactions in separate flasks. A typical setup would be for temperatures of 25°C, 0°C, and -20°C.

  • Catalyst and Ketone: In each flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-fluorochroman-4-one (1.0 eq) in anhydrous THF. Cool each flask to the respective target temperature. Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

  • Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq) to each flask while maintaining the target temperature.

  • Reaction Monitoring: Stir the reactions at their respective temperatures and monitor the consumption of the starting material by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add an aqueous HCl solution and stir. Wash with an organic solvent (e.g., dichloromethane) to remove non-basic impurities. Basify the aqueous layer with an appropriate base (e.g., NaOH) and extract the amine product with an organic solvent.

  • Purification and Analysis: Dry the combined organic extracts, concentrate, and purify the crude product by flash column chromatography. Determine the yield and the enantiomeric excess of the purified (S)-8-fluorochroman-4-amine from each reaction temperature using chiral HPLC.[9][10]

Data Presentation

The results of your temperature screening can be summarized in a table for easy comparison:

EntryTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
12529592
2069397
3-201890>99

Note: The data in this table is illustrative and should be determined experimentally.

Visualizing the Workflow

Decision Tree for Temperature Optimization

The following diagram illustrates the logical workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow Start Start: Synthesis of (S)-8-fluorochroman-4-amine Initial_Reaction Run Initial Reaction at Room Temperature (25°C) Start->Initial_Reaction Analyze_ee Analyze Yield and Enantiomeric Excess (ee) Initial_Reaction->Analyze_ee Check_ee Is ee > 98%? Analyze_ee->Check_ee Optimal_Temp Optimal Temperature Found Check_ee->Optimal_Temp Yes Low_ee ee is too low Check_ee->Low_ee No Lower_Temp Run Parallel Reactions at Lower Temperatures (e.g., 0°C, -20°C) Low_ee->Lower_Temp Analyze_Low_Temp Analyze Yield, Time, and ee Lower_Temp->Analyze_Low_Temp Compare_Results Compare Results Analyze_Low_Temp->Compare_Results Select_Best Select Best Temperature/ Time Combination Compare_Results->Select_Best Check_Time Is Reaction Time Acceptable? Select_Best->Check_Time Check_Time->Optimal_Temp Yes Too_Slow Reaction is too slow Check_Time->Too_Slow No Increase_Temp Slightly Increase Temperature and Re-evaluate Too_Slow->Increase_Temp Increase_Temp->Analyze_Low_Temp

Caption: Workflow for optimizing reaction temperature.

References

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. National Center for Biotechnology Information. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? ResearchGate. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube. [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction. YouTube. [Link]

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. PubMed. [Link]

  • Enantioselective Reduction of Ketones. University of Rochester. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Center for Biotechnology Information. [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. [Link]

  • An Enantioselective Synthesis of (S)-4-Fluorohistidine. PubMed. [Link]

  • Enantioselective Synthesis of Alcohols and Amines: The Burke Synthesis of (+)-Patulolide C. Organic Chemistry Portal. [Link]

  • Enantioselective Synthesis of Alcohols and Amines: The Kim Synthesis of (+)-Frontalin. ResearchGate. [Link]

  • Enantioselective Synthesis of Alcohols and Amines: The Zhang/Liu Synthesis of (-)-Cephalotaxine. Organic Chemistry Portal. [Link]

  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]other-carbonyl-reductions/)

Sources

Optimization

Technical Support Center: Scaling Up (S)-8-Fluorochroman-4-amine Synthesis

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and process engineers transitioning the synthesis of (S)-8-fluorochroman-4-amine from the laboratory bench to the pilot...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process engineers transitioning the synthesis of (S)-8-fluorochroman-4-amine from the laboratory bench to the pilot plant. It addresses common challenges through a practical, question-and-answer format, providing not just solutions but the underlying scientific principles to empower effective scale-up.

Overview of Synthetic Strategies for Scale-Up

The synthesis of enantiomerically pure (S)-8-fluorochroman-4-amine is critical for its application in drug development. Chiral amines are foundational building blocks in over 40% of commercial pharmaceuticals.[1] When moving from lab to pilot scale, the choice of synthetic strategy has profound implications for cost, purity, and throughput. The two primary, industrially viable routes are:

  • Asymmetric Synthesis: This approach creates the desired stereocenter selectively. Methods like the asymmetric hydrogenation of a corresponding imine or the use of chiral auxiliaries, such as tert-butanesulfinamide, are common.[2][3] This strategy is often more elegant and atom-economical but may require significant process development to optimize catalyst loading and reaction conditions for a large scale.

  • Chiral Resolution: This classic method involves synthesizing the racemic amine and then separating the two enantiomers. The most common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid.[4][5] The resulting salts have different physical properties (e.g., solubility), allowing one to be selectively crystallized.[5] While this method "discards" 50% of the material in a single pass, it is often robust, reliable, and easier to implement at scale. The unwanted enantiomer can potentially be racemized and recycled to improve overall process efficiency.[6]

The following troubleshooting guide and FAQs will primarily focus on challenges encountered during both asymmetric synthesis and, more extensively, the widely-used diastereomeric resolution process, as these present distinct and common scale-up hurdles.[7]

Process Flow for Scale-Up Synthesis

The diagram below illustrates a typical workflow for producing (S)-8-fluorochroman-4-amine via chiral resolution, highlighting key stages and decision points for quality control.

Scale_Up_Workflow cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution cluster_purification Final Product Isolation cluster_qc Quality Control & Recycle start 8-Fluorochroman-4-one rac_synth Reductive Amination start->rac_synth rac_amine Racemic Amine Work-up & Isolation rac_synth->rac_amine salt_form Diastereomeric Salt Formation (Add Chiral Resolving Agent) rac_amine->salt_form crystallization Controlled Crystallization salt_form->crystallization filtration Filtration & Washing crystallization->filtration liberation Salt Break (Base Liberation) filtration->liberation filtrate Filtrate (Contains (R)-Amine Salt) filtration->filtrate extraction Solvent Extraction liberation->extraction qc_check Check e.e. & Purity liberation->qc_check final_product (S)-8-fluorochroman-4-amine extraction->final_product qc_check->crystallization Fail (Re-crystallize) qc_check->final_product Pass racemize Racemize & Recycle Unwanted Enantiomer racemize->rac_synth Re-introduce filtrate->racemize Isolate & Process

Caption: Workflow for Chiral Resolution Scale-Up.

Troubleshooting Guide

This section addresses specific issues that may arise during the transition from lab to pilot plant.

Category 1: Yield and Purity

Q1: We are observing a significant drop in isolated yield for the desired diastereomeric salt at the pilot scale compared to the lab. What's going on?

A1: This is a classic scale-up problem often rooted in thermodynamics and kinetics. Several factors are likely at play:

  • Inefficient Heat Transfer: Pilot plant reactors have a much lower surface-area-to-volume ratio than lab glassware.[8] This means cooling the batch to induce crystallization takes significantly longer. This extended time at intermediate temperatures can cause the desired diastereomer to partially redissolve or allow the unwanted diastereomer to co-precipitate, reducing the effective yield of the pure salt.

  • Supersaturation Control: In the lab, cooling is rapid, creating a high level of supersaturation that drives fast crystallization. In a large reactor, slow cooling may not achieve the same optimal supersaturation level, leading to incomplete crystallization.

  • Mixing and Agitation: The mixing dynamics in a 200 L reactor are vastly different from a 2 L flask. Inadequate mixing can create localized temperature or concentration gradients. Pockets of the solution may remain too warm or not sufficiently saturated, preventing full precipitation of the product.

Troubleshooting Steps:

  • Develop a Controlled Cooling Profile: Instead of simply setting the jacket to the final temperature, program a gradual cooling ramp (e.g., 10-15 °C per hour). This allows the solution to remain in the metastable zone for longer, promoting crystal growth over spontaneous nucleation, which often traps impurities.

  • Introduce Seeding: Once the solution is cooled to a state of slight supersaturation, add a small amount (0.1-1.0% by weight) of the pure, desired diastereomeric salt. This provides nucleation sites and ensures crystallization begins at the right time and temperature, dramatically improving consistency.

  • Optimize Agitation: Work with a chemical engineer to model the mixing in your reactor. You may need to adjust the agitator speed or even change the impeller type to ensure homogenous conditions without causing excessive crystal breakage (which can complicate filtration).

Q2: A new, unknown impurity is appearing in our final product at the pilot scale, which was only a trace component in the lab. How do we address this?

A2: The appearance of new impurities is often due to extended reaction times or "hot spots" in the larger reactor.[7]

  • Plausible Cause (Thermal Degradation): The synthesis of the initial racemic amine (e.g., via reductive amination) or the salt break step might be sensitive to temperature. Extended heating times in the pilot reactor can lead to the degradation of the starting material, product, or solvent, creating byproducts that were not significant on the lab scale.

  • Plausible Cause (Air/Moisture Sensitivity): Larger reactors have more headspace and a greater potential for air leaks. If your process is sensitive to oxygen or moisture, the longer processing times at scale increase the window for side reactions. For instance, amines can be susceptible to oxidation, leading to colored impurities.[9]

Troubleshooting Steps:

  • Stress Testing in the Lab: Re-run the reaction in the lab but intentionally prolong the reaction time and hold it at the target temperature for several additional hours to simulate the pilot plant conditions. This can help you confirm if the impurity is time/temperature-dependent.

  • Inert Atmosphere: Ensure the pilot reactor is properly inerted with nitrogen or argon, especially during heating phases and transfers. Monitor the oxygen content in the headspace if possible.

  • Analytical Investigation (LC-MS/GC-MS): Isolate and identify the structure of the impurity. Knowing its structure provides clues to its formation mechanism, allowing you to target the specific reaction step responsible.

  • Process Modification: Once the source is identified, you may need to lower the reaction temperature (and accept a longer reaction time), improve the efficiency of a work-up step to remove a precursor to the impurity, or switch to a more stable solvent.

Category 2: Stereoselectivity

Q3: The enantiomeric excess (e.e.) of our (S)-amine is inconsistent and often lower than the >99% we achieved in the lab after breaking the diastereomeric salt. Why?

A3: This is a critical issue that directly impacts product quality. The root cause is almost always related to the crystallization and filtration steps.

  • Plausible Cause (Incomplete Resolution): The solubility difference between the two diastereomeric salts might be small. The slow, uncontrolled cooling in the pilot reactor can lead to the co-precipitation of the unwanted diastereomer, directly lowering the diastereomeric excess (d.e.) of the salt and, consequently, the e.e. of the final amine.

  • Plausible Cause (Mother Liquor Entrapment): The crystal morphology can change on scale-up. If you form very fine needles or small particles, they can trap a significant amount of mother liquor (which is rich in the unwanted diastereomer) within the solid cake during filtration. In the lab, a small amount of wash solvent is very effective. At the pilot scale, inefficient washing of a large, compressed filter cake is a common problem.

  • Plausible Cause (Racemization): Check the conditions of your salt break (base liberation) step. If you are using high temperatures or harsh pH conditions to liberate the free amine, it's possible to cause partial racemization of the stereocenter.

Troubleshooting Steps:

  • Optimize the Crystallization Solvent and Stoichiometry: Experiment with different solvent systems or solvent/anti-solvent ratios in the lab to maximize the solubility difference between the diastereomers. Sometimes, using slightly less than one full equivalent of the resolving agent can improve the selectivity of the crystallization.

  • Implement an Effective Cake Wash: Do not skip the filter cake wash. The wash solvent should be one in which the diastereomeric salt is poorly soluble. Perform the wash in multiple small portions rather than one large volume. Consider a "reslurry wash," where the wet cake is transferred back to the reactor, slurried in fresh cold solvent, and then re-filtered.

  • Monitor Salt Purity: Before committing to the salt break, take a sample of the wet cake, dry it, and analyze its diastereomeric purity by HPLC or NMR. If the salt is not pure (>99% d.e.), it's often more efficient to perform a re-crystallization of the salt at this stage rather than trying to purify the final amine.

  • Milder Liberation Conditions: Ensure the salt break is performed at or below room temperature if possible to minimize any risk of racemization.

Troubleshooting_Logic problem Low Enantiomeric Excess (e.e.) cause1 Co-precipitation of Unwanted Diastereomer problem->cause1 cause2 Mother Liquor Entrapment in Filter Cake problem->cause2 cause3 Racemization during Salt Break problem->cause3 solution1a Optimize Cooling Profile (Slow, Controlled Ramp) cause1->solution1a solution1b Use Seeding Crystals cause1->solution1b solution2a Implement Multi-Stage Filter Cake Wash cause2->solution2a solution2b Consider Re-slurry Wash cause2->solution2b solution3 Use Milder Base/ Lower Temperature for Liberation cause3->solution3

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

Frequently Asked Questions (FAQs)

FAQ 1: Which is better for pilot scale: asymmetric synthesis or chiral resolution?

This is a strategic decision with no single right answer. It depends on your project timeline, available equipment, and in-house expertise.

FeatureAsymmetric SynthesisChiral Resolution
Atom Economy High (theoretically 100% yield)Low (max 50% yield per pass without recycle)[4]
Process Dev. Time Potentially long; requires screening of catalysts, ligands, and conditions.Often faster to develop; relies on well-established physical separation.
Cost of Goods Can be high due to expensive chiral catalysts (e.g., rhodium, iridium-based).[6]Chiral resolving agents (e.g., tartaric acid) are often cheaper, but overall cost depends on recycling the unwanted enantiomer.
Robustness Can be sensitive to feedstock purity, which may poison the catalyst.Generally more robust and less sensitive to trace impurities.
Recommendation Ideal for long-term, large-scale manufacturing where upfront process investment is justified.Often preferred for initial scale-up to produce material for clinical trials quickly, as the process is often more predictable.

FAQ 2: What are the most critical safety considerations when scaling up amine synthesis?

Safety is paramount. Moving to a pilot plant introduces new risks that must be rigorously managed.[10]

  • Handling of Amines: Many amines are corrosive and can cause severe skin and eye burns. Ensure all personnel are equipped with appropriate PPE, including chemical-resistant gloves, splash goggles, and face shields.[11] Work in a well-ventilated area.

  • Exothermic Reactions: Reductive aminations and acid-base neutralizations (salt formation/breaking) can be highly exothermic. The poor heat dissipation of large reactors means a thermal runaway is a serious risk. Always perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) during development to understand the heat of reaction and ensure your pilot plant's cooling system can handle the thermal load.

  • Flammable Solvents: Many organic solvents used in synthesis (e.g., THF, methanol, heptane) are flammable. Pilot plants must be equipped with proper grounding to prevent static discharge, and all electrical equipment must be intrinsically safe or explosion-proof. Avoid solvents with very low flash points if possible.[12]

  • Pressure and Gas Evolution: Some reactions, particularly those involving reducing agents like sodium borohydride or catalytic hydrogenations, can produce hydrogen gas. Reactors must be properly vented, and the headspace should be monitored for flammable gas mixtures.

  • Standard Operating Procedures (SOPs): Detailed SOPs are mandatory for all pilot plant operations.[13] These should cover every step, from charging reagents to handling waste and emergency shutdown procedures.

FAQ 3: How do we choose the right chiral resolving agent?

The choice of resolving agent is critical for a successful resolution.[14]

  • Availability and Cost: The agent must be commercially available in large quantities and at a reasonable cost in both enantiomeric forms (in case the other enantiomer of your product is ever needed). Common choices for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[4][5]

  • Salt Formation: It must readily form a well-defined, crystalline salt with your amine. Oily or amorphous solids are very difficult to handle and purify at scale.

  • Separation Efficiency: The primary goal is to find an agent that gives a large solubility difference between the two diastereomeric salts in a practical solvent. This is typically determined through empirical screening in the lab.

  • Ease of Recovery: The resolving agent should be easily recoverable from the mother liquor after the resolution, which improves the process economy.

Experimental Protocol: Diastereomeric Salt Resolution (Illustrative)

This protocol is a representative example and must be optimized for the specific properties of (S)-8-fluorochroman-4-amine.

Objective: To resolve racemic 8-fluorochroman-4-amine using L-(+)-tartaric acid.

Scale: 100 g Racemic Amine

Materials:

  • Racemic 8-fluorochroman-4-amine (100 g, 1.0 equiv)

  • L-(+)-Tartaric Acid (0.5-1.0 equiv, to be optimized)

  • Methanol (or other suitable solvent, volume to be optimized, approx. 5-10 L/kg)

  • 5 M Sodium Hydroxide (NaOH) solution

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolution: In a suitable reactor, charge the racemic 8-fluorochroman-4-amine (100 g) and methanol (e.g., 750 mL). Agitate until a clear solution is obtained.

  • Salt Formation: In a separate vessel, dissolve L-(+)-tartaric acid in methanol. Slowly add the tartaric acid solution to the amine solution, maintaining the temperature at 40-50 °C.

  • Controlled Crystallization: Once the addition is complete, slowly cool the mixture to room temperature over 2-3 hours. Then, further cool to 0-5 °C and hold for at least 4 hours with gentle agitation to allow for complete crystallization. Note: If this is an established process, seeding would be performed during the initial cooling phase.

  • Filtration and Washing: Filter the resulting solid slurry using a Nutsche filter or centrifuge. Wash the filter cake with two portions of cold (0-5 °C) methanol (2 x 100 mL).

  • In-Process Control (IPC): Take a small sample of the wet cake, dry it, and determine the diastereomeric purity. If it meets the specification (>99% d.e.), proceed. If not, the salt should be re-crystallized.

  • Liberation of Free Amine: Transfer the wet cake to a clean reactor. Add water and MTBE. Cool the mixture to 10-15 °C.

  • Salt Break: Slowly add 5 M NaOH solution while monitoring the pH. Adjust to a final pH of >12 to ensure the amine is fully liberated into its free base form.

  • Extraction: Agitate the two-phase mixture, then allow the layers to separate. Collect the organic (MTBE) layer. Extract the aqueous layer again with MTBE.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final (S)-8-fluorochroman-4-amine.

  • Final Analysis: Determine the final yield, chemical purity (HPLC), and enantiomeric excess (chiral HPLC).

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL.
  • Amine Plant Troubleshooting and Optimization. (n.d.). Scribd.
  • Problems needing attention in synthesis process scaling up. (2021, January 6). Shandong Look Chemical.
  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
  • How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024, June 25). PMC.
  • How to deal with Scale-up challenges of Chemistry? (2021, October 27). Prime Scholars.
  • Challenges in the synthesis of chroman-4-one derivatives. (n.d.). ResearchGate.
  • Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024, December 20). Enamine.
  • Scalable and sustainable synthesis of chiral amines by biocatalysis. (n.d.). PMC.
  • Chiral resolution. (n.d.). Wikipedia.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (n.d.). PMC.
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (n.d.). ACS Publications.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath.
  • Process for preparing chiral amines. (n.d.). Google Patents.
  • SAFETY PRINCIPLES FOR LABORATORY AND PILOT-PLANT OPERATIONS WITH EXPLOSIVES, PYROTECHNICS, AND PROPELLANTS. (n.d.). DTIC.
  • Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. (n.d.). PMC.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). ACS Publications.
  • Asymmetric Synthesis of Amines. (n.d.). Ellman Laboratory, Yale University.
  • Hydroxydiphenylamine synthesis from lab to industrial scale. (n.d.). Benchchem.
  • Asymmetric Synthesis of Chromans Through Bifunctional Enamine-Metal Lewis Acid Catalysis. (2022, May 11). PubMed.
  • Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
  • Micrograms to Kilos: The Challenges of Scaling. (2007, September 6). Drug Discovery and Development.
  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PMC.

Sources

Reference Data & Comparative Studies

Validation

(S)-8-fluorochroman-4-amine vs (R)-8-fluorochroman-4-amine biological activity

Comparative Guide: (S)-8-Fluorochroman-4-amine vs. (R)-8-Fluorochroman-4-amine Biological Activity Executive Summary: The Stereochemical Imperative In the landscape of medicinal chemistry, 8-fluorochroman-4-amine serves...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: (S)-8-Fluorochroman-4-amine vs. (R)-8-Fluorochroman-4-amine Biological Activity

Executive Summary: The Stereochemical Imperative

In the landscape of medicinal chemistry, 8-fluorochroman-4-amine serves as a high-value chiral building block, particularly in the synthesis of Hsp90 inhibitors , kinase inhibitors , and purine-based immunosuppressants .[1]

The biological activity of this scaffold is strictly governed by the stereochemistry at the C4 position.[1]

  • The (R)-Enantiomer (Eutomer): Represents the bioactive configuration for the most prominent drug candidates derived from this scaffold (e.g., imidazopyridine and purine derivatives).[1] It exhibits superior binding affinity due to optimal steric fit within hydrophobic pockets of targets like Hsp90 and specific GPCRs.[1]

  • The (S)-Enantiomer (Distomer): Typically displays significantly reduced potency (often >100-fold less active) in these specific series.[1] It is primarily used as a negative control in Structure-Activity Relationship (SAR) studies or as an intermediate for distinct, less common pharmacophores.[1]

This guide analyzes the comparative utility, synthesis, and biological validation of these enantiomers.

Biological Activity & Pharmacophore Mapping

The 8-fluorochroman-4-amine moiety acts as a "privileged structure," mimicking the spatial arrangement of key nucleotides or amino acid residues in protein binding sites.[1]

Target Specificity: The Purine/Imidazopyridine Series

Research into immunosuppressive agents (specifically purine and imidazopyridine derivatives) has identified the (R)-8-fluorochroman-4-amine residue as a critical determinant of potency.[1]

Feature(R)-Enantiomer Contribution(S)-Enantiomer Contribution
Binding Mode The (R)-configuration orients the chroman phenyl ring into a specific hydrophobic sub-pocket (often the "selectivity pocket" of kinases or Hsp90), maximizing

-stacking interactions.[1]
The (S)-configuration forces the phenyl ring into a sterically clashed region or solvent-exposed area, destabilizing the ligand-protein complex.[1]
Potency (IC50) High (nM range): Essential for sub-micromolar activity in Hsp90 and specific kinase assays.[1]Low (

M range):
Often inactive or weakly active, serving as a distomer.[1]
Selectivity The 8-fluoro substituent, when correctly oriented by the (R)-center, forms specific halogen bonds or fills small lipophilic cavities, enhancing selectivity over off-target kinases.[1]Incorrect vector of the fluorine atom fails to engage selectivity filters, potentially leading to promiscuous binding or total loss of affinity.[1]
Serotonergic Activity (5-HT Receptors)

While the primary industrial application lies in kinase/enzyme inhibition, chroman-4-amines are also classic scaffolds for 5-HT1A receptor ligands.[1]

  • Observation: In 5-HT1A antagonists, the stereochemistry at C4 dictates the "toggle" between agonist and antagonist activity.[1]

  • Trend: Analogous to the kinase series, the (R)-configuration is frequently associated with higher affinity in fused chroman-lactam derivatives targeting the serotonin transporter (SERT) and 5-HT1A receptors.[1]

Experimental Protocol: Enzymatic Kinetic Resolution

Since the biological activity is heavily skewed toward the (R)-enantiomer, obtaining high Enantiomeric Excess (ee) is critical.[1] The following protocol describes the industry-standard Novozyme 435 kinetic resolution, which is superior to chemical resolution for this substrate.

Workflow Logic

This protocol utilizes the selective acylation of the (R)-amine by Candida antarctica Lipase B (CALB/Novozyme 435).[1] The enzyme preferentially acylates the (R)-enantiomer, converting it into an amide, while leaving the (S)-amine unreacted.[1]

  • Reaction: Racemic Amine + Methyl 2-methoxyacetate

    
     (R)-Amide + (S)-Amine[1]
    
  • Separation: Acid/Base extraction separates the basic (S)-amine from the neutral (R)-amide.[1]

  • Hydrolysis: The (R)-amide is hydrolyzed back to the pure (R)-amine.[1]

Step-by-Step Methodology

Reagents:

  • Racemic 8-fluorochroman-4-amine[1][2][3]

  • Methyl 2-methoxyacetate (Acyl donor)[1]

  • Novozyme 435 (Immobilized Lipase)[1]

  • Solvent: tert-Butyl methyl ether (TBME)[1]

Protocol:

  • Setup: In a reaction vessel, dissolve racemic 8-fluorochroman-4-amine (1.0 eq) and methyl 2-methoxyacetate (0.6 eq) in anhydrous TBME.

  • Initiation: Add Novozyme 435 (20% w/w relative to amine).

  • Incubation: Heat to reflux under argon. Monitor via Chiral HPLC.[1][2]

    • Endpoint: Stop when the ratio of Acylated (R) to Unacylated (S) is ~1:1 (approx. 2-4 hours).[1]

  • Filtration: Cool the mixture and filter to remove the enzyme beads.

  • Separation (Critical Step):

    • Wash the filtrate with 0.5 M HCl .[1][2]

    • Aqueous Layer: Contains (S)-8-fluorochroman-4-amine (protonated).[1] Basify with NaOH and extract with DCM to recover pure (S)-amine.[1][2]

    • Organic Layer: Contains (R)-N-(8-fluorochroman-4-yl)-2-methoxyacetamide .[1][2] Evaporate solvent to isolate the amide.[1][2][4]

  • Hydrolysis (to recover R-amine):

    • Dissolve the (R)-amide in 8M HCl/EtOH.[1][2]

    • Reflux for 4 hours.[1][2]

    • Basify and extract to yield (R)-8-fluorochroman-4-amine (>98% ee).

Visualization: Resolution & Activity Pathway

The following diagram illustrates the kinetic resolution workflow and the divergent biological fates of the enantiomers.

G Racemic Racemic 8-Fluorochroman-4-amine Enzyme Novozyme 435 + Methyl 2-methoxyacetate Racemic->Enzyme Kinetic Resolution R_Amide (R)-Amide Intermediate (Neutral) Enzyme->R_Amide Acylation (Fast) S_Amine (S)-Amine (Basic) Enzyme->S_Amine Unreacted (Slow) Hydrolysis Acid Hydrolysis (8M HCl/EtOH) R_Amide->Hydrolysis Deprotection S_Final (S)-8-Fluorochroman-4-amine (Distomer) S_Amine->S_Final Acid/Base Extraction R_Final (R)-8-Fluorochroman-4-amine (>98% ee) Hydrolysis->R_Final Target_R High Affinity Binding (Hsp90 / Kinase / GPCR) R_Final->Target_R Bioactive Core Target_S Low Affinity / Inactive (Negative Control) S_Final->Target_S Steric Clash

Caption: Kinetic resolution workflow separating the bioactive (R)-enantiomer from the inactive (S)-distomer.

Comparative Data Summary

The following table summarizes the physical and biological properties based on patent literature and medicinal chemistry applications.

Property(R)-8-Fluorochroman-4-amine(S)-8-Fluorochroman-4-amine
CAS Number 750571-31-41003887-62-4
Role in Drug Design Eutomer (Active) Distomer (Inactive/Less Active)
Key Application Synthesis of Purine/Imidazopyridine Immunosuppressants & Kinase Inhibitors.[1]Negative control for SAR studies; Chiral auxiliary.[1]
Enzymatic Affinity High substrate specificity for CALB (Novozyme 435) acylation.[1]Low substrate specificity (remains unreacted).
Biological Potency High (nM) in target assays (e.g., Hsp90, 5-HT1A).[1]Low (

M) or Inactive.
Synthetic Yield ~40-45% (theoretical max 50% from racemate).[1]~40-45% (theoretical max 50% from racemate).[1]

References

  • Dumas, J., et al. (2007).[1] Pharmacological preparations for oral use and methods of preparing the same.[1] U.S. Patent No.[1] 7,884,109 B2.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1] Link

    • Key Source: Details the synthesis, enzymatic resolution, and use of the (R)
  • Bayer Pharmaceuticals. (2006).[1] Purine and imidazopyridine derivatives for immunosuppression.[1] WO2006108103A1.[1] World Intellectual Property Organization.[1] Link

    • Key Source: Describes the specific Hsp90/kinase inhibitor targets and the necessity of the 8-fluorochroman scaffold.
  • Mewshaw, R. E., et al. (1997).[1] New generation of 5-HT1A ligands: Chroman derivatives.[1]Journal of Medicinal Chemistry, 40(26), 4235-4256.[1] Link

    • Key Source: Establishes the SAR of chroman-4-amines in serotonin receptor binding.

Sources

Comparative

Comparative analysis of fluorinated vs non-fluorinated chroman-4-amines

Executive Summary: The "Fluorine Scan" Rationale In medicinal chemistry, the chroman-4-amine scaffold is a privileged pharmacophore found in various GPCR ligands and enzyme inhibitors (e.g., SIRT2 modulators). While the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" Rationale

In medicinal chemistry, the chroman-4-amine scaffold is a privileged pharmacophore found in various GPCR ligands and enzyme inhibitors (e.g., SIRT2 modulators). While the non-fluorinated parent scaffold offers synthetic ease, it often suffers from high basicity (pKa ~9.5–10.0) and metabolic susceptibility at the benzylic C4 position.

Strategic fluorination—specifically at the C3 position (vicinal to the amine)—is not merely a steric maneuver; it is an electronic switch. This guide analyzes how introducing a fluorine atom transforms the scaffold from a "promiscuous base" to a "tunable lead," focusing on the trade-offs between synthetic complexity and physicochemical superiority .

Quick Comparison Matrix
FeatureNon-Fluorinated (Parent)Fluorinated (3-Fluoro)Impact on Drug Design
Basicity (pKa) High (~9.8)Moderate (~8.1)Critical: Lower pKa improves BBB permeability and reduces lysosomal trapping.
Conformation Flexible (Ring Flip)Rigid (Gauche Effect)High: F-C-C-N gauche preference locks bioactive conformation.
Metabolic Stability Low (Benzylic Oxidation)HighHigh: Blocks C4-oxidation and reduces clearance.
Synthetic Difficulty Low (1-2 steps)High (3-4 steps)Medium: Requires stereoselective control (cis/trans).

Physicochemical & Structural Profiling

The Basicity Shift (pKa Depression)

The most immediate functional gain from fluorination is pKa modulation. In the non-fluorinated chroman-4-amine, the nitrogen lone pair is highly available. Introducing a fluorine at C3 (beta-position) exerts a strong electron-withdrawing inductive effect ($ -I $), pulling density through the sigma bond framework.

  • Mechanism: The

    
     orbital lowers the energy of the adjacent 
    
    
    
    bond, reducing the proton affinity of the amine.
  • Data: Experimental data suggests a

    
     of approximately -1.5 to -2.0 units.
    
    • Non-F pKa: ~9.8

    • 3-F pKa: ~8.1

  • Consequence: At physiological pH (7.4), the non-fluorinated amine is >99% protonated (cationic), limiting passive membrane permeability. The fluorinated variant has a higher fraction of neutral species, significantly enhancing CNS penetration.

Conformational Locking (The Gauche Effect)

Unlike the hydrogen substituent, fluorine dictates stereochemistry through the gauche effect . In 3-fluoro-chroman-4-amine, the molecule minimizes energy when the C-F and C-N bonds are gauche (60°) rather than anti (180°).

  • Why? This alignment allows hyperconjugation (

    
    ), stabilizing the ring pucker.
    
  • Result: The fluorinated scaffold is less entropically penalized upon binding to a receptor, potentially increasing potency if the locked conformation matches the binding pocket.

Physicochemical Cascade Diagram

The following diagram illustrates the causal relationship between fluorination and biological outcome.

G F_Sub C3-Fluorination Inductive Inductive Effect (-I) F_Sub->Inductive Gauche Gauche Effect (Stereoelectronic) F_Sub->Gauche Metab Blocked Benzylic Oxidation F_Sub->Metab Steric/Electronic Shielding pKa pKa Depression (9.8 -> 8.1) Inductive->pKa Conf Conformational Lock (Rigid Scaffold) Gauche->Conf Perm Increased Permeability pKa->Perm Bind Entropy-Favored Binding Conf->Bind

Figure 1: The physicochemical cascade triggered by C3-fluorination.

Synthetic Accessibility & Protocols

While the non-fluorinated scaffold is trivial to synthesize, the fluorinated analog introduces a significant challenge: Diastereoselectivity . The C3-F and C4-N centers create cis and trans isomers.

Comparative Synthetic Workflows

Synthesis cluster_NonF Route A: Non-Fluorinated (Standard) cluster_F Route B: Fluorinated (Advanced) Start Chroman-4-one Precursor StepA1 Oxime Formation (NH2OH·HCl) Start->StepA1 StepB1 Silyl Enol Ether Formation (TMSOTf, Et3N) Start->StepB1 StepA2 Reduction (H2, Pd/C or LiAlH4) StepA1->StepA2 EndA Chroman-4-amine (Racemic) StepA2->EndA StepB2 Electrophilic Fluorination (Selectfluor®) StepB1->StepB2 StepB3 Reductive Amination (Ti(OiPr)4, NaBH3CN) StepB2->StepB3 EndB 3-Fluoro-chroman-4-amine (Cis/Trans Mixture) StepB3->EndB

Figure 2: Divergent synthetic pathways. Route B requires careful control to avoid defluorination.

Detailed Experimental Protocols
Protocol A: Synthesis of Non-Fluorinated Chroman-4-amine (Baseline)
  • Objective: High-yield generation of the primary amine.

  • Method:

    • Oximation: Dissolve chroman-4-one (1.0 eq) in EtOH. Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq). Reflux for 2 hours.

      • Self-Validation: TLC (20% EtOAc/Hex) should show disappearance of ketone UV spot.

    • Reduction: Dissolve the isolated oxime in MeOH. Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (balloon pressure) for 12 hours.

    • Workup: Filter through Celite. Concentrate.

    • Yield: Typically >90%.

Protocol B: Synthesis of 3-Fluoro-chroman-4-amine (Target)
  • Objective: Installation of Fluorine and subsequent amination without HF elimination.

  • Critical Risk: Hydrogenolysis of the C-F bond during reduction if Pd/C is used. Use Borohydride reagents.

Step 1: Electrophilic Fluorination

  • Enolization: Treat chroman-4-one (10 mmol) in DCM with TMSOTf (1.1 eq) and DIPEA (1.2 eq) at 0°C to form the silyl enol ether.

  • Fluorination: Add Selectfluor® (1.1 eq) in MeCN at 0°C. Stir for 4 hours.

    • Self-Validation:19F NMR is mandatory here. Look for a doublet of doublets around -180 to -200 ppm (characteristic of alpha-fluoro ketones). If a singlet appears, you may have difluorinated.

  • Purification: Silica gel chromatography is required to separate unreacted ketone from the 3-fluoro ketone.

Step 2: Reductive Amination (Diastereoselective)

  • Imine Formation: Dissolve 3-fluoro-chroman-4-one (1.0 eq) in dry THF. Add Ti(OiPr)4 (2.0 eq) and Ammonia (7M in MeOH, 5.0 eq). Stir 12h.

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise. Do NOT use H2/Pd , as this will strip the fluorine.

  • Workup: Quench with aqueous NH4OH. The resulting white precipitate (TiO2) must be filtered.

  • Stereochemistry: This typically yields the cis-isomer (F and NH2 on same side) as the major product due to hydride attack from the less hindered face.

    • Validation: Check coupling constants (

      
      ) in 1H NMR between H3 and H4. Cis usually shows smaller 
      
      
      
      values (3-5 Hz) compared to trans (8-10 Hz) in this scaffold.

Metabolic Stability Data (Theoretical Case Study)

Comparison of metabolic clearance in Human Liver Microsomes (HLM).

CompoundIntrinsic Clearance (CLint, µL/min/mg)T1/2 (min)Major Metabolite
Chroman-4-amine 45.2 (High)154-hydroxy-chroman (Benzylic oxidation)
3-F-Chroman-4-amine 12.8 (Low)54Ring hydroxylation (Aromatic)

Analysis: The non-fluorinated amine undergoes rapid oxidative deamination at the C4 position. The presence of Fluorine at C3 electronically deactivates the C4-H bond towards CYP450 abstraction, shifting metabolism to the slower aromatic hydroxylation pathway.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

    • Context: Grounding for the pKa depression and lipophilicity arguments.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

    • Context: Authoritative source for the "Gauche Effect" and stereoelectronic interactions.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Context: Validates the metabolic stability claims regarding benzylic oxid
  • Furuya, T., et al. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. Link

    • Context: Supports the electrophilic fluorin

Sources

Validation

Fluorine Scanning in Chroman-4-amines: A Strategic Guide to Property Modulation

Executive Summary The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in GPCR ligands (e.g., serotonin and dopamine receptors) and enzyme inhibitors. However, its the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in GPCR ligands (e.g., serotonin and dopamine receptors) and enzyme inhibitors. However, its therapeutic utility is often limited by rapid metabolic clearance and suboptimal CNS penetration.

This guide analyzes how strategic fluorine substitution affects the physicochemical and biological properties of chroman-4-amines. Unlike a standard bioisostere replacement, fluorine positioning on this scaffold acts as a "molecular switch," distinctively altering conformation, basicity, and metabolic stability depending on whether it is placed on the aliphatic heterocyclic ring (C3) or the aromatic core (C6, C7, C8).

Part 1: Physicochemical Impact Analysis[1]

Electronic Modulation & Basicity (pKa)

The position of fluorine relative to the amine nitrogen is the primary determinant of basicity.

  • Aromatic Substitution (C6, C7, C8): Fluorine on the benzene ring exerts a negligible effect on the pKa of the aliphatic C4-amine. The inductive withdrawal is dampened by the aromatic system and the insulating C4 carbon. These positions are best reserved for tuning lipophilicity and metabolic stability without compromising amine protonation at physiological pH.

  • Heterocyclic Substitution (C3): Placing fluorine at C3 (vicinal to the amine) creates a massive inductive effect (

    
     effect). This typically lowers the pKa of the amine by 1.5 to 2.5 log units. This is a critical tool for improving membrane permeability (by increasing the fraction of uncharged species, 
    
    
    
    ) or reducing hERG channel liability, which often correlates with high basicity.
Conformational Control (The Stereoelectronic Effect)

The most profound effect of fluorine in this scaffold is conformational locking. In 3-fluoro-chroman-4-amines, the interaction between the C3-F and C4-NH2 groups dictates the ring pucker.

  • The Gauche Effect: Due to the high electronegativity of fluorine, the C-F bond prefers to align gauche to the C-N bond (if protonated) or anti to lone pairs, depending on solvent polarity and protonation state.

  • Chair Preference: Unlike the unsubstituted chroman-4-amine, which exists in a rapid equilibrium between half-chair conformers, the 3-fluoro analog often locks into a specific chair-like conformation to minimize 1,3-diaxial strains and maximize electrostatic favorability.

    • Cis-3-F,4-NH2: Often favors a conformation where F is equatorial and NH2 is axial (or vice versa) to maintain a gauche relationship, stabilized by an intramolecular NH...F hydrogen bond.

    • Trans-3-F,4-NH2: Typically forces a diequatorial arrangement to avoid severe steric clash, making the molecule more rigid.

Lipophilicity (LogP/LogD)
  • Aromatic F (C6-C8): Increases LogP by ~0.15–0.25 units per fluorine atom due to the hydrophobicity of the C-F bond replacing C-H.

  • Aliphatic F (C3): The effect is biphasic. While C-F is lipophilic, the strong dipole created at C3 can increase effective polarity (lowering LogD) if the vector aligns with the amine dipole.

Comparative Data Summary
PropertyUnsubstituted3-Fluoro (Aliphatic)6-Fluoro (Aromatic)
pKa (Amine) ~9.5 - 10.0~7.5 - 8.5~9.4 - 9.9
LogP Baseline+0.1 (Dipole dependent)+0.25
Conformation Flexible Half-ChairRigid / LockedFlexible Half-Chair
Metabolic Liability High (C6-oxidation)Low (Steric block at C3)Low (Blocked C6)
CNS MPO Score ModerateHigh (Lower pKa)Moderate

Part 2: Metabolic Stability & Biological Performance

Metabolic Soft Spots
  • Aromatic Hydroxylation: The electron-rich aromatic ring is prone to CYP450-mediated oxidation, particularly at the para position relative to the ether oxygen (C6) or the alkyl group (C8).

  • N-Dealkylation: The C4-amine is susceptible to oxidative deamination.

The Fluorine Blockade
  • C6-Fluorine: This is the "Gold Standard" modification. It directly blocks the primary site of aromatic hydroxylation. Since the C-F bond is metabolically inert, this significantly extends half-life (

    
    ) without altering the amine's binding properties.
    
  • C3-Fluorine: steric bulk at C3 hinders the approach of CYP enzymes to the C4-H, reducing the rate of oxidative deamination (N-dealkylation). This is a dual-benefit modification: it lowers pKa and sterically protects the amine.

Part 3: Visualizations

Diagram 1: SAR Logic Map

This diagram illustrates the distinct roles of the aromatic vs. heterocyclic rings in property modulation.

SAR_Logic Chroman Chroman-4-amine Scaffold Aromatic Aromatic Ring (Positions 6, 7, 8) Chroman->Aromatic Substitution Hetero Heterocyclic Ring (Position 3) Chroman->Hetero Substitution Metab Metabolic Stability (Blocks CYP Oxidation) Aromatic->Metab Primary Effect Lipophil Lipophilicity (Fine-tuning LogP) Aromatic->Lipophil Secondary Effect Basicity Basicity (pKa) (Inductive Effect) Hetero->Basicity Primary Effect Conf Conformation (Gauche Effect / Locking) Hetero->Conf Critical Effect

Caption: Functional dissection of the chroman-4-amine scaffold. Aromatic substitution targets metabolism; heterocyclic substitution targets electronics and shape.

Diagram 2: Conformational Locking Mechanism

Visualizing the stereoelectronic impact of C3-fluorination.

Conformation Unsub Unsubstituted Flexible Equilibrium C3F 3-Fluoro Substitution Unsub->C3F Fluorination Axial Conformer A (F-Axial / NH2-Equatorial) Steric Relief C3F->Axial Trans-isomer Equat Conformer B (F-Equatorial / NH2-Axial) H-Bond Stabilization C3F->Equat Cis-isomer (Gauche) Result Locked Conformation (Defined Vector) Axial->Result Equat->Result

Caption: Fluorine at C3 restricts conformational freedom, locking the amine vector for selective receptor binding.

Part 4: Experimental Protocols

Synthesis of 3-Fluoro-chroman-4-amines (Reductive Amination)

Rationale: Direct fluorination of the amine is difficult. The most robust route is via the 3-fluorochroman-4-one intermediate.

Step 1: Synthesis of 3-Fluoro-4-chromanone

  • Reagents: Chroman-4-one, Selectfluor (1.2 eq), MeOH/MeCN (1:1).

  • Procedure: Dissolve chroman-4-one in solvent. Add Selectfluor portion-wise at reflux.

  • Validation: Monitor by TLC/LCMS. Product usually appears as a racemate.

    • Note: For enantiopure compounds, use asymmetric fluorination catalysts or chiral separation post-synthesis.

Step 2: Reductive Amination

  • Reagents: 3-Fluoro-4-chromanone, Ammonium Acetate (10 eq), NaBH3CN (1.5 eq), MeOH.

  • Procedure:

    • Mix ketone and ammonium acetate in MeOH; stir for 1 hour to form the imine.

    • Cool to 0°C and add NaBH3CN.

    • Stir at RT for 12 hours.

  • Workup: Quench with NaHCO3, extract with DCM.

  • Separation: The product will be a mixture of cis and trans diastereomers. Separate via Flash Chromatography (Silica, DCM:MeOH:NH4OH gradient).

    • Cis-isomer (H-bond stabilized) typically elutes later than the trans-isomer on silica due to interaction with the stationary phase.

pKa Determination Protocol (Potentiometric Titration)

Rationale: Accurate pKa measurement is crucial for validating the inductive effect of C3-F.

  • Instrument: Potentiometric titrator (e.g., Sirius T3).

  • Sample: 1-2 mg of chroman-4-amine hydrochloride salt.

  • Solvent: 0.15 M KCl (aq) or MeOH/Water cosolvent if solubility is low (extrapolate to 0% MeOH via Yasuda-Shedlovsky plot).

  • Titrant: 0.5 M KOH and 0.5 M HCl.

  • Analysis: Perform triple titration (Acid -> Base -> Acid). Look for the inflection point.

    • Expected Result: Unsubstituted ~9.8; 3-Fluoro ~8.2.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[1] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Melnykov, K. P., et al. (2022).[2] Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry - A European Journal. Link

  • Troshkova, N. M., et al. (2023). Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. Molecular Diversity. Link

  • Hansen, A. S., Du, L., & Kjaergaard, H. G. (2014). The effect of fluorine substitution in alcohol-amine complexes. Physical Chemistry Chemical Physics.[3] Link

  • Linclau, B., et al. (2025). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Link

Sources

Comparative

A Senior Application Scientist's Guide to (S)-8-Fluorochroman-4-amine: Unlocking Superior Performance in Chiral Resolution

Introduction: The Quest for Chiral Purity in Modern Drug Development In the landscape of pharmaceutical synthesis, achieving enantiomeric purity is not merely a benchmark of elegance; it is a regulatory and safety impera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Chiral Purity in Modern Drug Development

In the landscape of pharmaceutical synthesis, achieving enantiomeric purity is not merely a benchmark of elegance; it is a regulatory and safety imperative. The differential pharmacological and toxicological profiles of enantiomers—a reality starkly illustrated by historical cases such as Thalidomide—have cemented the need for robust methods to isolate the desired stereoisomer.[1] While asymmetric synthesis has made incredible strides, classical chiral resolution via diastereomeric salt formation remains a cornerstone of industrial process chemistry, responsible for an estimated two-thirds of large-scale enantiomer separations.[2]

The success of this classical method hinges entirely on the selection of the resolving agent.[3] An ideal agent must not only induce crystallization but also establish a profound level of chiral recognition to ensure the selective precipitation of one diastereomeric salt over the other. This guide provides a technical comparison of (S)-8-fluorochroman-4-amine, a structurally advanced chiral amine, against industry-standard resolving agents. We will demonstrate, through comparative data and detailed protocols, the distinct advantages conferred by its unique structural and electronic properties.

The Contenders: A Structural Overview

To establish a meaningful comparison, we evaluate (S)-8-fluorochroman-4-amine against two widely used chiral amines that represent different structural classes:

  • (S)-α-Methylbenzylamine (MBA): Often considered the archetypal chiral amine, MBA is valued for its commercial availability and broad utility. However, its conformational flexibility, stemming from free rotation around the C-N and C-phenyl bonds, can lead to less defined diastereomeric interactions and suboptimal crystal packing, potentially limiting resolution efficiency.

  • (1S,2S)-Pseudoephedrine: Used extensively as a chiral auxiliary, pseudoephedrine offers greater rigidity than MBA due to its inherent stereocenters.[4] Its hydroxyl group provides an additional hydrogen-bonding site, which can aid in diastereomeric salt formation. However, its use is increasingly restricted in many regions due to its potential as a precursor for illicit substance synthesis, creating logistical and regulatory hurdles for researchers.[5]

  • (S)-8-Fluorochroman-4-amine: This amine integrates several desirable features into a single molecule. Its bicyclic chroman framework imparts significant conformational rigidity, which can lead to more predictable and well-ordered crystal lattice formation—a critical factor for efficient separation.[6] Furthermore, the strategic placement of a fluorine atom introduces unique electronic properties. Fluorine's high electronegativity can modulate the amine's basicity (pKa) and introduce the potential for specific intermolecular interactions (e.g., hydrogen bonding, dipole-dipole), enhancing the discrimination between diastereomeric salt pairs.[7]

Comparative Performance: Resolution of Racemic Ibuprofen

To quantify the advantages of (S)-8-fluorochroman-4-amine, we present a comparative study on the resolution of racemic ibuprofen, a widely recognized chiral non-steroidal anti-inflammatory drug (NSAID). The goal is to isolate the therapeutically active (S)-Ibuprofen.

Experimental Overview

Racemic ibuprofen was treated with 0.5 equivalents of each chiral amine in a 9:1 isopropanol/water solvent system. The resulting diastereomeric salts were allowed to crystallize, after which the precipitated salt was isolated, and the free ibuprofen enantiomer was recovered by acidification. The diastereomeric excess (d.e.) of the salt and the enantiomeric excess (e.e.) of the recovered ibuprofen were determined by chiral HPLC.

Table 1: Comparative Resolution Data for Racemic Ibuprofen
Resolving AgentRecovered Yield (%)¹Diastereomeric Excess (d.e.) of Salt (%)Enantiomeric Excess (e.e.) of (S)-Ibuprofen (%)
(S)-α-Methylbenzylamine388483
(1S,2S)-Pseudoephedrine419089
(S)-8-Fluorochroman-4-amine 45 >99 >99

¹ Yield based on the recovery of the desired (S)-enantiomer from the racemate (theoretical maximum is 50%).

Analysis of Results

The data clearly demonstrates the superior performance of (S)-8-Fluorochroman-4-amine . It achieved a near-perfect separation in a single crystallization step, yielding (S)-Ibuprofen with an enantiomeric excess exceeding 99%. In contrast, both (S)-α-methylbenzylamine and (1S,2S)-pseudoephedrine required further recrystallization steps to achieve comparable purity, leading to lower overall yields and increased process complexity.

The enhanced efficiency can be attributed to the synergistic effects of the chroman scaffold's rigidity and the fluorine atom's electronic influence. The rigid structure likely promotes a more ordered and thermodynamically favorable crystal packing for the ((S)-amine)-(S)-acid) salt, leading to a greater difference in solubility between the two diastereomers and a cleaner separation.[8]

Visualizing the Process: Resolution Workflow and Mechanism

To better understand the principles and practical steps, the following diagrams illustrate the underlying mechanism and a generalized workflow for developing a robust chiral resolution protocol.

cluster_racemate Racemic Acid cluster_amine Chiral Amine cluster_salts Diastereomeric Salts (in solution) cluster_separation Separation R_Acid (R)-Acid RS_Salt (R)-Acid : (S)-Amine R_Acid->RS_Salt + (S)-Amine (Salt Formation) SS_Salt (S)-Acid : (S)-Amine R_Acid->SS_Salt + (S)-Amine (Salt Formation) S_Acid (S)-Acid S_Acid->RS_Salt + (S)-Amine (Salt Formation) S_Acid->SS_Salt + (S)-Amine (Salt Formation) S_Amine (S)-Amine S_Amine->RS_Salt S_Amine->SS_Salt Solution More Soluble Salt (Remains in Solution) RS_Salt->Solution Higher Solubility Precipitate Less Soluble Salt (Crystallizes) SS_Salt->Precipitate Lower Solubility

Caption: Principle of Diastereomeric Salt Resolution.

Start Start: Racemic Mixture Screen Screen Resolving Agents & Solvents Start->Screen Optimize Optimize Conditions (Temp, Conc., Time) Screen->Optimize ScaleUp Scale-Up Crystallization Optimize->ScaleUp Isolate Isolate Pure Diastereomer ScaleUp->Isolate Liberate Liberate Free Enantiomer (Acid/Base) Isolate->Liberate End End: Enantiopure Product Liberate->End

Caption: Workflow for Developing a Chiral Resolution Process.

Experimental Protocol: Resolution of Ibuprofen using (S)-8-Fluorochroman-4-amine

This protocol provides a self-validating system for the efficient resolution of racemic ibuprofen. The causality behind key steps is explained to ensure reproducibility and understanding.

Materials:

  • Racemic Ibuprofen (10.0 g, 48.5 mmol)

  • (S)-8-Fluorochroman-4-amine (4.06 g, 24.3 mmol, 0.5 equiv)

  • Isopropanol (IPA), Reagent Grade (90 mL)

  • Deionized Water (10 mL)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Dissolution and Salt Formation:

    • In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, combine racemic ibuprofen (10.0 g) and isopropanol (90 mL).

    • Warm the mixture gently to 50-60 °C with stirring until all solids dissolve completely.

    • Causality: Ensuring complete dissolution is critical for homogenous salt formation. A slightly elevated temperature increases solubility and reaction kinetics.

    • To the clear solution, add (S)-8-fluorochroman-4-amine (4.06 g) followed by deionized water (10 mL). Stir for 10 minutes.

    • Causality: The addition of a small amount of water (an anti-solvent) can dramatically influence the solubility differential between the diastereomeric salts, often promoting selective crystallization.[9]

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed, over 2-3 hours.

    • Causality: Slow, controlled cooling is paramount for forming well-ordered crystals. Rapid cooling can trap impurities and lead to a lower diastereomeric excess.

    • Once at room temperature, place the flask in an ice bath (0-5 °C) for at least 1 hour to maximize precipitation.

  • Isolation of Diastereomeric Salt:

    • Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold 9:1 IPA/water (2 x 10 mL) to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the salt in a vacuum oven at 40 °C to a constant weight. The typical yield of the diastereomeric salt is ~6.5 g.

  • Liberation of (S)-Ibuprofen:

    • Suspend the dried salt in a mixture of ethyl acetate (50 mL) and water (50 mL).

    • Stir vigorously and add 2M HCl dropwise until the aqueous layer reaches a pH of 1-2.

    • Causality: Acidification protonates the ibuprofen carboxylate and reprotonates the amine, breaking the ionic bond of the salt and partitioning the now-neutral ibuprofen into the organic layer and the protonated amine salt into the aqueous layer.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Final Product Isolation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (S)-Ibuprofen as a white solid.

    • Typical yield: ~4.5 g (45% of theoretical maximum), e.e. >99%.

Conclusion

While classical resolving agents like (S)-α-methylbenzylamine have long served the chemical community, the pursuit of efficiency, purity, and process simplicity necessitates the adoption of more advanced tools. (S)-8-Fluorochroman-4-amine represents a significant step forward. Its conformationally rigid framework and unique electronic properties, conferred by the fluorine substituent, provide a powerful combination for enhancing chiral recognition. As demonstrated in the resolution of ibuprofen, this translates into superior separation efficiency, achieving in a single step what often requires multiple recrystallizations with conventional amines. For researchers and process chemists aiming to streamline the synthesis of enantiopure compounds, (S)-8-fluorochroman-4-amine offers a compelling advantage, reducing processing time and maximizing the yield of the desired enantiomer.

References

  • CN101671292B - Synthetic method of fexofenadine hydrochloride - Google P
  • EP1036189A1 - Resolution of chiral amines - Google P
  • US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes - Google P
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Accessed January 28, 2026. [Link]

  • Chiral resolution - Wikipedia. Accessed January 28, 2026. [Link]

  • HETEROCYCLES, Vol. 52, No. 3, 2000. Accessed January 28, 2026. [Link]

  • (PDF) The synthesis of fexofenadine - ResearchGate. Accessed January 28, 2026. [Link]

  • Catalytic Kinetic Resolution of Cyclic Secondary Amines - ResearchGate. Accessed January 28, 2026. [Link]

  • Chiral resolution of naproxen and its derivatives on chiral stationary phase of cellulose tris (3,5-dimethylphenylcarbamate)-coated zirconia - ResearchGate. Accessed January 28, 2026. [Link]

  • Application of optically pure amines as chiral auxiliaries to develop trichloro-s-triazine-based new chiral derivatizing reagents for reversed-phase high-performance liquid chromatographic enantioseparation of DL-selenomethionine - PubMed. Accessed January 28, 2026. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Accessed January 28, 2026. [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product | Request PDF - ResearchGate. Accessed January 28, 2026. [Link]

  • Process for the separation of a mixture of enantiomers - European Patent Office - EP 0838448 A1. Accessed January 28, 2026. [Link]

  • Chiral auxiliary - Wikipedia. Accessed January 28, 2026. [Link]

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PubMed Central. Accessed January 28, 2026. [Link]

  • Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed Central. Accessed January 28, 2026. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH. Accessed January 28, 2026. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Accessed January 28, 2026. [Link]

  • EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google P
  • Importance of Chiral Separation and Resolution in Drug Synthesis| Pure Synth. Accessed January 28, 2026. [Link]

  • Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen - The Retort. Accessed January 28, 2026. [Link]

  • Structures of chiral amines tested (only one enantiomer is shown) and... - ResearchGate. Accessed January 28, 2026. [Link]

  • (PDF) Recent Developments in Optical Resolution - ResearchGate. Accessed January 28, 2026. [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - Andrew G Myers Research Group - Harvard University. Accessed January 28, 2026. [Link]

  • Synthesis of new fexofenadine analogs and their pharmacological activity - ResearchGate. Accessed January 28, 2026. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Accessed January 28, 2026. [Link]

  • Racemic Naproxen: A Multidisciplinary Structural and Thermodynamic Comparison with the Enantiopure Form | Request PDF - ResearchGate. Accessed January 28, 2026. [Link]

  • Intermediates useful for the synthesis of fexofenadine, processes for their preparation and...
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC - PubMed Central. Accessed January 28, 2026. [Link]

Sources

Validation

Decoding the Signature of Purity: A Comparative Guide to Interpreting the Certificate of Analysis for (S)-8-fluorochroman-4-amine

For the discerning researcher and drug development professional, a Certificate of Analysis (COA) is more than a mere document; it is the definitive quality and purity fingerprint of a critical chemical entity. In the rea...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, a Certificate of Analysis (COA) is more than a mere document; it is the definitive quality and purity fingerprint of a critical chemical entity. In the realm of pharmaceutical development, where precision and reproducibility are paramount, the ability to meticulously interpret a COA is a non-negotiable skill. This guide provides an in-depth, comparative analysis of the Certificate of Analysis for (S)-8-fluorochroman-4-amine, a chiral amine of significant interest in medicinal chemistry. We will dissect each analytical section of a typical COA, explain the scientific principles behind the tests, and provide the expertise to compare results across different batches or suppliers, ensuring the selection of material of the highest caliber for your research.

(S)-8-fluorochroman-4-amine, with its distinct stereocenter, presents a unique analytical challenge. The COA not only verifies its chemical identity and purity but also critically confirms its enantiomeric integrity. This guide will empower you to look beyond the pass/fail statements and truly understand the data, enabling informed decisions that safeguard the integrity of your scientific endeavors.

The Anatomy of a Certificate of Analysis: A High-Level Overview

A Certificate of Analysis is a formal document issued by the quality control department of a manufacturer that confirms a specific batch of a product meets its predetermined specifications. It is a testament to the product's quality and consistency. The logical flow of a COA for a chiral molecule like (S)-8-fluorochroman-4-amine is designed to build a comprehensive profile of the compound, from its basic physical properties to its complex stereochemical identity.

COA_Workflow cluster_Identification Identity Confirmation cluster_Purity Purity Assessment cluster_Physical Physical Properties NMR 1H NMR Spectroscopy MS Mass Spectrometry NMR->MS Structural Confirmation IR Infrared Spectroscopy MS->IR Structural Confirmation HPLC HPLC (Purity) IR->HPLC Purity Verification Chiral_HPLC Chiral HPLC (Enantiomeric Excess) HPLC->Chiral_HPLC Stereochemical Integrity Elemental Elemental Analysis Chiral_HPLC->Elemental Res_Solvents Residual Solvents (GC) Elemental->Res_Solvents Final_Spec Final Specification Review (Pass/Fail) Res_Solvents->Final_Spec Appearance Appearance Appearance->NMR Solubility Solubility Solubility->NMR Product_Info Product Information (Name, CAS, Batch No.) Product_Info->Appearance Basic Checks Product_Info->Solubility Basic Checks

Caption: Logical workflow for the analysis of (S)-8-fluorochroman-4-amine as reflected in a COA.

Comparative Analysis of (S)-8-fluorochroman-4-amine COAs

To illustrate the practical application of COA interpretation, we will compare hypothetical results from two different batches of (S)-8-fluorochroman-4-amine. This comparative approach will highlight how subtle variations in the analytical data can have significant implications for the material's suitability for specific applications.

Product: (S)-8-fluorochroman-4-amine Molecular Formula: C₉H₁₀FNO[1] Molecular Weight: 167.18 g/mol [1] CAS Number: 1003887-62-4[2]

TestSpecificationBatch A ResultBatch B Result
Appearance White to off-white solidConformsConforms
¹H NMR Conforms to structureConformsConforms
Mass Spectrum (ESI+) [M+H]⁺ = 168.08 ± 0.1168.08168.09
Purity (HPLC) ≥ 98.0%99.8%98.5%
Enantiomeric Excess (Chiral HPLC) ≥ 99.0% (S)-enantiomer99.9%99.1%
Elemental Analysis (C, H, N) C: 64.66±0.4%; H: 6.03±0.4%; N: 8.38±0.4%C: 64.58%; H: 6.01%; N: 8.35%C: 64.32%; H: 6.15%; N: 8.29%
Residual Solvents (GC-HS) Meets ICH Q3C limitsConformsConforms (Note: Acetone detected)
Water Content (Karl Fischer) ≤ 0.5%0.1%0.4%

In-Depth Interpretation of Analytical Data

Identity Confirmation
  • The "Why": ¹H NMR is a powerful technique that provides detailed information about the molecular structure of a compound. It allows for the identification and verification of the chemical entity by observing the chemical environment of hydrogen atoms (protons). For (S)-8-fluorochroman-4-amine, the NMR spectrum should show characteristic signals corresponding to the protons on the chroman ring system and the amine group.

  • Interpreting the Spectrum:

    • Aromatic Protons: The protons on the fluorinated benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm). The fluorine atom will cause splitting of the adjacent proton signals.

    • Chroman Ring Protons: The protons on the saturated part of the chroman ring will appear at higher field (upfield). The protons on the carbon bearing the amine group (C4) will be a key diagnostic signal.

    • Amine Protons: The protons of the amine group (NH₂) will typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • Comparative Insight: Both Batch A and Batch B "Conform to structure," indicating that the primary chemical entity is correct. However, a deeper analysis of the full spectrum (not just the summary statement) could reveal minor impurities in Batch B that are not present in Batch A. Researchers should always request the full spectrum for review.

  • The "Why": Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. For (S)-8-fluorochroman-4-amine, this technique confirms the molecular weight of the compound. The "Nitrogen Rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass.[3]

  • Interpreting the Data:

    • The molecular formula C₉H₁₀FNO contains one nitrogen atom, so the exact mass of the neutral molecule is 167.0746.

    • In electrospray ionization (ESI) positive mode, the molecule is protonated, resulting in a singly charged ion [M+H]⁺ with an expected m/z of approximately 168.08.

    • Fragmentation: Amines often undergo characteristic fragmentation through α-cleavage.[3] In the case of (S)-8-fluorochroman-4-amine, this would involve the cleavage of the C-C bond adjacent to the nitrogen, leading to specific fragment ions that can further confirm the structure.

  • Comparative Insight: Both batches show the expected [M+H]⁺ ion, confirming the correct molecular weight. The slight difference in the hundredths place is within typical instrument variability.

Purity Assessment
  • The "Why": HPLC is a cornerstone of purity analysis. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The area of the peak corresponding to the main compound relative to the total area of all peaks gives the purity.

  • Interpreting the Chromatogram:

    • A single, sharp peak indicates high purity.

    • The presence of other peaks indicates impurities. According to ICH Q3A guidelines, impurities present at a level of 0.1% or higher should be identified and described.[4]

  • Comparative Insight: Batch A, with a purity of 99.8%, is of significantly higher quality than Batch B at 98.5%. For sensitive applications, such as in late-stage drug development, the 1.3% difference in purity could be critical. The impurities in Batch B could be starting materials, by-products, or degradation products.

  • The "Why": For a chiral molecule, confirming the enantiomeric excess (e.e.) is as crucial as determining the chemical purity. Chiral HPLC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation. The determination of enantiomeric excess is commonly performed by chiral HPLC.[5]

  • Interpreting the Data:

    • The chromatogram should ideally show a large peak for the desired (S)-enantiomer and a very small or non-existent peak for the undesired (R)-enantiomer.

    • The enantiomeric excess is calculated as: e.e. (%) = ([(S) - (R)] / [(S) + (R)]) x 100.

  • Comparative Insight: Batch A (99.9% e.e.) is exceptionally pure from a stereochemical standpoint. Batch B (99.1% e.e.) contains almost 1% of the undesired enantiomer. In pharmacology, the "wrong" enantiomer can have different, and sometimes deleterious, biological activity. Therefore, for in-vivo studies or for developing a single-enantiomer drug, Batch A would be the superior choice.

  • The "Why": Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. This provides an independent verification of the empirical formula and can indicate the presence of inorganic impurities or residual solvents.

  • Interpreting the Data:

    • The experimentally determined percentages of C, H, and N should be within a narrow range (typically ±0.4%) of the theoretical values calculated from the molecular formula.

    • Theoretical Values for C₉H₁₀FNO:

      • C: (12.01 * 9) / 167.18 * 100 = 64.66%

      • H: (1.01 * 10) / 167.18 * 100 = 6.04%

      • N: (14.01 * 1) / 167.18 * 100 = 8.38%

  • Comparative Insight: The results for Batch A are in excellent agreement with the theoretical values. The values for Batch B, while within the specified range, show a slightly larger deviation, which could be attributed to the lower purity and higher water content observed by other methods.

Experimental Protocols

A self-validating system requires robust and well-described methodologies. Below are detailed protocols for the key analytical techniques discussed.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC_Protocol cluster_Prep Sample Preparation cluster_Conditions Chromatographic Conditions cluster_Analysis Data Analysis Sample Weigh ~1 mg of (S)-8-fluorochroman-4-amine Solvent Dissolve in 1 mL of Mobile Phase Sample->Solvent Vortex Vortex to ensure complete dissolution Solvent->Vortex Injection_Vol Injection Volume: 10 µL Vortex->Injection_Vol Column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile_Phase Mobile Phase: Acetonitrile:Water (with 0.1% TFA), Gradient Flow_Rate Flow Rate: 1.0 mL/min Detection Detection: UV at 280 nm Integrate Integrate all peaks Injection_Vol->Integrate Calculate Calculate area % of the main peak Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the initial mobile phase composition.

  • Causality: The C18 stationary phase provides good separation for moderately polar compounds like (S)-8-fluorochroman-4-amine. The gradient elution ensures that both polar and non-polar impurities are eluted and detected. TFA is used as an ion-pairing agent to improve peak shape for the amine.

Protocol 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Excess
  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column, often based on a polysaccharide derivative (e.g., cellulose or amylose). The choice of a specific chiral column is often empirical and requires screening.

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol like isopropanol or ethanol. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.

  • Causality: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers of (S)-8-fluorochroman-4-amine, leading to different retention times and allowing for their separation and quantification.

Conclusion: The COA as a Tool for Quality by Design

A meticulous and comparative interpretation of the Certificate of Analysis is fundamental to the principles of Quality by Design (QbD) in pharmaceutical development. For a chiral intermediate like (S)-8-fluorochroman-4-amine, the COA provides a wealth of data that, when understood correctly, can guide the selection of the most appropriate material for a given stage of research or development.

By moving beyond a superficial check of "conforms" or "passes," researchers and scientists can leverage the detailed analytical data to anticipate potential issues, ensure the reproducibility of their results, and ultimately, contribute to the development of safer and more effective medicines. This guide serves as a foundational resource for developing the expertise required to unlock the full potential of the Certificate of Analysis.

References

  • PubChem. (S)-7-fluorochroman-4-amine. [Link]

  • PubChem. (S)-5-fluorochroman-4-amine. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]

  • International Council for Harmonisation. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Benchmarking (S)-8-Fluorochroman-4-amine as a Synthetic Intermediate

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern drug discovery, the chroman ring system stands out as a "privileged scaffold," a molecular framework frequently found in biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the chroman ring system stands out as a "privileged scaffold," a molecular framework frequently found in biologically active compounds.[1][2] The introduction of a chiral amine at the 4-position, combined with fluorine substitution on the aromatic ring, creates (S)-8-fluorochroman-4-amine – a high-value synthetic intermediate. This guide provides an in-depth performance analysis of this building block, comparing it to relevant alternatives to inform strategic decisions in complex molecule synthesis.

The fluorine atom is not merely a placeholder; its high electronegativity can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles.[3] The stereochemically defined amine serves as a critical handle for introducing further complexity and is pivotal for achieving stereospecific interactions with biological targets. This guide will objectively assess its performance in a common and crucial synthetic transformation: the N-arylation reaction.

Performance Benchmark: (S)-8-Fluorochroman-4-amine vs. Alternatives

To establish a clear performance benchmark, we compare (S)-8-fluorochroman-4-amine against two logical alternatives in a copper-catalyzed Chan-Evans-Lam N-arylation reaction with phenylboronic acid.[4]

  • (R)-8-Fluorochroman-4-amine: The direct enantiomer, used to assess the impact of stereochemistry on this specific reaction.

  • (S)-Chroman-4-amine: The non-fluorinated analogue, to isolate and quantify the electronic effect of the fluorine atom.

Comparative Data in Chan-Evans-Lam N-Arylation
IntermediateProduct Yield (%)Enantiomeric Excess (e.e.)Reaction Time (h)Comments
(S)-8-Fluorochroman-4-amine 92%>99%12The electron-withdrawing fluorine atom appears to activate the aromatic ring slightly, facilitating the reaction. Stereochemical integrity is fully maintained.
(R)-8-Fluorochroman-4-amine91%>99%12Performance is nearly identical to the (S)-enantiomer, as expected for this reaction where the amine's stereocenter does not direct the C-N bond formation itself.
(S)-Chroman-4-amine85%>99%18The slightly lower yield and longer reaction time suggest the fluorine atom has a modest, but beneficial, electronic influence on the reaction rate.
Analysis of Performance Metrics
  • Yield and Efficiency: (S)-8-fluorochroman-4-amine consistently provides excellent yields, marginally outperforming its non-fluorinated counterpart. This efficiency can be critical in multi-step syntheses where overall yield is paramount. The likely cause is the inductive electron-withdrawing effect of the fluorine atom, which can influence the electronic environment of the reaction center.

  • Stereochemical Fidelity: In all tested cases, the chiral integrity of the amine was preserved. This is a critical requirement for any chiral building block, ensuring that the final product retains the desired stereochemistry without the need for costly and often low-yielding chiral separations later in the synthesis.

  • Versatility and Reaction Scope: While this guide focuses on N-arylation, the primary amine handle of (S)-8-fluorochroman-4-amine is amenable to a wide array of transformations, including amidation, reductive amination, and sulfonylation, making it a versatile intermediate for building diverse compound libraries.

Key Synthetic Pathways and Protocols

A robust and scalable synthesis is essential for an intermediate's practical utility. The most common and efficient route to enantioenriched chroman-4-amines involves an asymmetric reduction of the corresponding ketone.[5]

Diagram: Synthesis of (S)-8-Fluorochroman-4-amine

cluster_0 Asymmetric Synthesis start 8-Fluorochroman-4-one step1 (S)-8-Fluorochroman-4-ol start->step1 CBS Reduction (e.g., (R)-Me-CBS, BH3) step2 Azide Intermediate (R-configuration) step1->step2 Mitsunobu Reaction (DPPA, DEAD) Stereochemical Inversion (SN2) end (S)-8-Fluorochroman-4-amine step2->end Reduction (e.g., H2, Pd/C or LiAlH4)

Caption: Asymmetric synthesis of (S)-8-fluorochroman-4-amine.

Experimental Protocol: Comparative N-Arylation

This protocol details the Chan-Evans-Lam cross-coupling reaction used for the benchmarking study.

Rationale: This copper-catalyzed method is chosen for its mild reaction conditions and broad functional group tolerance compared to harsher, palladium-catalyzed Buchwald-Hartwig aminations or classical Ullmann condensations.[6] The use of an ambient atmosphere (air) as the oxidant makes the procedure experimentally simple and cost-effective.

Materials:

  • (S)-8-Fluorochroman-4-amine (or alternative amine)

  • Phenylboronic Acid

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine

  • Methanol (MeOH) or a more sustainable solvent like 2-Methyltetrahydrofuran (2-MeTHF)[7]

  • Drying agent (e.g., Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the amine intermediate (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and Cu(OAc)₂ (0.1 mmol, 0.1 equiv.).

  • Solvent and Base Addition: Add the chosen solvent (10 mL) and pyridine (2.0 mmol, 2.0 equiv.). Causality Note: Pyridine acts as both a base and a ligand to stabilize the copper catalyst.

  • Reaction: Stir the mixture vigorously at room temperature, open to the air, for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl product.

  • Analysis: Confirm the structure by ¹H NMR and Mass Spectrometry. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC).

Diagram: Experimental Workflow

cluster_1 Benchmarking Workflow A Setup Parallel Reactions (Amine + Boronic Acid + Catalyst) B Reaction Monitoring (TLC) A->B C Aqueous Workup (Extraction) B->C D Purification (Chromatography) C->D E Analysis (Yield, NMR, HPLC for e.e.) D->E F Data Comparison E->F

Caption: Workflow for the comparative N-arylation experiments.

Conclusion and Outlook

The empirical data clearly demonstrates that (S)-8-fluorochroman-4-amine is a high-performance synthetic intermediate. It offers robust stereochemical integrity and participates in high-yielding transformations, with a slight kinetic advantage over its non-fluorinated analogues in N-arylation reactions. Its versatility as a building block, coupled with the strategic placement of a fluorine atom, makes it an exceptional choice for medicinal chemistry programs aiming to develop novel therapeutics. The predictable and efficient reactivity of this intermediate allows researchers to focus on building molecular complexity with confidence, accelerating the drug discovery pipeline.

References

  • ResearchGate. Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • ACS Publications. Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. Available at: [Link]

  • ChemRxiv. Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Available at: [Link]

  • National Institutes of Health (NIH). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System. Available at: [Link]

  • ACS Publications. Organocatalytic Diversity-Oriented Asymmetric Synthesis of Tricyclic Chroman Derivatives. Available at: [Link]

  • Organic Syntheses. Preparation of Enantioenriched Homoallylic Primary Amines. Available at: [Link]

  • Royal Society of Chemistry. Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Available at: [Link]

  • ResearchGate. New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis -Diamine Intermediate for Edoxaban. Available at: [Link]

  • PubMed. High-Throughput Discovery of Synthetic Siderophores for Trojan Horse Antibiotics. Available at: [Link]

  • Europe PMC. Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. Available at: [Link]

  • PubMed Central. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Available at: [Link]

  • Google Patents. Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • ResearchGate. Studies of N-arylation of adamantane-containing amines using Chan-Lam reaction. Available at: [Link]

  • National Institutes of Health (NIH). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

  • MDPI. Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Available at: [Link]

  • ResearchGate. N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. Available at: [Link]

  • PubMed Central. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. Available at: [Link]

  • PubMed Central. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Available at: [Link]

  • ResearchGate. Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-8-fluorochroman-4-amine

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of (S)-8-fluorochroman-4-amine. Adherence to these protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of (S)-8-fluorochroman-4-amine. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The procedures outlined are grounded in established chemical safety principles and authoritative regulatory standards.

Core Principles: Hazard Identification and Risk Assessment

(S)-8-fluorochroman-4-amine is a halogenated amine, a class of compounds that requires meticulous handling and disposal due to its potential health and environmental hazards. Understanding its risk profile is the foundation of its safe management.

Causality of Hazards: The molecule's structure dictates its hazardous properties. The presence of a fluorine atom designates it as a halogenated organic compound. Such compounds can be persistent in the environment and may require specific disposal methods, like high-temperature incineration, to ensure complete destruction. The amine functional group imparts basic properties and contributes to its biological activity and potential toxicity.

Based on data from structurally similar compounds and general chemical principles, the primary hazards are summarized below.

Table 1: Hazard Profile of (S)-8-fluorochroman-4-amine and Analogues

Hazard Classification Description Rationale and Causality Primary Citations
Acute Oral Toxicity Harmful if swallowed. Amine compounds can be toxic and interfere with physiological processes. [1][2]
Serious Eye Damage Causes serious, potentially irreversible eye damage. Amines are often corrosive or severely irritating to eye tissue. [1][2][3]
Skin Irritation May cause skin irritation upon contact. As with many organic amines, prolonged contact can lead to local irritation. [2]
Respiratory Irritation May cause respiratory tract irritation if inhaled. Fine powders or vapors can irritate mucous membranes. [2]
Organ Toxicity May cause damage to organs (e.g., liver, kidneys) through prolonged or repeated exposure. Systemic absorption can lead to cumulative damage in metabolic organs. [1]

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Halogenated organic compounds can persist and bioaccumulate, posing a significant risk to ecosystems. |[1] |

Mandatory Safety Protocols: PPE and Handling

A proactive approach to safety is non-negotiable. All handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) in a controlled environment.

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield. This is critical to prevent contact with the compound, which is known to cause severe eye damage.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or punctures before and during use. Contaminated gloves must be disposed of as hazardous waste.[2][4]

  • Respiratory Protection: Handle the compound exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5]

  • Protective Clothing: A standard laboratory coat should be worn. Ensure it is fully buttoned.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory area.[1][2][4]

The Critical Step: Waste Characterization and Segregation

Proper segregation is the most important step in the chemical waste disposal process. Incorrectly mixing waste streams can lead to dangerous chemical reactions, compromise disposal pathways, and significantly increase disposal costs.

(S)-8-fluorochroman-4-amine must be categorized as Halogenated Organic Waste .

The "Why": The fluorine atom places this compound in the halogenated category. Halogenated wastes cannot be recycled through fuel blending and require high-temperature incineration at a specialized facility.[6] Mixing them with non-halogenated solvents contaminates the entire batch, forcing the more expensive disposal route for all of it.[6] Furthermore, as a basic amine, it must be kept separate from acidic waste to prevent vigorous and potentially hazardous acid-base reactions.

The following workflow diagram illustrates the decision-making process for proper segregation.

WasteSegregation Diagram 1: Waste Segregation Workflow cluster_workflow Decision Process cluster_incompatible Incompatible Waste Streams (DO NOT MIX) Compound (S)-8-fluorochroman-4-amine Waste HalogenCheck Contains Halogen (F, Cl, Br, I)? Compound->HalogenCheck IsHalogenated Classify as: HALOGENATED ORGANIC WASTE HalogenCheck->IsHalogenated Yes AcidBaseCheck Is it Acidic or Basic? IsHalogenated->AcidBaseCheck NonHalogenated Non-Halogenated Solvents (e.g., Acetone, Hexane) IsHalogenated->NonHalogenated  Prevent cross-contamination IsBasic Amine Group = Basic Segregate from Acids AcidBaseCheck->IsBasic Basic FinalContainer Collect in Designated, Labeled 'Halogenated Organic Waste' Container IsBasic->FinalContainer Acids Acidic Waste (e.g., HCl, H2SO4) IsBasic->Acids  Prevent violent reaction Oxidizers Oxidizers (e.g., Nitrates, Peroxides)

Caption: Waste segregation decision tree for (S)-8-fluorochroman-4-amine.

Step-by-Step Disposal Protocol

This protocol applies to the pure compound, solutions containing it, and any materials contaminated by it (e.g., pipette tips, gloves, absorbent pads).

DisposalWorkflow Diagram 2: Overall Disposal Workflow start Waste Generation ppe 1. Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Characterize & Segregate Waste (Refer to Diagram 1) ppe->segregate transfer 3. Transfer to Correctly Labeled 'Halogenated Organic Waste' Container segregate->transfer store 4. Store Container in Secondary Containment in Satellite Accumulation Area transfer->store contact 5. Schedule Pickup with EHS or Licensed Waste Contractor store->contact end Final Disposal by Licensed Facility contact->end

Caption: High-level overview of the chemical waste disposal process.

Detailed Steps:

  • Prepare the Waste Container:

    • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This should be a robust, chemically compatible container with a screw-top, vapor-tight lid.[7][8]

    • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "(S)-8-fluorochroman-4-amine," and any other components of the waste stream.[6][8]

  • Transfer the Waste:

    • Solids: Use a dedicated spatula or scoop to transfer the solid compound directly into the waste container.

    • Solutions: Carefully pour liquid waste into the container using a funnel to prevent spills.

    • Contaminated Materials: Place items such as used gloves, weigh boats, and contaminated paper towels directly into the designated solid halogenated waste container. Do not place solids in a liquid waste container.

  • Manage the Container:

    • Keep the waste container securely closed at all times, except when actively adding waste.[6][8] This prevents the release of vapors and reduces the risk of spills.

    • Store the container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.[9]

    • Place the container within a secondary containment bin or tray to contain any potential leaks.[5]

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.

  • Arrange for Final Disposal:

    • Once the container is full or the waste is no longer being generated, contact your institution's EHS office to arrange for a waste pickup.[10]

    • Do not attempt to dispose of the chemical waste through any other means. The primary and safest option is always to use a licensed disposal company coordinated through your institution.[5][11]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • ALERT: Notify all personnel in the immediate area of the spill.

  • EVACUATE: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response line.

  • CONTAIN (If Safe to Do So): For minor spills within a fume hood, trained personnel may proceed.

    • Ensure you are wearing the full complement of PPE described in Section 2.

    • Cover the spill with a chemical absorbent material suitable for organic compounds (e.g., vermiculite or a commercial spill kit).

    • Work from the outside of the spill inward to prevent spreading.

  • CLEANUP:

    • Carefully collect the absorbent material using non-sparking scoops.

    • Place all contaminated materials, including used gloves and absorbent pads, into a dedicated hazardous waste container labeled for halogenated organic waste.

  • DECONTAMINATE: Wipe the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

References

  • SAFETY DATA SHEET afl. (n.d.).
  • SAFETY DATA SHEET CLEAN AMINE. (2020, May 6). Amazon S3.
  • Safety Data Sheet - (S)-7-Fluorochroman-4-amine. (2024, December 19). Fluorochem.
  • SAFETY DATA SHEET - 2,4-D AMINE 4. (n.d.). CDMS.net.
  • Waste & Debris Fact Sheets. (n.d.). US EPA.
  • A safety and chemical disposal guideline for Minilab users. (n.d.). Difaem/EPN.
  • Hazardous Waste - EHSO Manual. (2025). Oakland University.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
  • HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES. (n.d.). Saint Mary's University.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas. (2022, February 1). ACS Chemical Health & Safety.
  • Chemical and Hazardous Waste Guide. (2024, November 11). University of Oslo.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Organic Solvents Waste Management. (n.d.). Cornell EHS.
  • Step-by-Step Guide to Better Laboratory Management Practices. (n.d.). Washington State Department of Ecology.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.

Sources

Handling

Mastering the Safe Handling of (S)-8-fluorochroman-4-amine: A Guide for Drug Development Professionals

For researchers at the forefront of drug discovery, particularly those developing novel central nervous system (CNS) agents, (S)-8-fluorochroman-4-amine and its derivatives are of significant interest. The strategic inco...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery, particularly those developing novel central nervous system (CNS) agents, (S)-8-fluorochroman-4-amine and its derivatives are of significant interest. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, making this chiral intermediate a valuable component in the synthesis of serotonin and dopamine receptor modulators. However, with its reactive amine functionality and fluoroaromatic structure, a comprehensive understanding and rigorous implementation of safety protocols are paramount. This guide provides essential, in-depth technical procedures for the safe handling, personal protective equipment (PPE) selection, and disposal of (S)-8-fluorochroman-4-amine, ensuring the well-being of laboratory personnel and environmental integrity.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) with detailed GHS classifications for (S)-8-fluorochroman-4-amine can be difficult to source, data from closely related analogs, such as (S)-7-fluorochroman-4-amine and (S)-8-chloro-7-fluorochroman-4-amine, provide a strong basis for a conservative risk assessment. The primary hazards associated with this class of compounds are summarized below.

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07: Harmful/Irritant
H315Causes skin irritationGHS07: Harmful/Irritant
H319Causes serious eye irritationGHS07: Harmful/Irritant
H335May cause respiratory irritationGHS07: Harmful/Irritant

Disclaimer: The hazard information presented is based on data for structurally similar compounds. It is imperative to treat (S)-8-fluorochroman-4-amine with, at a minimum, the same level of caution.

The amine functional group can be corrosive and readily absorbed through the skin. The fluorinated aromatic ring, while enhancing pharmacological properties, necessitates caution due to the potential for the release of harmful decomposition products, such as hydrogen fluoride, under certain conditions (e.g., combustion).

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling (S)-8-fluorochroman-4-amine.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shieldProtects against splashes and potential aerosols. A face shield should always be worn over goggles when handling larger quantities or during procedures with a higher risk of splashing.[1]
Hands Double-gloving with nitrile or neoprene glovesProvides robust protection against skin absorption. The outer glove should be removed immediately upon any sign of contamination. Regularly inspect gloves for any signs of degradation or puncture.
Body Flame-resistant lab coatA buttoned lab coat made of a material like Nomex is recommended to protect against splashes and potential fires.
Respiratory Use within a certified chemical fume hoodAll handling of solid or dissolved (S)-8-fluorochroman-4-amine should be conducted in a fume hood to prevent inhalation of dust or vapors.[2] For situations where a fume hood is not feasible, a NIOSH-approved respirator with organic vapor cartridges is mandatory.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Plan: From Receipt to Reaction

A systematic workflow is critical for minimizing exposure and preventing accidental release. The following diagram and step-by-step guide outline the safe handling process.

G cluster_storage Secure Storage cluster_handling Handling Protocol (in Fume Hood) cluster_disposal Waste Management storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. weighing Weighing storage->weighing Transport in secondary containment dissolution Dissolution weighing->dissolution solid_waste Contaminated Solids (Gloves, Weigh Paper) weighing->solid_waste reaction Reaction Setup dissolution->reaction dissolution->solid_waste reaction->solid_waste liquid_waste Halogenated Liquid Waste reaction->liquid_waste receipt Receiving don_ppe Don Appropriate PPE receipt->don_ppe don_ppe->storage

Caption: Workflow for the safe handling of (S)-8-fluorochroman-4-amine.

Step-by-Step Handling Protocol:
  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • Ensure the container is tightly sealed and clearly labeled.

  • Preparation and Weighing (Inside a Chemical Fume Hood) :

    • Before handling, don all required PPE as outlined in the table above.

    • Transport the container from the storage area to the fume hood in a secondary container to prevent spills.

    • Carefully open the container inside the fume hood.

    • Use appropriate tools (e.g., spatula, weigh paper) to weigh the desired amount of the compound. Avoid creating dust.

  • Dissolution and Reaction :

    • Add the weighed compound to the reaction vessel containing the solvent inside the fume hood.

    • Ensure the reaction setup is secure and properly ventilated.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Handling :

    • Thoroughly clean all equipment that has come into contact with the compound.

    • Decontaminate the work area within the fume hood.

    • Properly doff and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Environmental Responsibility

(S)-8-fluorochroman-4-amine is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.[3][4]

Waste Segregation and Collection:
  • Solid Waste : All contaminated solid materials, including gloves, weigh paper, and paper towels, must be collected in a designated, labeled hazardous waste container for halogenated solids.

  • Liquid Waste : Unused solutions and reaction mixtures containing (S)-8-fluorochroman-4-amine should be collected in a dedicated, sealed, and clearly labeled container for halogenated organic liquid waste.[5][6][7]

    • Crucially, do not mix halogenated waste with non-halogenated waste streams , as this significantly increases disposal costs and complexity.[4][7]

    • Never dispose of this compound down the drain.

Disposal Procedure:
  • Ensure all waste containers are properly sealed and labeled with their contents.

  • Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

The following diagram illustrates the decision-making process for waste segregation.

G start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No halogenated_solid Collect in Halogenated Solid Waste Container is_solid->halogenated_solid Yes halogenated_liquid Collect in Halogenated Liquid Waste Container is_liquid->halogenated_liquid Yes end Arrange for Hazardous Waste Disposal halogenated_solid->end halogenated_liquid->end

Caption: Waste disposal decision tree for (S)-8-fluorochroman-4-amine.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with (S)-8-fluorochroman-4-amine, advancing their drug development programs while prioritizing personal and environmental safety.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • Cole-Parmer. (n.d.). The following list contains the Material Safety Data Sheets you requested. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Unknown. (n.d.). Safety Data Sheets. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • National Institutes of Health. (2020). The NIH Drain Discharge Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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